Cockroach Myoactive Peptide I
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
93208-51-6 |
|---|---|
分子式 |
C46H60N12O12 |
分子量 |
973.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C46H60N12O12/c1-23(2)38(57-40(64)28-14-15-37(62)51-28)45(69)55-32(20-36(48)61)43(67)53-30(17-24-9-4-3-5-10-24)41(65)56-33(22-59)46(70)58-16-8-13-34(58)44(68)54-31(19-35(47)60)42(66)52-29(39(49)63)18-25-21-50-27-12-7-6-11-26(25)27/h3-7,9-12,21,23,28-34,38,50,59H,8,13-20,22H2,1-2H3,(H2,47,60)(H2,48,61)(H2,49,63)(H,51,62)(H,52,66)(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,64)/t28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |
InChIキー |
KPWMFAZVGQWJCD-DWIHLTNRSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
配列 |
XVNFSPNW |
同義語 |
Glu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 glutamyl-valyl-asparaginyl-phenylalanyl-seryl-prolyl-asparaginyl-tryptophanamide GVAPSPAT amide hypertrehalosemic hormone I hypertrehalosemic peptide I neurohormone D neurohormone D, Periplaneta americana Pea-CAH-I |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Cockroach Myoactive Peptide I (Pea-CAH-I)
This guide provides a comprehensive overview of the seminal research leading to the discovery, isolation, and characterization of Cockroach Myoactive Peptide I. This neuropeptide, also known as Pea-CAH-I, M I, or periplanetin CC-1, was a significant discovery in the field of insect neuroendocrinology. The methodologies detailed below are synthesized from the foundational papers published in 1984, which first described its structure and function. This document is intended for researchers, scientists, and professionals in drug development interested in neuropeptide biochemistry and physiology.
Quantitative Data Summary
This compound is an octapeptide belonging to the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) family of neuropeptides. It was co-isolated with a structurally similar peptide, Cockroach Myoactive Peptide II.
| Property | This compound (Pea-CAH-I / M I / Periplanetin CC-1) | Cockroach Myoactive Peptide II (Pea-CAH-II / M II / Periplanetin CC-2) | Reference(s) |
| Alternative Names | M I, Periplanetin CC-1 | M II, Periplanetin CC-2 | [1][2] |
| Source Organism | Periplaneta americana (American cockroach) | Periplaneta americana (American cockroach) | [1][2] |
| Source Tissue | Corpora cardiaca | Corpora cardiaca | [1] |
| Amino Acid Sequence | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH₂ | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ | [1][2] |
| Molecular Formula | C₄₆H₆₀N₁₂O₁₂ | C₄₇H₆₄N₁₂O₁₃ | [1] |
| Molecular Weight | 973.04 Da (Calculated) | 1001.1 Da (Calculated) | [1] |
| Biological Activity | Cardioacceleratory, Hyperglycemic, Adipokinetic | Cardioacceleratory, Hyperglycemic, Adipokinetic | [1] |
Experimental Protocols
The isolation of this compound required a multi-step purification process guided by a bioassay to track the fractions with biological activity.
The primary source for the peptide was the corpora cardiaca (CC), a pair of neuroendocrine glands located adjacent to the brain of the American cockroach, Periplaneta americana.
-
Dissection and Collection: Corpora cardiaca were dissected from adult cockroaches and collected in a chilled methanolic solution to prevent degradation. For the initial isolation, approximately 2,500 pairs of glands were used[1].
-
Homogenization and Extraction: The collected glands were homogenized in 80% methanol. The homogenate was centrifuged to pellet insoluble material.
-
Initial Purification: The resulting supernatant was decanted, dried under vacuum, and the residue was redissolved in 5% acetic acid. This acidic solution was then subjected to another centrifugation step to remove any precipitated proteins before further purification[1].
A multi-step HPLC protocol was essential for purifying the peptide to homogeneity.
-
Step 1: Gel-Permeation Chromatography:
-
Column: TSK G2000SW (7.5 mm x 60 cm).
-
Mobile Phase: 40% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).
-
Procedure: The crude extract was injected onto the column, and fractions were collected. The biological activity of each fraction was tested using the cardioacceleratory bioassay. Active fractions were pooled for the next purification step[1].
-
-
Step 2: First Reversed-Phase HPLC (RP-HPLC):
-
Column: C₁₈ reversed-phase column (e.g., µBondapak C18).
-
Mobile Phase: A linear gradient of acetonitrile in 0.1% TFA. For example, a gradient of 20% to 60% acetonitrile over 40 minutes[1].
-
Procedure: The pooled active fractions from the gel-permeation step were concentrated and injected. Fractions corresponding to absorbance peaks were collected and assayed for activity. Two major peaks of activity, corresponding to Peptides I and II, were typically observed and collected separately[1].
-
-
Step 3: Second Reversed-Phase HPLC (RP-HPLC):
-
Column: Cyano (CN) or Phenyl reversed-phase column.
-
Mobile Phase: A shallower gradient of acetonitrile in 0.1% TFA to achieve higher resolution.
-
Procedure: The separated active fractions from the C₁₈ column were individually re-chromatographed on a different stationary phase to remove co-eluting impurities, yielding the purified peptides[1].
-
A bioassay was critical for guiding the purification process by identifying the fractions containing the active compounds. A cardioacceleratory assay using the isolated heart of Periplaneta americana was employed.
-
Preparation: The cockroach heart was dissected and mounted in a perfusion chamber.
-
Procedure: The heart was bathed in a saline solution, and its spontaneous contraction rate was recorded. Aliquots of the HPLC fractions (after solvent removal) were added to the perfusion bath.
-
Measurement: A significant increase in the frequency of heart contractions indicated the presence of a cardioacceleratory peptide. The activity was quantified as the percentage increase in heart rate over the basal rate[1].
Once purified, the primary structure of the peptide was determined using a combination of techniques:
-
Amino Acid Analysis: The peptide was hydrolyzed in 6 N HCl, and the resulting amino acids were quantified to determine the amino acid composition. The presence of a pyroglutamic acid (pGlu) at the N-terminus was inferred from the failure of Edman degradation on the intact peptide and confirmed by enzymatic digestion[1].
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used to determine the molecular weight of the intact peptide and to sequence peptide fragments. High-resolution and linked-scan studies provided detailed structural information[2].
-
Enzymatic Digestion and Sequencing: The peptide was treated with enzymes like chymotrypsin (B1334515) to generate smaller fragments. These fragments were then purified by HPLC and sequenced using Edman degradation or further analyzed by FAB-MS to piece together the full sequence[1][2].
-
Confirmation by Synthesis: The proposed peptide structure was chemically synthesized, and its chromatographic retention time and biological activity were compared to the natural, purified peptide. An identical profile confirmed the assigned structure[1].
Visualizations
The following diagram illustrates the multi-step process for the isolation and characterization of this compound.
This compound is a member of the Adipokinetic Hormone (AKH) family. These peptides act on the fat body to mobilize energy reserves. The diagram below shows the generalized signaling pathway for AKH peptides in insects.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of the chloroplastic β-carbonic anhydrase found in pea (Pisum sativum). While the designation "Pea-CAH-I" is not standard in the scientific literature, this document details the well-characterized chloroplastic carbonic anhydrase from pea, a subject of significant research. This guide includes key quantitative data, detailed experimental methodologies for its characterization, and a visual representation of the experimental workflow.
Primary Structure and Quantitative Data
The pea chloroplastic carbonic anhydrase is a β-class metalloenzyme that plays a crucial role in the reversible hydration of carbon dioxide. Its primary structure has been determined through cDNA sequencing. The protein undergoes post-translational processing, including the cleavage of a chloroplast transit peptide, to form the mature, active enzyme.
| Property | Value | Source |
| UniProt Accession Number | P17067 | UniProt |
| Full-Length Polypeptide (with transit peptide) | 328 amino acids | UniProt[1] |
| Molecular Weight (calculated from sequence) | 35,377 Da | UniProt[1] |
| Mature Protein (major isoform) | ~25 kDa | [2] |
| Mature Protein (minor isoform) | ~27 kDa | [2] |
| Class | β-carbonic anhydrase | [3] |
| Subcellular Location | Chloroplast | [1][4] |
Amino Acid Sequence
The full amino acid sequence of the pea chloroplastic carbonic anhydrase precursor, as archived in the UniProt database (accession P17067), is provided below. The initial portion of the sequence constitutes the chloroplast transit peptide, which is cleaved to produce the mature protein.
Experimental Protocols
The determination of the primary structure and sequence of pea chloroplastic carbonic anhydrase involved several key experimental procedures. The following sections detail the methodologies adapted from published research.
cDNA Library Screening and Isolation
The initial step in determining the amino acid sequence was the isolation of the corresponding complementary DNA (cDNA) from a cDNA library.
-
Library Source : A pea leaf cDNA library constructed in the λgt11 expression vector was utilized.[4]
-
Probe Generation : Polyclonal antibodies raised against the purified pea carbonic anhydrase monomer were used to screen the expression library.[4]
-
Screening Procedure :
-
The cDNA library was plated with E. coli Y1090 host cells.
-
Protein expression was induced by placing nitrocellulose filters saturated with isopropyl β-D-1-thiogalactopyranoside (IPTG) onto the plates.
-
The filters were then probed with the anti-pea CA antibody.
-
Positive plaques (those expressing the carbonic anhydrase protein) were identified using a secondary antibody conjugated to an enzyme for colorimetric detection (e.g., alkaline phosphatase).
-
-
Phage DNA Isolation : Positive plaques were isolated, and the phage DNA was purified for subsequent subcloning and sequencing.
DNA Sequencing
Once the cDNA clone was isolated, its nucleotide sequence was determined to deduce the amino acid sequence of the protein.
-
Subcloning : The isolated cDNA insert was subcloned from the λgt11 vector into a plasmid vector suitable for sequencing (e.g., pBluescript).
-
Sequencing Method : The dideoxy chain termination method (Sanger sequencing) was employed. This was often performed using a series of nested deletions to facilitate sequencing of the entire cDNA insert.
-
Sequence Analysis : The resulting nucleotide sequence was translated in all three reading frames to identify the open reading frame (ORF) that encoded a protein matching the known characteristics of pea carbonic anhydrase. The deduced amino acid sequence was then confirmed by comparing it with partial amino acid sequences obtained directly from the purified protein.[4]
Protein Purification for Antibody Production and Sequence Validation
Purification of the native protein from pea leaves was essential for generating specific antibodies and for obtaining partial protein sequences to validate the cDNA-deduced sequence.
-
Homogenization : Pea leaves were homogenized in a buffer solution to extract the cellular proteins.
-
Centrifugation : The homogenate was subjected to centrifugation to remove cell debris and isolate the soluble protein fraction.
-
Affinity Chromatography : A key step in the purification was affinity chromatography. A column was prepared with a sulfonamide-based ligand, which specifically binds to carbonic anhydrases.
-
The crude protein extract was passed through the affinity column.
-
Non-specifically bound proteins were washed away.
-
The bound carbonic anhydrase was then eluted using a competitive inhibitor or a change in pH.
-
-
SDS-PAGE Analysis : The purity of the eluted fractions was assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which typically showed the mature protein as a doublet around 25-27 kDa.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the key experimental stages, from the initial purification of the native protein to the final determination of its primary structure.
Caption: Workflow for determining the primary structure of pea carbonic anhydrase.
References
- 1. uniprot.org [uniprot.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The active site architecture of Pisum sativum β-carbonic anhydrase is a mirror image of that of α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of a cDNA Coding for Pea Chloroplastic Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
The intricate biosynthetic pathways of myoactive peptides in cockroaches are crucial for regulating a wide array of physiological processes, from muscle contraction and feeding to development and reproduction. This technical guide provides an in-depth exploration of these pathways, targeting researchers, scientists, and drug development professionals. It synthesizes current knowledge on the major families of myoactive peptides in these insects, detailing their journey from gene transcription to biologically active signaling molecules.
Overview of Myoactive Peptide Biosynthesis
Myoactive peptides, like most neuropeptides, are synthesized through a multi-step process that begins with the transcription of a specific gene into messenger RNA (mRNA). This mRNA is then translated into a large, inactive precursor protein known as a prepropeptide. The prepropeptide undergoes a series of post-translational modifications within the secretory pathway to yield the final, active peptides.[1]
The general biosynthesis pathway involves:
-
Transcription and Translation: The gene encoding the peptide precursor is transcribed into mRNA in the nucleus, which is then translated into a prepropeptide on ribosomes of the endoplasmic reticulum.
-
Signal Peptide Cleavage: As the prepropeptide enters the endoplasmic reticulum, a signal peptide at its N-terminus is cleaved off by a signal peptidase, resulting in a propeptide.
-
Prohormone Processing: The propeptide is transported to the Golgi apparatus and packaged into dense-core vesicles. Within these vesicles, prohormone convertases (PCs), which are subtilisin-like endoproteases, cleave the propeptide at specific sites, typically pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg).[2][3] In insects, both PC1/3 and PC2 are involved in this process.[4][5]
-
Exopeptidase Trimming: A carboxypeptidase, such as carboxypeptidase E, removes the C-terminal basic residues exposed by the endoproteolytic cleavage.
-
Post-Translational Modifications: The cleaved peptides can undergo further modifications, the most common being C-terminal amidation. This process is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM) and is often essential for the peptide's biological activity.[6] Other modifications can include pyroglutamate (B8496135) formation at the N-terminus and sulfation.
References
- 1. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence, characterization and pharmacological analyses of the adipokinetic hormone receptor in the stick insect, Carausius morosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and dibasic proteolytic cleavage sites in insect neuroendocrine peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Portico [access.portico.org]
- 6. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroanatomy of Cardioacceleration: Localization of Pea-CAH-I in the Cockroach Nervous System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The American cockroach, Periplaneta americana, serves as a crucial model organism in neurobiology. Understanding the localization and function of neuropeptides within its nervous system is paramount for developing novel insecticides and for fundamental neuroscience research. This technical guide focuses on the localization of cardioaccelerating neuropeptides, with a specific focus on providing a representative understanding of the distribution of molecules like the Periplaneta americana Cardioaccelerating Hormone I (Pea-CAH-I). While direct immunolocalization data for Pea-CAH-I is not extensively detailed in recent literature, this guide synthesizes findings on other well-characterized cardioactive neuropeptides in P. americana, such as corazonin (B39904), proctolin (B33934), and leucokinin, to provide a comprehensive overview of their distribution and the methodologies used for their detection. This information serves as a robust proxy for understanding the likely distribution of Pea-CAH-I and other cardioaccelerating factors.
Data Presentation: Distribution of Cardioactive Neuropeptides
The following table summarizes the known distribution of various cardioactive neuropeptides within the central nervous system (CNS) of Periplaneta americana. This data is compiled from several immunohistochemical and bioassay studies and offers a detailed map of potential sites of Pea-CAH-I synthesis and release.
| Nervous System Region | Corazonin-like Immunoreactivity | Proctolin-like Immunoreactivity | Leucokinin-like Immunoreactivity |
| Brain (Supraoesophageal Ganglion) | |||
| Protocerebrum | Present in 10 lateral neurosecretory cells projecting to the corpora cardiaca[1] | Low concentrations detected[2] | Present in ~160 cell bodies; neurons innervate the central body and tritocerebrum[3] |
| Deutocerebrum | Present in neurons[1] | - | Not detected in cell bodies[3] |
| Tritocerebrum | Present in neurons[1] | - | Not detected in cell bodies[3] |
| Optic Lobes | Present in interneurons[1] | - | Present in cell bodies[3] |
| Suboesophageal Ganglion | Present in a single dorsal unpaired median (DUM) neuron[1] | Widespread presence in neurons[2] | - |
| Thoracic Ganglia | Present in bilateral neurons in each neuromere[1] | Widespread presence in neurons[2] | Processes of immunoreactive neurons present[3] |
| Abdominal Ganglia | Present in bilateral neurons in each neuromere[1] | Widespread presence in neurons; highest concentrations in the genital ganglia[2] | Immunoreactive neurons form efferent axons supplying lateral cardiac nerves and spiracles[3] |
| Corpora Cardiaca | Terminals of protocerebrum neurosecretory cells[1] | - | Axons from median and lateral neurosecretory cells terminate here[3] |
| Ventral Nerve Cord | Processes of immunoreactive neurons present[1] | Widespread presence in neurons[2] | Processes of immunoreactive neurons present[3] |
Experimental Protocols
The localization of neuropeptides in the cockroach nervous system relies on a combination of sophisticated techniques. The following are detailed methodologies for the key experiments cited in the literature.
Immunohistochemistry (IHC)
This is the primary method for visualizing the location of specific proteins within tissues.
-
Tissue Preparation:
-
Dissect the central nervous system (brain, suboesophageal ganglion, thoracic ganglia, abdominal ganglia, and corpora cardiaca) from adult Periplaneta americana in cold insect saline.
-
Fix the tissues in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS) for 4-6 hours at 4°C.
-
Wash the tissues thoroughly in PBS.
-
For whole-mount preparations, tissues can be permeabilized with 0.5% Triton X-100 in PBS. For sectioning, tissues are embedded in a suitable medium (e.g., paraffin (B1166041) or cryo-embedding medium) and sectioned at 10-20 µm.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the tissues in a blocking solution (e.g., 5% normal goat serum in PBS with 0.2% Triton X-100) for 1-2 hours.
-
Incubate the tissues with the primary antibody (e.g., rabbit anti-corazonin) diluted in the blocking solution overnight at 4°C.
-
Wash the tissues extensively in PBS with 0.2% Triton X-100.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 2-4 hours at room temperature in the dark.
-
Wash the tissues again in PBS.
-
Mount the tissues on microscope slides with an anti-fade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
-
High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA)
This combination of techniques is used to confirm the presence and quantify the amount of a specific neuropeptide in tissue extracts.
-
Tissue Extraction:
-
Dissect specific ganglia or regions of the nervous system.
-
Homogenize the tissues in an appropriate extraction buffer (e.g., acidified methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the neuropeptides.
-
Dry the supernatant (e.g., using a vacuum concentrator) and resuspend in the HPLC mobile phase.
-
-
HPLC Separation:
-
Inject the resuspended extract onto a reverse-phase HPLC column (e.g., a C18 column).
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Collect fractions at regular intervals.
-
-
ELISA Quantification:
-
Coat the wells of a microtiter plate with a capture antibody specific to the neuropeptide of interest.
-
Add the collected HPLC fractions to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody (which may be conjugated to an enzyme like horseradish peroxidase).
-
Wash the wells again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal intensity using a plate reader. The intensity is proportional to the amount of neuropeptide present in the fraction. By comparing the elution time of the immunoreactive peak to that of a synthetic standard, the identity of the neuropeptide can be confirmed.[1]
-
Visualizations
Diagrams of Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a conceptual signaling pathway for cardioaccelerating neuropeptides.
Caption: Workflow for Immunohistochemical Localization of Neuropeptides.
Caption: Workflow for HPLC-ELISA based Neuropeptide Identification and Quantification.
References
- 1. Localization of corazonin in the nervous system of the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurons in the cockroach nervous system reacting with antisera to the neuropeptide leucokinin I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Cockroach Myoactive Peptide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cockroach Myoactive Peptide I (MP I), also identified as Pea-CAH-I, is a neuropeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. This technical guide provides a comprehensive overview of the physiological roles of MP I in cockroaches, with a focus on its myotropic, cardioacceleratory, and potential renal functions. Detailed experimental protocols for assessing these physiological effects are provided, along with a summary of available quantitative data. Furthermore, this guide elucidates the signal transduction pathway of the AKH/RPCH family of peptides in insects, offering insights into the molecular mechanisms underpinning the actions of this compound.
Introduction
Neuropeptides play a crucial role in regulating a vast array of physiological processes in insects, from metabolism and growth to muscle function and behavior. The adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family is a significant group of insect neuropeptides primarily known for their role in energy mobilization. This compound (MP I), an octapeptide first isolated from the corpora cardiaca of cockroaches such as Leucophaea maderae and Periplaneta americana, is a prominent member of this family.[1] While initially characterized by its myotropic (muscle-stimulating) activity, its classification within the AKH/RPCH family suggests broader physiological functions, including the regulation of heart rate and metabolism. This guide aims to provide an in-depth technical resource on the physiological significance of this compound.
Physiological Roles of this compound
The physiological functions of this compound are multifaceted, reflecting its dual role as a myotropic agent and a metabolic hormone. Its actions are mediated through a specific G-protein coupled receptor (GPCR), leading to the activation of intracellular signaling cascades.
Myotropic Activity
The most well-documented function of this compound is its stimulatory effect on visceral muscle, particularly the hindgut. It has been demonstrated to increase the frequency and amplitude of hindgut contractions. This myotropic activity suggests a role for MP I in regulating gut motility and the passage of food through the digestive tract. While precise dose-response curves are not extensively published, threshold concentrations for eliciting a response in the isolated cockroach hindgut have been reported to be in the range of 0.009 to 0.083 head equivalents/ml.[2]
Cardioacceleratory Effects
As a member of the cardioacceleratory hormone (CAH) family, MP I is implicated in the regulation of heart rate. Peptides in this family are known to increase the frequency of heart contractions in various insect species. However, direct quantitative data on the dose-dependent effects of MP I on cockroach heart rate is limited. Some studies have indicated that while certain neuropeptides are potent cardio-stimulators, their in vivo effects can be complex and may not always align with in vitro findings.[3]
Metabolic Regulation
The primary and most conserved function of the AKH family of peptides is the mobilization of energy reserves from the fat body. Upon binding to its receptor on fat body cells, MP I is predicted to initiate a signaling cascade that leads to the breakdown of glycogen (B147801) (glycogenolysis) and triglycerides, releasing trehalose (B1683222) and diglycerides into the hemolymph. These mobilized energy substrates are then available to fuel energy-demanding activities such as flight and locomotion.
Putative Role in Malpighian Tubule Function
While direct evidence for the effect of this compound on Malpighian tubule secretion is scarce, other insect neuropeptides are known to have diuretic or antidiuretic effects. Given the role of the Malpighian tubules in osmoregulation and excretion, and the systemic nature of hormonal signaling, it is plausible that MP I may modulate ion and water transport in these organs. Further research is required to elucidate this potential function.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound and related peptides from the AKH/RPCH family.
| Peptide | Preparation | Bioassay | Parameter | Value | Reference |
| Myotropic Peptides (including MP I) | Head extracts of Leucophaea maderae | Isolated cockroach hindgut | Threshold Concentration | 0.009 - 0.083 head equivalents/ml | [2] |
| Pea-AKH-1 | Synthetic | CHO cells expressing Periplaneta americana AKH receptor | Receptor Activation | EC50: 5 x 10-9 M | [1] |
| Pea-AKH-2 | Synthetic | CHO cells expressing Periplaneta americana AKH receptor | Receptor Activation | EC50: 2 x 10-9 M | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the physiological roles of this compound.
Cockroach Hindgut Contraction Assay
This in vitro assay is used to measure the myotropic activity of peptides on the visceral muscle of the cockroach hindgut.
Materials:
-
Adult cockroaches (Periplaneta americana or other suitable species)
-
Dissecting dish with wax
-
Dissecting pins
-
Fine dissecting scissors and forceps
-
Insect saline solution (e.g., Hoyle's saline)
-
Organ bath with aeration
-
Isotonic force transducer
-
Data acquisition system
-
This compound (synthetic)
-
Micropipettes
Procedure:
-
Anesthetize a cockroach by cooling it on ice.
-
Decapitate the cockroach and dissect out the entire digestive tract in a dissecting dish filled with insect saline.
-
Isolate the hindgut, removing any adhering fat body and Malpighian tubules.
-
Tie one end of the hindgut to a fixed hook in the organ bath and the other end to an isotonic force transducer.
-
Submerge the preparation in the organ bath containing aerated insect saline at room temperature.
-
Allow the hindgut to equilibrate for at least 30 minutes, during which spontaneous contractions should be observed.
-
Record a baseline of spontaneous activity for 5-10 minutes.
-
Add known concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.
-
Record the changes in contraction frequency and amplitude for each concentration.
-
Wash the preparation with fresh saline between applications if using a non-cumulative dose-response protocol.
-
Analyze the data to determine the dose-response relationship.
Insect Heart Rate Measurement (Opto-cardiography)
This non-invasive method allows for the measurement of heart rate in intact or semi-intact cockroach preparations.
Materials:
-
Adult cockroaches
-
Modeling clay or wax to restrain the animal
-
Dissecting microscope or magnifying lens
-
Fiber optic light source
-
Photodetector or opto-cardiography sensor
-
Amplifier and data acquisition system
-
Microsyringe for peptide injection
Procedure:
-
Immobilize a cockroach ventral side down on a platform using modeling clay or wax, leaving the dorsal abdomen exposed.
-
Position the fiber optic light source to illuminate the dorsal midline of the abdomen where the dorsal vessel (heart) is located.
-
Position the photodetector above the heart to detect changes in light transmission or reflection due to the heart's contractions.
-
Record a stable baseline heart rate for several minutes.
-
Inject a known concentration of this compound into the hemocoel of the cockroach using a microsyringe.
-
Continuously record the heart rate for an extended period to observe any changes in frequency.
-
Analyze the data to quantify the cardioacceleratory effects of the peptide.
Malpighian Tubule Secretion Assay (Ramsay Assay)
This in vitro assay measures the rate of fluid secretion by isolated Malpighian tubules.
Materials:
-
Adult cockroaches
-
Dissecting dish with wax
-
Fine dissecting forceps
-
Insect saline solution
-
Liquid paraffin (B1166041) or mineral oil
-
Petri dish with a layer of Sylgard or wax for mounting tubules
-
Micropipettes
-
Calibrated ocular micrometer or imaging software
-
This compound (synthetic)
Procedure:
-
Dissect Malpighian tubules from a cockroach in a dish of insect saline.
-
Transfer a single, intact tubule to a small droplet of saline on the surface of the Sylgard-lined petri dish.
-
Cover the preparation with liquid paraffin to prevent evaporation.
-
Using fine forceps, pull the open end of the tubule out of the saline droplet into the paraffin, while the blind end remains in the saline.
-
A droplet of secreted fluid will begin to form at the open end of the tubule.
-
Measure the diameter of the secreted droplet at regular time intervals using an ocular micrometer or imaging software.
-
Calculate the volume of the droplet (assuming it is spherical) to determine the secretion rate.
-
To test the effect of MP I, add the peptide to the saline bathing the tubule and measure the change in secretion rate.
Signaling Pathway
This compound, as a member of the AKH family, is known to act via a G-protein coupled receptor (GPCR). The AKH receptor in Periplaneta americana has been cloned and characterized. The binding of MP I to its receptor initiates a signal transduction cascade that ultimately leads to the physiological responses described above.
The signaling pathway is believed to involve the following key steps:
-
Receptor Binding: MP I binds to its specific GPCR on the cell membrane of target tissues (e.g., fat body cells, muscle cells).
-
G-Protein Activation: Receptor activation leads to the dissociation of a heterotrimeric G-protein into its α and βγ subunits. The Periplaneta AKH receptor is known to couple to both Gs and Gq proteins.[4]
-
Second Messenger Production:
-
Gs pathway: The activated Gsα subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Gq pathway: The activated Gqα subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.
-
-
Downstream Effects: The increase in second messengers (cAMP and Ca2+) activates downstream protein kinases, such as Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinases. These kinases then phosphorylate target proteins, such as glycogen phosphorylase and triglyceride lipase (B570770) in the fat body, leading to the mobilization of energy reserves. In muscle cells, these signaling events are thought to modulate the machinery responsible for muscle contraction.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Hindgut Contraction Assay
Caption: Workflow for the cockroach hindgut contraction assay.
Conclusion
This compound is a pleiotropic neuropeptide with significant roles in regulating muscle activity and energy metabolism in cockroaches. Its function as a myotropic agent on the hindgut is well-established, and its classification within the AKH/RPCH family strongly supports its role as a key player in metabolic homeostasis. While its effects on the cardiovascular and renal systems are less characterized, the experimental frameworks exist to further investigate these potential functions. For researchers in insecticide development, the AKH signaling pathway represents a promising target for disrupting insect physiology. Further quantitative studies on the dose-dependent effects of this compound on various physiological systems will be crucial for a more complete understanding of its role and for exploiting its pathway for pest management strategies.
References
- 1. Cloning and characterization of the adipokinetic hormone receptor from the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cockroach diuretic hormones: characterization of a calcitonin-like peptide in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential receptor activation by cockroach adipokinetic hormones produces differential effects on ion currents, neuronal activity, and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Mechanism of Action of Pea-CAH-I on Visceral Muscle
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Pea-CAH-I." The following guide is a comprehensive overview of the established and hypothesized mechanisms by which carbonic anhydrase inhibitors (CAIs) in general may act on visceral muscle. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this area. Should "Pea-CAH-I" be a novel or proprietary compound, its specific actions would require dedicated experimental investigation.
Introduction to Carbonic Anhydrase and its Inhibition in Visceral Muscle
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance. In visceral smooth muscle, the activity of carbonic anhydrase is crucial for maintaining intracellular and extracellular pH homeostasis, which in turn influences a multitude of cellular functions, including muscle contraction and relaxation.
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that block the activity of these enzymes.[2][3] By doing so, they can alter the pH balance in tissues where CAs are active. While the primary clinical applications of CAIs have been in conditions like glaucoma, epilepsy, and altitude sickness, their potential effects on muscle function are an area of growing interest.[2][3]
General Mechanism of Action of Carbonic Anhydrase Inhibitors on Visceral Muscle
The primary mechanism of action of any carbonic anhydrase inhibitor is the direct blockade of the enzyme's active site. This inhibition slows down the interconversion of CO₂ and HCO₃⁻, leading to localized changes in the concentrations of these molecules and, consequently, alterations in pH.
The downstream effects on visceral smooth muscle are hypothesized to be mediated through several interconnected pathways:
-
Alteration of Intracellular pH (pHi): Inhibition of cytosolic CA isoforms would lead to a slower response to acid or base loads, potentially causing sustained shifts in pHi. Changes in pHi are known to modulate the activity of various ion channels and enzymes involved in muscle contraction.
-
Modulation of Ion Channel Activity:
-
Calcium Channels: Intracellular pH can influence the gating and conductance of L-type voltage-gated calcium channels, which are a primary route for calcium influx to trigger smooth muscle contraction.
-
Potassium Channels: The activity of several types of potassium channels, which are crucial for setting the resting membrane potential of smooth muscle cells, is pH-sensitive. Inhibition of these channels can lead to depolarization and increased excitability, while their activation can cause hyperpolarization and relaxation.
-
-
Impact on Calcium Sensitivity: The affinity of the contractile proteins (actin and myosin) for calcium can be altered by pH changes, a phenomenon known as calcium sensitization. An acidic shift in pHi can sometimes decrease the calcium sensitivity of the myofilaments, leading to relaxation for a given intracellular calcium concentration.
The following diagram illustrates the potential logical flow of how a CAI could influence visceral muscle function.
Caption: Logical workflow of a carbonic anhydrase inhibitor's effect on visceral muscle.
Signaling Pathways in Visceral Muscle and Potential CAI Intervention
Visceral smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can occur through influx from the extracellular space via voltage-gated and receptor-operated calcium channels, and release from intracellular stores like the sarcoplasmic reticulum.
The canonical signaling pathway for agonist-induced contraction involves:
-
An agonist (e.g., acetylcholine) binds to a G-protein coupled receptor (GPCR).
-
Activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the sarcoplasmic reticulum, causing Ca²⁺ release.
-
Elevated [Ca²⁺]i binds to calmodulin (CaM).
-
The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).
-
MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.
A carbonic anhydrase inhibitor could potentially interfere with this pathway at several points, primarily through its pH-modulating effects.
The diagram below illustrates the general visceral muscle contraction signaling pathway.
Caption: General signaling pathway for agonist-induced visceral smooth muscle contraction.
The next diagram proposes potential points of intervention for a carbonic anhydrase inhibitor.
Caption: Potential intervention points of a CAI in visceral muscle signaling.
Experimental Protocols
To investigate the mechanism of action of a compound like "Pea-CAH-I" on visceral muscle, a series of established experimental protocols would be employed.
Objective: To measure the effect of the test compound on the contraction and relaxation of isolated visceral smooth muscle strips.
Methodology:
-
Tissue Preparation: A segment of visceral smooth muscle (e.g., ileum, colon, bladder) is dissected from a laboratory animal (e.g., rat, guinea pig) and placed in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: A small strip of the muscle is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washes.
-
Experimentation:
-
Contraction Studies: Cumulative concentration-response curves are generated for a contractile agonist (e.g., acetylcholine, KCl) in the absence and presence of increasing concentrations of the test compound.
-
Relaxation Studies: The muscle strip is pre-contracted with an agonist, and then cumulative concentrations of the test compound are added to assess its relaxant effect.
-
-
Data Analysis: The force of contraction is recorded, and parameters such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) are calculated.
Objective: To determine if the test compound alters the intracellular pH (pHi) of isolated visceral smooth muscle cells.
Methodology:
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from visceral tissue.
-
Dye Loading: The isolated cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Fluorescence Microscopy: The cells are placed on the stage of an inverted fluorescence microscope equipped with a perfusion system.
-
Measurement: The cells are excited at two different wavelengths, and the ratio of the emitted fluorescence intensities is used to calculate the intracellular pH.
-
Experimentation: A baseline pHi is established, and then the cells are perfused with a solution containing the test compound. Changes in pHi are recorded over time. Acid or base loading protocols (e.g., using NH₄Cl) can be used to assess the effect of the compound on pHi recovery rates.
Objective: To measure the effect of the test compound on intracellular calcium concentration ([Ca²⁺]i) in visceral smooth muscle cells.
Methodology:
-
Cell Preparation: Similar to pHi measurement, smooth muscle cells are isolated.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.
-
Calcium Imaging: The cells are imaged using a fluorescence microscopy system.
-
Experimentation: A baseline [Ca²⁺]i is recorded. The cells are then stimulated with an agonist in the absence or presence of the test compound. The resulting changes in fluorescence, which correspond to changes in [Ca²⁺]i, are recorded and quantified.
The following diagram outlines a typical experimental workflow for testing a novel compound on visceral muscle.
Caption: Experimental workflow for investigating the mechanism of a novel compound.
Quantitative Data Presentation
The following tables are templates for organizing and presenting quantitative data that would be generated from the experiments described above.
Table 1: Effect of Pea-CAH-I on Agonist-Induced Contraction of Visceral Smooth Muscle
| Treatment Group | Agonist | n | EC₅₀ (M) | Eₘₐₓ (% of control) |
| Control | Acetylcholine | 8 | [Value] | 100 |
| Pea-CAH-I (1 µM) | Acetylcholine | 8 | [Value] | [Value] |
| Pea-CAH-I (10 µM) | Acetylcholine | 8 | [Value] | [Value] |
| Pea-CAH-I (100 µM) | Acetylcholine | 8 | [Value] | [Value] |
Table 2: Effect of Pea-CAH-I on Intracellular pH (pHi) in Visceral Smooth Muscle Cells
| Treatment Group | n | Basal pHi | pHi after Acid Load | Rate of pHi Recovery (dpH/dt) |
| Control | 15 | [Value] | [Value] | [Value] |
| Pea-CAH-I (10 µM) | 15 | [Value] | [Value] | [Value] |
Table 3: Effect of Pea-CAH-I on Agonist-Induced [Ca²⁺]i Transients in Visceral Smooth Muscle Cells
| Treatment Group | n | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after Agonist |
| Control | 20 | [Value] | [Value] |
| Pea-CAH-I (10 µM) | 20 | [Value] | [Value] |
Conclusion and Future Directions
While the specific actions of "Pea-CAH-I" on visceral muscle remain to be elucidated, the established roles of carbonic anhydrase in cellular physiology suggest a plausible mechanism of action through the modulation of intracellular and extracellular pH. This could lead to significant effects on ion channel activity, calcium signaling, and the calcium sensitivity of the contractile machinery in visceral smooth muscle.
Future research on any novel carbonic anhydrase inhibitor, including one potentially derived from Pisum sativum, should focus on:
-
Enzyme Kinetics: Characterizing the inhibitory profile of the compound on different carbonic anhydrase isoforms.
-
Electrophysiology: Using techniques like patch-clamping to directly measure the effects on specific ion channels in visceral smooth muscle cells.
-
In Vivo Studies: Investigating the effects of the compound on visceral organ function (e.g., gastrointestinal motility, bladder contractility) in animal models.
Such a systematic approach will be crucial in determining the precise mechanism of action and therapeutic potential of novel carbonic anhydrase inhibitors in the context of visceral muscle physiology and pathophysiology.
References
Cockroach Myoactive Peptide I: A Neuropeptide Hormone at the Heart of Insect Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cockroach Myoactive Peptide I (Pea-CAH-I), a prominent member of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family of neuropeptides, plays a crucial role in the physiological regulation of the American cockroach, Periplaneta americana. This octapeptide is primarily synthesized and stored in the corpora cardiaca, a major neurosecretory structure in insects, from which it is released into the hemolymph to act as a neurohormone. Its pleiotropic effects, including the potent stimulation of muscle contraction (myotropic activity) and the increase of heart rate (cardioacceleratory activity), position it as a key modulator of energy metabolism and physiological readiness. This technical guide provides a comprehensive overview of this compound, detailing its physiological functions, the intricacies of its signaling pathway, and the experimental protocols for its study.
Physiological Functions and Quantitative Data
This compound exhibits a range of biological activities, primarily centered on energy mobilization and muscle activity. As a member of the AKH family, it contributes to the regulation of energy homeostasis by mobilizing carbohydrates from the fat body. Its myotropic and cardioacceleratory functions are integral to the insect's "fight or flight" response, preparing it for rapid movement.
The biological potency of this compound and its analogs has been quantified in various bioassays. The following tables summarize the key quantitative data available in the literature.
| Peptide | Bioassay | Species | Parameter | Value | Reference |
| Pea-CAH-I (Pea-AKH-1) | AKH Receptor Activation (in vitro) | Periplaneta americana | EC50 | 5 x 10⁻⁹ M | [1] |
| Pea-CAH-II (Pea-AKH-2) | AKH Receptor Activation (in vitro) | Periplaneta americana | EC50 | 2 x 10⁻⁹ M | [1] |
| Peram-AKH II | Hypertrehalosemic Response (in vivo) | Periplaneta americana | Significant Response | 0.1 pmol | [2] |
| Peram-AKH II | Hypertrehalosemic Response (in vivo) | Periplaneta americana | Maximal Effect | 1 pmol | [2] |
| Proctolin (B33934) | Hindgut Receptor Affinity (in vitro) | Periplaneta americana | Kdapp | 2 x 10⁻⁸ M | [3] |
| Allatostatins I & IV | Hindgut Contraction Inhibition (in vitro) | Diploptera punctata | Threshold Concentration | 10⁻⁸ - 10⁻⁷ M |
Signaling Pathway
This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as those in the fat body and muscle tissues. The binding of Pea-CAH-I to its receptor initiates a conformational change that activates intracellular heterotrimeric G-proteins. Evidence suggests that the AKH receptor in cockroaches can couple to both Gαs and Gαq proteins, leading to the activation of two distinct second messenger pathways.
-
Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent proteins, culminating in a physiological response such as muscle contraction.
The dual activation of cAMP and Ca²⁺ pathways allows for a fine-tuned and robust cellular response to the hormonal signal.
Experimental Protocols
The study of this compound involves a multi-step process from tissue extraction to biological activity assessment. The following sections detail the key experimental protocols.
Neuropeptide Extraction and Purification
This protocol outlines the general procedure for extracting and purifying myoactive peptides from the corpora cardiaca of Periplaneta americana.
a. Tissue Dissection and Extraction:
-
Dissect the corpora cardiaca from adult cockroaches under a stereomicroscope in ice-cold physiological saline.
-
Pool the dissected glands in a microcentrifuge tube containing an extraction solvent, typically acidified methanol (B129727) (e.g., methanol/water/acetic acid in a 90:9:1 ratio).
-
Homogenize the tissue using a micro-pestle or sonicator on ice.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the peptides.
b. Purification by High-Performance Liquid Chromatography (HPLC):
-
Dry the supernatant using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent for HPLC, such as 0.1% trifluoroacetic acid (TFA) in water.
-
Inject the sample onto a reversed-phase C18 HPLC column.
-
Elute the peptides using a linear gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% TFA. A typical gradient might be from 5% to 60% acetonitrile over 60 minutes.
-
Monitor the eluate at 220 nm to detect peptide bonds.
-
Collect fractions at regular intervals for subsequent analysis.
Neuropeptide Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the primary structure of purified peptides.
a. Sample Preparation:
-
Lyophilize the HPLC fractions containing the peptide of interest.
-
Reconstitute the sample in a small volume of a suitable solvent, such as 50% acetonitrile with 0.1% formic acid.
b. Mass Spectrometric Analysis:
-
Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular weight of the peptide.
-
For sequence information, perform tandem mass spectrometry (MS/MS) using techniques such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) on an Orbitrap or Q-TOF mass spectrometer.
-
The resulting fragmentation pattern can be used for de novo sequencing or to confirm the identity of the peptide by comparing it to a database of known peptide sequences.
In Vitro Bioassays
a. Hindgut Myotropic Assay:
-
Dissect the hindgut from an adult cockroach and mount it in an organ bath containing physiological saline (e.g., containing NaCl, KCl, CaCl₂, NaHCO₃, buffered to pH 7.2).
-
Connect one end of the hindgut to a fixed hook and the other to an isometric force transducer to record muscle contractions.
-
Allow the preparation to equilibrate until spontaneous contractions are stable.
-
Add known concentrations of the purified or synthetic peptide to the organ bath and record the changes in contraction frequency and amplitude.
-
Construct a dose-response curve to determine the EC50 of the peptide.
b. Cardioacceleratory Assay:
-
Expose the dorsal heart of a cockroach by dissection.
-
Perfuse the heart with physiological saline.
-
Record the heart rate using an optical sensor or by direct observation under a microscope.
-
Apply different concentrations of the peptide to the preparation and measure the change in heart rate.
-
Calculate the dose-dependent increase in heart rate to assess the cardioacceleratory activity.
Conclusion
This compound is a multifaceted neuropeptide hormone that plays a vital role in the physiology of Periplaneta americana. Its functions in regulating muscle activity and energy metabolism make it and its receptor a compelling target for the development of novel and specific insect control agents. The experimental protocols and signaling pathway information detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of this important neuropeptide and its potential applications. A deeper understanding of the structure-activity relationships and the downstream effects of Pea-CAH-I will undoubtedly pave the way for innovative strategies in pest management and provide further insights into the fundamental principles of insect neuroendocrinology.
References
The Role of Carbonic Anhydrase in Insect Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic regulation in insects is a complex network of physiological and biochemical processes crucial for their survival, development, and adaptation. While research has extensively focused on hormonal control and major metabolic pathways, the role of enzymes like carbonic anhydrase (CAH) is emerging as a significant area of investigation. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a wide array of physiological processes in insects, including respiration, ion transport, pH homeostasis, and potentially broader metabolic regulation.[1][2][3] This technical guide provides an in-depth overview of the current understanding of carbonic anhydrase's role in insect metabolism, with a focus on its biochemical properties, physiological functions, and potential as a target for novel insecticide development. While the specific term "Pea-CAH-I" did not correspond to a documented carbonic anhydrase in the pea aphid (Acyrthosiphon pisum) in the reviewed literature, this guide consolidates information on insect carbonic anhydrases that is relevant to hemipteran pests like the pea aphid. It is important to distinguish carbonic anhydrases from peptide hormones; for instance, "Pea-CAH-II" has been identified as a neuropeptide in the cockroach (Periplaneta americana) involved in lipid mobilization, a function distinct from that of carbonic anhydrases.[4]
Biochemical Properties of Insect Carbonic Anhydrases
Insect carbonic anhydrases, like those in other organisms, are classified into several families. The beta-carbonic anhydrase (β-CA) class is of particular interest in invertebrates.[5] A well-characterized example is the mitochondrial β-CA from Drosophila melanogaster (DmBCA), which provides a valuable model for understanding the biochemical properties of these enzymes in insects.[5]
Table 1: Kinetic Parameters of Insect Carbonic Anhydrase (DmBCA) and Comparative Substrates
| Enzyme/Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| DmBCA (CO2) | - | 9.5 x 105 | 1.1 x 108 |
| Bovine CA (COS) | 1.86 | 41 | 2.2 x 104 |
| Bovine CA (CS2) | - | - | ~0.34 |
| Data for DmBCA from a study on Drosophila melanogaster[5]. Data for COS and CS2 hydrolysis by bovine carbonic anhydrase are included for comparative purposes[6]. |
Table 2: Inhibition Constants (KI) for Drosophila melanogaster β-Carbonic Anhydrase (DmBCA)
| Inhibitor | KI |
| Acetazolamide (B1664987) | 49 nM |
| Sulfamide | 0.15 mM |
| Halides (e.g., I-, Br-, Cl-) | 0.67 - 1.36 mM |
| Pseudohalides (e.g., SCN-, N3-) | 0.67 - 1.36 mM |
| Hydrogen sulfide (B99878) | 0.67 - 1.36 mM |
| Bisulfite | 0.67 - 1.36 mM |
| Sulfate | 0.67 - 1.36 mM |
| Bicarbonate | 26.9 - 43.7 mM |
| Nitrate | 26.9 - 43.7 mM |
| Nitrite | 26.9 - 43.7 mM |
| Phenylarsonic/boronic acids | 26.9 - 43.7 mM |
| Data from a study on Drosophila melanogaster[5]. |
Physiological Roles in Metabolic Regulation
The primary role of carbonic anhydrase in metabolic regulation is intrinsically linked to its function in maintaining pH homeostasis and facilitating the transport of CO2 and bicarbonate. These functions are critical for the optimal activity of metabolic enzymes and for processes such as gluconeogenesis, lipogenesis, and ureagenesis.[2][5]
-
pH Regulation and Metabolic Enzyme Function: The catalytic activity of CAH provides a rapid buffering system by interconverting CO2 and bicarbonate, which is essential for maintaining the pH of the hemolymph and intracellular compartments within the narrow range required for most enzymatic reactions.[1]
-
CO2 Transport and Respiration: In insects, efficient removal of CO2 produced during cellular respiration is vital. CAH facilitates the conversion of gaseous CO2 into soluble bicarbonate, which can be more easily transported in the hemolymph to the respiratory organs for expulsion.[1][2]
-
Ion Transport and Osmoregulation: The protons and bicarbonate ions produced by CAH are used by various ion transporters, contributing to osmoregulation and the maintenance of electrochemical gradients necessary for nutrient absorption and other physiological processes.
-
Biosynthetic Processes: Bicarbonate, the product of the CAH-catalyzed reaction, is a substrate for several carboxylating enzymes involved in key metabolic pathways, including gluconeogenesis and fatty acid synthesis.[2] By influencing the availability of bicarbonate, CAH can indirectly regulate these anabolic processes.
-
Stress Response: There is evidence suggesting that carbonic anhydrases are involved in insect stress responses. For instance, in the whitefly Bemisia tabaci, silencing the expression of a carbonic anhydrase gene (BtCar3) resulted in decreased tolerance to high temperatures.[3]
Signaling and Regulatory Pathways
The regulation of carbonic anhydrase activity and its integration into broader metabolic signaling pathways in insects is an area of active research. While specific signaling cascades directly targeting CAH in insects are not fully elucidated, we can infer potential regulatory mechanisms based on its physiological roles.
Carbonic Anhydrase as a Target for Drug Development
The essential functions of carbonic anhydrases in insects make them attractive targets for the development of novel insecticides.[3] Inhibition of CAH can disrupt critical physiological processes, leading to insect mortality.
-
Acetazolamide as a Proof-of-Concept Inhibitor: Studies using the specific CAH inhibitor acetazolamide have demonstrated the vital role of this enzyme. In larvae of the flour beetle Tribolium castaneum, treatment with acetazolamide significantly increased the toxicity of CO2, indicating that CAH is a key protective enzyme against high concentrations of this gas.[6] Conversely, acetazolamide reduced the toxicity of carbonyl sulfide (COS) by preventing its conversion to toxic hydrogen sulfide.[6]
Experimental Protocols
Protocol 1: Carbonic Anhydrase Activity Assay (Electrometric Method)
This protocol is adapted from the method of Wilbur and Anderson (1948) and is suitable for measuring CAH activity in insect tissue homogenates.[7] The assay measures the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.0
-
Ice-cold deionized water
-
CO2 gas source
-
20 ml beaker
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with a fast-response electrode
-
Stopwatch
-
Ice bath
-
Insect tissue homogenate in an appropriate buffer
Procedure:
-
Preparation of CO2-Saturated Water: Bubble CO2 gas through 200 ml of ice-cold deionized water for at least 30 minutes prior to the assay. Keep the solution in an ice bath.[7]
-
Blank Determination (T0):
-
Add 6.0 ml of chilled 0.02 M Tris-HCl buffer to a 20 ml beaker placed in an ice bath on a magnetic stirrer.
-
Record the initial pH.
-
Withdraw 4.0 ml of the chilled CO2-saturated water into a syringe and add it to the buffer.
-
Simultaneously start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This time is T0.[7]
-
-
Enzyme Activity Determination (T):
-
Add 6.0 ml of chilled 0.02 M Tris-HCl buffer to the beaker.
-
Add a known volume (e.g., 0.1 ml) of the insect tissue homogenate.
-
Quickly add 4.0 ml of the CO2-saturated water and record the time required for the pH to drop from 8.3 to 6.3. This time is T.[7]
-
-
Calculation of Activity:
-
One Wilbur-Anderson unit (WAU) is defined as (T0 - T) / T.
-
Calculate the specific activity by dividing the WAU by the amount of protein in the assay.
-
Protocol 2: RNA Interference (RNAi) for in vivo Functional Analysis
This is a generalized protocol for silencing a target carbonic anhydrase gene in an insect like the pea aphid to study its function in metabolic regulation.
Materials:
-
dsRNA synthesis kit
-
Primers specific to the target CAH gene
-
Microinjection system
-
Adult insects (e.g., pea aphids)
-
Artificial diet system
-
qRT-PCR reagents and equipment
Procedure:
-
dsRNA Synthesis: Synthesize dsRNA targeting the CAH gene of interest using a commercial kit and gene-specific primers.
-
Microinjection: Inject a known concentration of the dsRNA into the hemocoel of adult insects. Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).
-
Gene Expression Analysis: At various time points post-injection, extract RNA from a subset of insects and perform qRT-PCR to confirm the knockdown of the target CAH gene.
-
Metabolic Phenotyping:
-
Respirometry: Measure CO2 production and O2 consumption rates to assess changes in metabolic rate.
-
Hemolymph Analysis: Collect hemolymph and measure pH, and the concentrations of key metabolites like glucose, trehalose, and lipids.
-
Stress Assays: Expose the insects to metabolic stressors such as starvation, high temperatures, or high CO2 levels and monitor survival rates.[3]
-
-
Data Analysis: Compare the metabolic parameters and stress tolerance of the CAH-silenced insects to the control group to determine the in vivo function of the gene.
Conclusion and Future Directions
Carbonic anhydrase is a multifaceted enzyme that plays a crucial, albeit sometimes indirect, role in the metabolic regulation of insects. Its functions in maintaining pH homeostasis and facilitating CO2 transport are fundamental to the proper functioning of the entire metabolic machinery. The sensitivity of insect carbonic anhydrases to specific inhibitors highlights their potential as targets for the development of novel and selective insecticides. Future research should focus on identifying and characterizing the different isoforms of carbonic anhydrase in pest insects like the pea aphid, elucidating the specific signaling pathways that regulate their expression and activity, and exploring the development of isoform-specific inhibitors to minimize off-target effects. A deeper understanding of the role of carbonic anhydrase in insect metabolism will undoubtedly open new avenues for pest management strategies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of the cockroach neuropeptide Pea-CAH-II as a second adipokinetic hormone in the firebug Pyrrhocoris apterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic anhydrase metabolism is a key factor in the toxicity of CO2 and COS but not CS2 toward the flour beetle Tribolium castaneum [Coleoptera: Tenebrionidae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
The Evolutionary Saga of Adipokinetic Hormones: A Deep Dive into Insect Metabolism's Master Regulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adipokinetic hormone (AKH) family of peptides stands as a cornerstone of insect physiology, orchestrating the mobilization of energy reserves to fuel demanding activities such as flight and locomotion. This technical guide provides a comprehensive exploration of the evolutionary history of AKH peptides, from their ancient origins to their remarkable diversification across the vast insect lineages. We delve into the intricate details of their structure, function, and the co-evolution with their cognate G protein-coupled receptors (GPCRs). This document summarizes key quantitative data, outlines detailed experimental protocols for their study, and presents visual representations of their signaling pathways and evolutionary relationships to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The unique and highly specific nature of the AKH signaling system in insects presents a promising avenue for the development of targeted and biorational pest control agents.
Introduction: The Adipokinetic Hormone Family
Adipokinetic hormones are neuropeptides primarily synthesized and released from the corpora cardiaca (CC), a neuroendocrine gland in insects.[1][2] Their principal role is to regulate energy metabolism by triggering the breakdown of stored lipids and carbohydrates in the fat body, thereby increasing the concentration of circulating energy substrates in the hemolymph.[3][4] Structurally, AKHs are short peptides, typically 8 to 10 amino acids in length, with a pyroglutamated N-terminus and an amidated C-terminus, modifications that confer resistance to exopeptidases.[1][5]
The AKH family is part of a larger superfamily of peptides that includes the vertebrate gonadotropin-leasing hormone (GnRH), corazonin (B39904) (Crz), and AKH/corazonin-related peptide (ACP).[6][7][8] This evolutionary link highlights a deep conservation of signaling systems across the animal kingdom. The functional analogy of AKH to vertebrate glucagon (B607659) in regulating energy homeostasis further underscores its fundamental importance in animal physiology.[9]
Evolutionary History and Diversification
Phylogenetic analyses suggest that the AKH signaling system has ancient roots, predating the divergence of protostomes and deuterostomes.[7][9] The evolutionary trajectory of the AKH/corazonin/ACP/GnRH superfamily is believed to involve a series of gene duplication events, leading to the diversification of these related but distinct signaling pathways.[10][11]
Within the insects, the AKH peptide family exhibits remarkable structural diversity, with numerous paralogs identified across different orders.[5][12] This diversification is thought to be a result of adaptive evolution, with different AKH variants potentially offering nuanced control over metabolism in response to specific physiological demands and ecological niches. The co-evolution of AKH peptides with their receptors is a key aspect of their evolutionary history, with changes in the ligand structure often mirrored by adaptations in the receptor's binding pocket to maintain signaling specificity.[10][13]
dot
Caption: Proposed evolutionary divergence of the AKH/Corazonin/ACP/GnRH superfamily.
Quantitative Data on AKH Peptides and Receptors
The study of AKH peptides has generated a substantial amount of quantitative data, including peptide sequences, receptor binding affinities, and physiological responses. This information is crucial for understanding the structure-activity relationships of these hormones and for the rational design of synthetic analogs or mimetics.
Adipokinetic Hormone Peptide Sequences in Different Insect Orders
The primary structure of AKH peptides varies across different insect orders, with some sequences being highly conserved while others are unique to specific lineages. The following table summarizes representative AKH peptide sequences from several major insect orders.
| Insect Order | Species | Peptide Name | Sequence |
| Orthoptera | Schistocerca gregaria | Schgr-AKH-I | pQLNFTPNWGT-NH2 |
| Locusta migratoria | Locmi-AKH-I | pQLNFTPNWGT-NH2 | |
| Blattodea | Periplaneta americana | Peram-CAH-I | pQVNFSPNW-NH2 |
| Blattella germanica | Blage-HrTH | pELTFTPNW-NH2 | |
| Lepidoptera | Manduca sexta | Manse-AKH | pQLTFTPNW-NH2 |
| Bombyx mori | Bommo-AKH | pQLTFTPNW-NH2 | |
| Diptera | Drosophila melanogaster | Drome-AKH | pQLTFSPDW-NH2 |
| Aedes aegypti | Aedae-AKH | pQLTFTPSW-NH2 | |
| Coleoptera | Tenebrio molitor | Tenmo-HrTH | pQLNFSPGW-NH2 |
| Tribolium castaneum | Trica-AKH | pQLNFSTDW-NH2 | |
| Hemiptera | Rhodnius prolixus | Rhopr-AKH | pQLNFTPNW-NH2 |
| Acyrthosiphon pisum | Acypi-AKH | pQVNFTPTWGQ-NH2 |
pQ represents pyroglutamic acid, and -NH2 represents C-terminal amidation.
AKH Receptor Binding Affinities (EC50 Values)
The biological activity of AKH peptides is mediated by their binding to specific G protein-coupled receptors (AKHRs) on the surface of fat body cells. The binding affinity, often expressed as the half-maximal effective concentration (EC50), provides a quantitative measure of the ligand-receptor interaction.
| Receptor Species | Ligand Peptide | EC50 (nM) |
| Drosophila melanogaster AKHR | Drome-AKH | 5.2 |
| Aedes aegypti AKHR | Aedae-AKH | 1.8 |
| Tribolium castaneum AKHR | Trica-AKH | 3.7 |
| Schistocerca gregaria AKHR | Schgr-AKH-I | 0.8 |
| Carausius morosus AKHR | Carmo-HrTH-II | 73.6[3] |
Data compiled from various studies and may vary depending on the specific assay conditions.[14][15]
Physiological Effects of Adipokinetic Hormones
The primary physiological effect of AKH is the mobilization of energy reserves. The magnitude of this response can be quantified by measuring the increase in hemolymph concentrations of lipids (diacylglycerol) and carbohydrates (trehalose) following AKH administration.
| Species | AKH Peptide | Dose | Lipid Mobilization (Fold Increase) | Carbohydrate Mobilization (Fold Increase) |
| Locusta migratoria | Locmi-AKH-I | 10 pmol | ~10-15 | ~2-3 |
| Manduca sexta | Manse-AKH | 10 pmol | ~5-8 | - |
| Drosophila melanogaster | Drome-AKH | 10 pmol | - | ~1.5-2 |
| Periplaneta americana | Peram-CAH-I | 10 pmol | ~3-5 | ~2-4 |
Values are approximate and can vary based on the developmental stage, nutritional status, and experimental conditions.[16]
AKH Signaling Pathway
Upon binding of AKH to its receptor on the fat body cell membrane, a conformational change in the receptor activates an associated G protein. This initiates a downstream signaling cascade that ultimately leads to the activation of key metabolic enzymes. The AKH signaling pathway can involve multiple second messengers, including cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), leading to the activation of protein kinase A (PKA) and the release of intracellular calcium.[9][17] These signaling events converge on the activation of triacylglycerol lipase (B570770) and glycogen (B147801) phosphorylase, the enzymes responsible for lipid and carbohydrate breakdown, respectively.[18]
Caption: A generalized workflow for peptide sequencing by tandem mass spectrometry.
AKH Receptor Functional Assay
Objective: To characterize the functional properties of an AKH receptor and its interaction with various ligands.
Methodology:
-
Receptor Cloning and Expression: The gene encoding the AKH receptor is cloned from insect tissue (e.g., fat body) and inserted into an expression vector. The vector is then transfected into a suitable heterologous cell line (e.g., HEK293 or CHO cells) that does not endogenously express the receptor. [19][20]2. Functional Readout: The transfected cells are loaded with a fluorescent calcium indicator (e.g., Fura-2) or co-transfected with a reporter gene construct (e.g., aequorin or luciferase) that responds to changes in intracellular signaling. [14][17]3. Ligand Stimulation: The cells are stimulated with varying concentrations of AKH peptides or synthetic analogs.
-
Signal Detection: The response of the cells (e.g., change in fluorescence or luminescence) is measured using a plate reader or a fluorescence microscope.
-
Data Analysis: Dose-response curves are generated to determine the EC50 values for each ligand, providing a quantitative measure of receptor activation.
Implications for Drug Development
The high degree of specificity in the AKH-AKHR interaction, coupled with the absence of a homologous system in vertebrates, makes the AKH signaling pathway an attractive target for the development of novel, biorational insecticides. [5]By designing molecules that either block (antagonists) or inappropriately activate (agonists) the AKH receptor, it is possible to disrupt the energy metabolism of pest insects, leading to reduced fitness, impaired flight ability, and ultimately, mortality. A thorough understanding of the evolutionary diversity of AKH peptides and their receptors across different insect orders is paramount for the development of species-specific pest control agents that minimize off-target effects on beneficial insects and other non-target organisms.
Conclusion
The adipokinetic hormone family of peptides represents a fascinating case study in molecular evolution, demonstrating how a fundamental signaling system can be adapted and diversified to meet the varied physiological needs of a vast and successful group of animals. From their ancient origins shared with the GnRH superfamily to their intricate co-evolution with their receptors, AKHs provide a rich field for scientific inquiry. The detailed understanding of their structure, function, and signaling pathways, facilitated by the experimental approaches outlined in this guide, not only deepens our knowledge of insect physiology but also opens up exciting possibilities for the development of innovative and environmentally sound pest management strategies. The continued exploration of the AKH world promises further insights into the elegant molecular solutions that have enabled insects to thrive for hundreds of millions of years.
References
- 1. mdpi.com [mdpi.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Sequence, characterization and pharmacological analyses of the adipokinetic hormone receptor in the stick insect, Carausius morosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. The Adipokinetic Hormone (AKH) and the Adipokinetic Hormone/Corazonin-Related Peptide (ACP) Signalling Systems of the Yellow Fever Mosquito Aedes aegypti: Chemical Models of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of the AKH/corazonin/ACP/GnRH receptor superfamily and their ligands in the Protostomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdbonline.org [sdbonline.org]
- 10. researchgate.net [researchgate.net]
- 11. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 12. The Adipokinetic Peptides of Hemiptera: Structure, Function, and Evolutionary Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Coevolution of Neuropeptides Gonadotropin-Releasing Hormone and Kisspeptin with their Cognate G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Peptide Ligand Specificity of Different Insect Adipokinetic Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular and functional characterization of adipokinetic hormone receptor and its peptide ligands in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
initial characterization of myotropic activity in cockroach extracts
An In-depth Technical Guide on the Initial Characterization of Myotropic Activity in Cockroach Extracts
Introduction
In the realm of insect physiology, the intricate control of muscle contraction is orchestrated by a class of endogenous signaling molecules known as myotropic factors. These neuropeptides play a crucial role in regulating visceral and skeletal muscle functions, including gut peristalsis, heart rate, and reproductive processes. Cockroaches, being robust and relatively large insects, serve as excellent model organisms for the study of these factors. The is a fundamental step toward isolating and identifying novel neuropeptides, which can be valuable for developing new pest control agents or for understanding the fundamental principles of neuromuscular regulation. This guide provides a comprehensive overview of the core methodologies, data interpretation, and signaling pathways involved in this area of research.
Extraction and Purification of Myotropic Peptides
The initial step in characterizing myotropic factors is their extraction from cockroach tissues, typically from the head or hindgut, where these peptides are concentrated.[1][2] This is followed by purification to isolate the active components from a complex mixture of biomolecules.
Experimental Protocol: Extraction and Initial Separation
-
Tissue Homogenization : Heads or hindguts from the cockroach species Leucophaea maderae are dissected and collected. The tissues are then homogenized in an extraction solvent, typically a mixture of methanol, water, and acetic acid (90:9:1), to precipitate larger proteins while keeping smaller peptides in solution.[1]
-
Centrifugation : The homogenate is centrifuged to pellet the precipitated proteins and cellular debris. The supernatant, containing the crude peptide extract, is collected.
-
Solvent Evaporation : The organic solvent (methanol) is removed from the supernatant, usually by rotary evaporation, to concentrate the peptide extract.
-
Purification by HPLC : The concentrated crude extract is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[2] A μ-Bondapak-phenyl column is often used for the initial separation of different peptide fractions.[1] The peptides are eluted using a gradient of an organic solvent like acetonitrile (B52724) in water.
-
Fraction Collection : The eluate is collected in multiple fractions over time. The absorbance of the eluate is monitored at a specific wavelength (e.g., 214 nm) to detect the presence of peptides.
Experimental Workflow: From Extraction to Pure Peptides
Caption: Workflow for the extraction and purification of myotropic peptides.
Bioassay for Myotropic Activity
To identify which of the purified fractions contain myotropic factors, a biological assay is employed. The isolated cockroach hindgut preparation is a classic and effective method for this purpose, as it exhibits spontaneous myogenic contractions that can be modulated by bioactive substances.
Experimental Protocol: Isolated Hindgut Bioassay
-
Dissection : A cockroach (Leucophaea maderae) is dissected, and the hindgut is carefully removed and placed in an organ bath containing a physiological saline solution.
-
Transducer Attachment : One end of the hindgut is fixed to the bottom of the organ bath, while the other end is attached to an isometric force transducer. This setup allows for the recording of muscle contractions.
-
Equilibration : The hindgut is allowed to equilibrate in the saline solution until regular, spontaneous contractions are observed.
-
Application of Fractions : Aliquots of the collected HPLC fractions are added to the organ bath.
-
Data Recording : The contractile activity of the hindgut (tonus, amplitude, and frequency of contractions) is recorded before and after the addition of each fraction.[3] An increase in any of these parameters indicates the presence of myotropic activity.
-
Dose-Response Analysis : For active fractions, serial dilutions are tested to determine the threshold concentration required to elicit a response.
Data Presentation: Myotropic Activity of Peptide Fractions
The myotropic activity of different peptide fractions isolated from cockroach head extracts can be quantified and compared.
| Peptide Fraction | Threshold Concentration (Head Equivalents/ml) |
| Peptide 1 | 0.009 |
| Peptide 2 | 0.083 |
| Peptide 3 | 0.025 |
| Peptide 4 | 0.015 |
| Peptide 5 | 0.040 |
Data sourced from Holman et al. (1984) describing five myotropic peptides from Leucophaea maderae head extracts.[2]
Physicochemical and Biological Characterization
Once active fractions are identified, further experiments are conducted to determine the chemical nature of the myotropic factors.
Experimental Protocol: Enzymatic Digestion
-
Enzyme Incubation : Aliquots of the active peptide fractions are incubated with various enzymes, such as proteases (e.g., pronase, aminopeptidase (B13392206) M, carboxypeptidase Y) and other enzymes (e.g., chymotrypsin).[1][3]
-
Bioassay : After incubation, the treated fractions are tested on the isolated hindgut bioassay to see if the myotropic activity has been abolished.
-
Interpretation :
-
Inactivation by broad-spectrum proteases like pronase suggests a peptide nature.[3]
-
Inactivation by aminopeptidase M indicates a free N-terminus.[2]
-
Inactivation by carboxypeptidase Y indicates a free C-terminus.[2]
-
Resistance to a specific enzyme provides information about the peptide's sequence or structure (e.g., a blocked N-terminus if resistant to aminopeptidase M).[4]
-
Data Presentation: Enzymatic Inactivation of Myotropic Peptides
| Peptide | Treatment with Aminopeptidase M | Treatment with Carboxypeptidase Y | Inferred Structure |
| Peptide A | Inactivated | Inactivated | Linear peptide with free N- and C-termini |
| Peptide B | Not Inactivated | Inactivated | Peptide with a blocked N-terminus (e.g., pyroglutamate) |
| Proctolin (B33934) | Inactivated | Inactivated | Linear peptide |
| Hindgut Peptide 2 | Inactivated | Inactivated | Linear peptide |
Data compiled from studies on myotropic peptides in Leucophaea maderae.[1][2]
Through these characterization methods, several myotropic peptides have been identified in cockroaches, including Proctolin (Arg-Tyr-Leu-Pro-Thr) and various FMRFamide-like peptides (FaLPs) .[5][6]
Proposed Signaling Pathway for FMRFamide-Like Peptides
FMRFamide-like peptides are a major group of myotropic factors in insects.[5] They are known to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of muscle cells, which in turn modulates intracellular calcium levels.[5][7]
Signaling Pathway: FaLP-Mediated Muscle Contraction
Caption: Proposed signaling pathway for FaLP-induced muscle contraction.
Conclusion
The involves a systematic approach combining biochemical extraction and purification with physiological bioassays. This process allows for the identification and preliminary structural analysis of novel neuropeptides. The data gathered from these foundational studies, such as threshold concentrations and enzymatic sensitivities, are critical for the subsequent detailed structural elucidation and synthesis of these bioactive molecules.[4] Understanding these endogenous systems not only deepens our knowledge of insect physiology but also presents opportunities for the development of targeted and species-specific pest management strategies.
References
- 1. Isolation and partial characterization of a second myotropic peptide from the hindgut of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and partial characterization of five myotropic peptides present in head extracts of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. Primary structure and synthesis of a blocked myotropic neuropeptide isolated from the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide proctolin associated with an identified skeletal motoneuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique accumulation of neuropeptides in an insect: FMRFamide-related peptides in the cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying the Gene Encoding Cockroach Myoactive Peptide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data associated with the identification of the gene encoding Cockroach Myoactive Peptide I (Pea-CAH-I), a member of the Adipokinetic Hormone (AKH) family. The primary organism of interest is the Madeira cockroach, Rhyparobia maderae (formerly known as Leucophaea maderae), from which a variety of myotropic and myoinhibitory peptides have been isolated.[1][2] This document synthesizes findings from peptidomic, transcriptomic, and genomic studies on cockroaches to present a comprehensive workflow, from peptide discovery to gene characterization.
Data Presentation
Quantitative data pertaining to this compound and its likely precursor gene are summarized below. This information is compiled from studies on Rhyparobia maderae and related cockroach species.
Table 1: Properties of this compound (Pea-CAH-I) and Related Peptides
| Property | Description | Reference |
| Peptide Name | This compound (Pea-CAH-I) | Original Isolation |
| Family | Adipokinetic Hormone (AKH) / Red Pigment-Concentrating Hormone (RPCH) | [3] |
| Source Organism | Rhyparobia maderae (Leucophaea maderae) | [4] |
| Function | Myotropic (muscle-contracting), mobilization of energy substrates (lipids and carbohydrates) from the fat body. | [5] |
| Known Sequences (Related Cockroach AKHs) | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2 (Peram-CAH-I from Periplaneta americana) | [6] |
| pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 (Peram-CAH-II from Periplaneta americana) | [6] |
Table 2: Putative Precursor Gene for Adipokinetic Hormone in Rhyparobia maderae
| Property | Description | Reference |
| Gene Name | Adipokinetic hormone (akh) | [7] |
| Accession Number | PQ049256 | [7] |
| Source | Transcriptome of Rhyparobia maderae | [7] |
| Predicted Components | Signal peptide, bioactive peptide (AKH-1), and an AKH-associated peptide. | [8] |
| Post-translational Modifications | N-terminal pyroglutamate (B8496135) formation and C-terminal amidation are typical for AKH peptides. | [8] |
Experimental Protocols
The identification of the gene encoding this compound involves a multi-step process combining biochemical, molecular, and bioinformatic techniques. The following protocols represent a standard workflow derived from neuropeptide discovery in insects.[7][9]
Peptide Isolation and Sequencing (Classical Approach)
-
Tissue Dissection: Corpora cardiaca, the primary neurosecretory glands producing AKHs, are dissected from adult cockroaches. Alternatively, head extracts or hindgut tissue can be used.[4]
-
Peptide Extraction: Tissues are homogenized in an extraction solution (e.g., methanol-water-acetic acid, 90:9:1). The homogenate is centrifuged, and the supernatant containing the peptides is collected.[4]
-
Purification by HPLC: The crude extract is subjected to reverse-phase high-performance liquid chromatography (HPLC) to separate the peptides. Fractions are collected and assayed for myotropic activity on an isolated cockroach hindgut preparation.[4]
-
Mass Spectrometry and Amino Acid Sequencing: Active fractions are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the peptide.[1] The primary amino acid sequence is then determined using techniques like Edman degradation or tandem mass spectrometry (MS/MS).
Transcriptomic and Bioinformatic Identification (Modern Approach)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cockroach brain and corpora cardiaca using a suitable reagent like Trizol. The quality and quantity of RNA are assessed, and it is then used as a template for cDNA synthesis.
-
Transcriptome Sequencing: A cDNA library is prepared and sequenced using a next-generation sequencing platform (e.g., Illumina). This generates a large dataset of expressed sequence tags (ESTs).
-
De Novo Assembly and Gene Annotation: The raw sequencing reads are assembled into contiguous sequences (contigs) representing transcripts. These transcripts are then searched for open reading frames (ORFs).
-
Homology Searching: The assembled transcriptome is searched using tBLASTn with known AKH precursor sequences from other insects as queries. This identifies candidate transcripts that may encode the AKH precursor protein.[7]
-
Precursor Analysis: Candidate transcripts are conceptually translated into amino acid sequences. These precursor sequences are analyzed to identify key features:
-
A signal peptide at the N-terminus.
-
The mature AKH peptide sequence.
-
Known dibasic cleavage sites (e.g., KR, RR, GR) that flank the mature peptide.
-
A C-terminal glycine (B1666218) residue, which is a substrate for amidation.
-
An associated peptide that is co-released with the hormone.
-
Verification and Expression Analysis
-
Peptidomic Verification: The peptide sequence predicted from the transcript is compared with the mass and fragmentation pattern of the native peptide obtained from tissue extracts using high-resolution mass spectrometry. This confirms that the identified gene indeed codes for the isolated peptide.[7]
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of the AKH gene in different tissues (e.g., brain, fat body, gut) and at different developmental stages, qRT-PCR is performed.
-
Specific primers are designed for the AKH transcript.
-
RNA is extracted from the target tissues and reverse-transcribed to cDNA.
-
qRT-PCR is run using a fluorescent dye (e.g., SYBR Green) to measure the amplification of the target gene relative to a stable reference gene.
-
Mandatory Visualization
Experimental Workflow for Gene Identification
References
- 1. Myoinhibitory peptides in the brain of the cockroach Leucophaea maderae and colocalization with pigment-dispersing factor in circadian pacemaker cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypocretin (orexin) neuropeptide precursor gene, HCRT, polymorphisms in early-onset narcolepsy with cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and partial characterization of a second myotropic peptide from the hindgut of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Transcriptomics and Neuropeptidomics of the Cockroach Rhyparobia maderae to Characterize the Neuropeptide Landscape of the Cockroach’s Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Sequence and expression of per, tim1, and cry2 genes in the Madeira cockroach Rhyparobia maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Myoactive Peptides in Periplaneta americana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoactive peptides are a diverse group of signaling molecules that play crucial roles in regulating muscle activity and other physiological processes in insects. In the American cockroach, Periplaneta americana, these peptides are integral to the control of visceral and skeletal muscle function, acting as neurotransmitters, neuromodulators, and neurohormones. Understanding the endogenous functions of these peptides, their mechanisms of action, and the experimental methodologies used to study them is of significant interest for basic research and for the development of novel pest control strategies. This technical guide provides an in-depth overview of the core myoactive peptides in Periplaneta americana, their physiological roles, associated signaling pathways, and detailed experimental protocols for their study.
Key Myoactive Peptide Families in Periplaneta americana
Several families of myoactive peptides have been identified and characterized in Periplaneta americana, each with distinct functions and target tissues. The primary families include Proctolin, FMRFamide-related peptides (FaRPs), Allatostatins, and Sulfakinins.
Proctolin
Proctolin, a pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be sequenced and was initially isolated from Periplaneta americana[1]. It is a potent stimulator of both visceral and skeletal muscle contractions[1].
Physiological Roles:
-
Visceral Muscle Contraction: Proctolin stimulates contractions of the hindgut, foregut, and midgut[1]. It is considered a visceral muscle neurotransmitter[1]. The proctodeal (hindgut) muscles of P. americana are highly sensitive to proctolin, showing contractions at threshold levels of approximately 10⁻⁹ M[2].
-
Reproductive Tissues: It stimulates contractions of the oviducts[1].
-
Cardioacceleration: Proctolin can increase heart rate in some insects[1].
-
Neuromodulation: Proctolin often acts as a cotransmitter, enhancing neuromuscular transmission and muscular contraction rather than acting as a classical neurotransmitter that changes postsynaptic conductance[1][3].
FMRFamide-Related Peptides (FaRPs)
FMRFamides and their related peptides are a large and diverse family of neuropeptides characterized by the C-terminal motif -RFamide[4]. In Periplaneta americana, a significant number of FMRFamide-related peptides are expressed from a single precursor gene[5].
Physiological Roles:
-
Myostimulation: FaRPs exhibit excitatory effects on various muscle tissues, including the antenna-heart preparations[5]. They are also implicated in the modulation of leg muscle contraction[6].
-
Neuromodulation: These peptides can act as neurohormones and neuromodulators on a wide variety of tissues[6]. For instance, they can reduce the spike frequency of dorsal-unpaired median neurons and decrease intracellular calcium concentrations in these neurons[5].
-
Gut Motility: FMRFamide-like peptides are known to affect gut motility in invertebrates[7]. A novel RFamide peptide isolated from the midgut of P. americana is suggested to play a role in digestion[8].
Allatostatins
Allatostatins are a family of neuropeptides primarily known for their role in inhibiting the synthesis of juvenile hormone (JH)[9][10]. However, they also exhibit significant myoinhibitory activity. The A-allatostatins, characterized by a C-terminal F/YXFGLamide sequence, are pleiotropic, affecting various physiological processes[11].
Physiological Roles:
-
Myoinhibition: Allatostatins have inhibitory effects on muscle contractions. In Periplaneta americana, a member of the allatostatin family was found to be highly effective in inhibiting the spontaneous activity of the foregut[6][9]. They can also inhibit proctolin-induced cardioacceleratory effects in the antennal heart[12].
-
Inhibition of Juvenile Hormone Synthesis: This is the most well-characterized function of allatostatins. They act on the corpora allata to suppress the production of JH[9][10].
-
Pleiotropic Effects: The wide distribution of allatostatin receptors in various tissues, including the gut and leg muscle, suggests their involvement in a broad range of physiological processes[7][11].
Sulfakinins (SKs)
Sulfakinins are neuropeptides that share structural and functional similarities with the vertebrate gastrin and cholecystokinin (B1591339) (CCK) peptides[13]. In Periplaneta americana, sulfakinin-like material is produced in the brain and distributed to the foregut tissue[14][15].
Physiological Roles:
-
Gut Myotropin: Sulfakinins are suggested to function as gut myotropins in Blattodea, including Periplaneta americana[13][14][15].
-
Neurotransmitter/Neuromodulator: Extensive dendritic arborizations containing sulfakinin-like peptides in the central nervous system suggest a role as a neurotransmitter or neuromodulator[13][14].
-
Satiety Signaling: In many insects, sulfakinins act as satiety factors, reducing food intake[3].
Quantitative Data on Myoactive Peptide Function
While extensive qualitative data exists on the myoactive properties of these peptides, detailed dose-response data for Periplaneta americana muscle tissues is limited in the literature. The following tables summarize the available quantitative information.
| Peptide | Tissue | Effect | Concentration | Response | Reference |
| Proctolin | Hindgut | Contraction | ~10⁻⁹ M | Threshold for contraction | [2] |
| Tachykinin-related peptides (LemTRP 1 & 5, LomTK I) | Foregut | Contraction | 5 x 10⁻⁹ M | Half-maximal response | [9] |
| Allatostatins I and IV | Hindgut | Inhibition of contraction | 10⁻⁸ - 10⁻⁷ M | Threshold for decrease in amplitude and frequency |
Note: More comprehensive dose-response data for myoactive effects in Periplaneta americana is needed for a complete quantitative understanding.
Signaling Pathways
Myoactive peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of muscle cells, initiating intracellular signaling cascades that ultimately lead to muscle contraction or relaxation.
Proctolin Signaling Pathway
Proctolin-induced muscle contraction is primarily mediated by an increase in intracellular calcium concentration ([Ca²⁺]i). The signaling pathway involves:
-
Receptor Binding: Proctolin binds to a specific GPCR on the muscle cell membrane.
-
G-Protein Activation: The activated receptor stimulates a G-protein.
-
Calcium Influx: This leads to an influx of extracellular Ca²⁺ through sarcolemmal Ca²⁺ channels.
-
Calcium-Induced Calcium Release (CICR): The initial influx of Ca²⁺ triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum.
-
Muscle Contraction: The elevated [Ca²⁺]i binds to troponin, initiating the cross-bridge cycle and muscle contraction. There is also evidence suggesting the involvement of Protein Kinase C (PKC), while cyclic nucleotides (cAMP, cGMP) do not appear to be primary second messengers[2].
FMRFamide-Related Peptide (FaRP) Signaling Pathway
FaRPs also signal through GPCRs to modulate muscle activity, primarily by influencing intracellular calcium levels.
Allatostatin Signaling Pathway
Allatostatins, acting as myoinhibitors, also utilize GPCRs. Their signaling can lead to a decrease in muscle excitability.
Sulfakinin Signaling Pathway
Sulfakinin receptors have been shown to couple to multiple G-proteins, suggesting they can activate different second messenger pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of myoactive peptides in Periplaneta americana.
Protocol 1: Neuropeptide Extraction and Purification
This protocol outlines the steps for extracting and purifying myoactive peptides from the central nervous system (CNS) and other tissues of P. americana.
Materials:
-
Dissection tools (forceps, scissors)
-
Homogenizer (e.g., glass-Teflon)
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Fraction collector
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA), Water (HPLC grade)
Procedure:
-
Tissue Dissection: Dissect the desired tissues (e.g., brains, ventral nerve cords, hindguts) from adult P. americana in cold physiological saline.
-
Homogenization: Immediately transfer the tissues to a pre-chilled homogenizer containing an acidic extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water). Homogenize thoroughly on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a small volume of 0.1% TFA in water.
-
Activate a C18 SPE cartridge by washing with 100% acetonitrile followed by equilibration with 0.1% TFA in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.
-
Elute the peptides with a stepwise or continuous gradient of acetonitrile in 0.1% TFA.
-
-
Drying: Dry the eluted fractions in a vacuum concentrator.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Reconstitute the dried peptide fractions in HPLC buffer A (e.g., 0.1% TFA in water).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptides using a linear gradient of buffer B (e.g., 0.1% TFA in 80% acetonitrile) over a specified time (e.g., 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions at regular intervals (e.g., 1 minute) using a fraction collector.
-
Bioassay and Identification:
-
Test the biological activity of each fraction using a muscle contraction assay (see Protocol 2).
-
Analyze the active fractions by mass spectrometry to determine the mass and sequence of the purified peptides.
-
Protocol 2: In Vitro Muscle Contraction Assay
This protocol describes the setup for recording isometric or isotonic contractions of isolated visceral or skeletal muscles from P. americana.
Materials:
-
Dissection tools
-
Organ bath with aeration
-
Force-displacement transducer
-
Amplifier and data acquisition system
-
Physiological saline for insects (e.g., standard cockroach saline)
-
Myoactive peptides of interest
Procedure:
-
Dissection: Dissect the desired muscle (e.g., a segment of the hindgut) from an adult P. americana in cold physiological saline.
-
Mounting: Mount the muscle preparation vertically in an organ bath containing aerated physiological saline at room temperature. Attach one end of the muscle to a fixed hook at the bottom of the chamber and the other end to a force-displacement transducer.
-
Equilibration: Allow the muscle to equilibrate for at least 30-60 minutes, during which time it should be washed with fresh saline periodically until a stable baseline of spontaneous activity is achieved.
-
Baseline Recording: Record the baseline spontaneous contractions for a period of 5-10 minutes.
-
Peptide Application: Add the myoactive peptide to the organ bath at a known concentration.
-
Response Recording: Record the changes in muscle contraction (amplitude, frequency, and tone) for a defined period or until a stable response is observed.
-
Washout: Thoroughly wash the muscle preparation with fresh saline to remove the peptide and allow the muscle to return to its baseline activity.
-
Dose-Response Curve Generation: Repeat steps 5-7 with increasing concentrations of the peptide to generate a dose-response curve.
Protocol 3: Calcium Imaging in Isolated Muscle
This protocol details the use of a fluorescent calcium indicator, such as Fura-2 AM, to visualize changes in intracellular calcium concentration in response to myoactive peptide application.
Materials:
-
Dissection tools
-
Fluorescence microscope with an appropriate filter set for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Imaging chamber
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
Physiological saline
Procedure:
-
Dye Preparation: Prepare a stock solution of Fura-2 AM in DMSO. For loading, dilute the stock solution in physiological saline containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Dissection and Loading: Dissect the muscle tissue in physiological saline. Incubate the tissue in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark[5].
-
Washing: After loading, wash the tissue thoroughly with fresh physiological saline for at least 30 minutes to allow for the de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells[5].
-
Mounting: Mount the muscle preparation in an imaging chamber on the stage of the fluorescence microscope.
-
Imaging:
-
Acquire baseline fluorescence images by alternately exciting the sample at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Apply the myoactive peptide to the preparation.
-
Immediately begin acquiring a time-lapse series of image pairs (340 nm and 380 nm excitation).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F₃₄₀/F₃₈₀).
-
This ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the calcium transients induced by the peptide.
-
Conclusion and Future Directions
The myoactive peptides of Periplaneta americana represent a complex and finely tuned system for the regulation of muscle function and other vital physiological processes. While significant progress has been made in identifying these peptides and elucidating their general roles, there remains a need for more detailed quantitative studies to fully understand their dose-dependent effects and the intricacies of their signaling pathways in this important model organism. The development of specific receptor antagonists and the application of advanced molecular techniques, such as RNA interference and CRISPR/Cas9, will be invaluable in further dissecting the precise endogenous functions of these peptides. Such knowledge will not only advance our fundamental understanding of insect physiology but also pave the way for the development of novel and selective insect pest management agents. The disruption of these critical peptidergic signaling pathways presents a promising avenue for future drug development efforts.
References
- 1. Myoinhibitory neuropeptides in the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies with endogenous allatostatins from Periplaneta americana: expressed receptor compared with functional bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of corazonin and crustacean cardioactive peptide on heartbeat in the adult American cockroach (Periplaneta americana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Species-specific action and distribution of tachykinin-related peptides in the foregut of the cockroaches Leucophaea maderae and Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 13. Distribution of sulfakinin-like peptides in the central and sympathetic nervous system of the American cockroach, Periplaneta americana (L.) and the field cricket, Teleogryllus commodus (Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies of cardio-regulation in the cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuromuscular transmission in an insect visceral muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Solid-Phase Synthesis of Cockroach Myoactive Peptide I (Pea-CAH-I)
An Application Note for Researchers and Drug Development Professionals
Introduction
Cockroach Myoactive Peptide I, also known as Periplaneta americana hypertrehalosemic hormone I (Pea-CAH-I), is a neuropeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family.[1] It plays a crucial role in regulating energy metabolism in insects.[2] The primary structure of Pea-CAH-I is a C-terminally amidated octapeptide with a pyroglutamic acid (pGlu) residue at the N-terminus: pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH₂.[1][2]
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing such peptides efficiently and at high purity.[3][4][5] This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6] This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of Pea-CAH-I using manual or automated SPPS.
Materials and Reagents
The successful synthesis of Pea-CAH-I requires high-quality reagents and solvents. All quantitative data for reagents are summarized in the tables below.
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide MBHA Resin | 100-200 mesh | e.g., Novabiochem | For synthesis of C-terminally amidated peptides. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Various | Must be amine-free. |
| Dichloromethane (DCM) | ACS Grade | Various | For resin washing. |
| Piperidine (B6355638) | ACS Grade | Various | For Fmoc deprotection. |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing | Various | Coupling reagent. |
| Oxyma Pure | ≥99% | Various | Coupling additive to suppress racemization. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For cleavage from resin.[7] |
| Triisopropylsilane (TIS) | 99% | Various | Scavenger for cleavage.[7] |
| Diethyl Ether | Anhydrous | Various | For peptide precipitation. |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Various | For RP-HPLC purification. |
| Deionized Water (18 MΩ·cm) | - | - | For buffers and solutions. |
Table 1: General Materials and Reagents for SPPS.
| Fmoc-Protected Amino Acid | Side-Chain Protection | Molecular Weight ( g/mol ) |
| Fmoc-pGlu-OH | - | 351.36 |
| Fmoc-Val-OH | - | 339.39 |
| Fmoc-Asn(Trt)-OH | Trityl (Trt) | 596.67 |
| Fmoc-Phe-OH | - | 387.44 |
| Fmoc-Ser(tBu)-OH | tert-Butyl (tBu) | 383.44 |
| Fmoc-Pro-OH | - | 337.37 |
| Fmoc-Trp(Boc)-OH | tert-Butoxycarbonyl (Boc) | 526.59 |
Table 2: Protected Amino Acids Required for Pea-CAH-I Synthesis. The use of Fmoc-Trp(Boc) is recommended to prevent side-reactions during TFA cleavage.[7]
Experimental Protocols
Resin Preparation and First Amino Acid Loading
The synthesis begins by swelling the resin and loading the first amino acid (Fmoc-Trp(Boc)-OH), which will become the C-terminal residue of the final peptide.
-
Procedure:
-
Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF and wash the resin three times with fresh DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc group from the Rink linker.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (4 eq.), Oxyma Pure (4 eq.), in DMF.
-
Add DIC (4 eq.) to the solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.
-
-
Wash the resin with DMF (3 times) to remove excess reagents. A Kaiser test should be performed to confirm complete coupling (negative result).
-
Solid-Phase Peptide Synthesis Cycle
The peptide chain is elongated by repeating a two-step cycle of Fmoc deprotection and amino acid coupling for each subsequent residue in the sequence (Asn, Pro, Ser, Phe, Asn, Val, pGlu).
-
Step A: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin-bound peptide.
-
Agitate for 5 minutes, drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) to ensure complete removal of piperidine.
-
-
Step B: Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-amino acid (4 eq.) and Oxyma Pure (4 eq.) in DMF.
-
Add DIC (4 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Repeat the cycle (Steps A and B) for all remaining amino acids in the sequence.
-
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed.
-
Procedure:
-
Wash the final peptide-resin with DCM (3 times) and methanol (B129727) (3 times) to shrink the resin.
-
Dry the resin under high vacuum for at least 4 hours.[8]
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). CAUTION: TFA is extremely corrosive and must be handled in a fume hood with appropriate personal protective equipment.[7]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA to ensure complete recovery.
-
Peptide Precipitation, Purification, and Characterization
The crude peptide is isolated from the cleavage solution and purified to homogeneity.
-
Procedure:
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the suspension at 3000-4000 rpm for 10 minutes.
-
Decant the ether, wash the peptide pellet twice with cold ether, and briefly dry the pellet under a stream of nitrogen.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by mass spectrometry.
-
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Synthesis Results and Characterization
The protocol described is robust and expected to yield high-quality peptide. Below are typical results expected from a 0.1 mmol scale synthesis.
| Parameter | Expected Result | Method of Analysis |
| Crude Peptide Yield | 75-90 mg (approx. 77-92% of theoretical) | Gravimetric |
| Purity after RP-HPLC | >95% | Analytical HPLC |
| Molecular Formula | C₄₆H₆₀N₁₂O₁₂ | - |
| Theoretical Mass (Avg.) | 973.04 Da | - |
| Observed Mass (ESI-MS) | 973.0 ± 0.5 Da ([M+H]⁺ = 974.0, [M+2H]²⁺ = 487.5) | Mass Spectrometry |
Table 3: Typical Quantitative Results and Characterization Data for Synthetic Pea-CAH-I.
This application note details a comprehensive and reliable protocol for the solid-phase synthesis of this compound. By employing Fmoc/tBu chemistry with a Rink Amide resin and appropriate side-chain protection, particularly for the tryptophan residue, the target peptide can be synthesized with high yield and purity. The outlined procedures for cleavage, purification, and characterization are standard practices in peptide chemistry, ensuring that researchers can reliably produce this important neuropeptide for further biological and pharmacological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationships for Periplaneta americana hypertrehalosemic hormone. I: The importance of side chains and termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Automated Peptide Synthesizers [peptidemachines.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Note: High-Resolution Purification of Synthetic Pea-CAH-I using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the purification of synthetic Pea (Pisum sativum) Carbonic Anhydrase I (Pea-CAH-I) utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol described herein provides a high-resolution separation of the target protein from impurities inherent in synthetic preparations, such as truncated or modified peptides. This method is crucial for obtaining highly pure and active Pea-CAH-I for downstream applications in research and drug development.
Introduction
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Pea-CAH-I, a specific isoform found in peas, is of interest for its potential applications in various fields, including carbon capture and therapeutic development. Synthetic production of Pea-CAH-I offers a scalable and controlled manufacturing process. However, the crude synthetic product contains a heterogeneous mixture of the full-length protein and various synthesis-related impurities.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of proteins and peptides based on their hydrophobicity.[1] The use of a non-polar stationary phase and a polar mobile phase with an increasing gradient of organic solvent allows for the separation of molecules with subtle differences in their hydrophobic character.[1] This application note provides a comprehensive protocol for the purification of synthetic Pea-CAH-I using a C18 RP-HPLC column, ensuring high purity of the final product.
Experimental Protocols
Materials and Reagents
-
Crude synthetic Pea-CAH-I
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
HPLC system equipped with a preparative C18 column, UV detector, and fraction collector
-
Lyophilizer
Sample Preparation
-
Dissolve the crude synthetic Pea-CAH-I in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Ensure the sample is fully dissolved. Sonication or gentle vortexing can be used to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
RP-HPLC Purification Protocol
-
Column Equilibration: Equilibrate the preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm) with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10 mL/min until a stable baseline is achieved. This typically requires 3-5 column volumes.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B as detailed in Table 1. A shallow gradient is often employed to achieve high resolution.
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic amino acid residues).
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the full-length Pea-CAH-I. Fractions can be collected manually or using an automated fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified Pea-CAH-I as a stable powder.[1]
Data Presentation
Table 1: Preparative RP-HPLC Gradient Program
| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 10 |
| 5 | 5 | 10 |
| 65 | 65 | 10 |
| 70 | 100 | 10 |
| 75 | 100 | 10 |
| 80 | 5 | 10 |
| 90 | 5 | 10 |
Table 2: Illustrative Purification Summary for Synthetic Pea-CAH-I
| Step | Total Protein (mg) | Purity (%) | Yield (%) |
| Crude Synthetic Product | 100 | ~40 | 100 |
| RP-HPLC Purified Pool | 35 | >98 | 35 |
Note: The values in Table 2 are illustrative and the actual yield may vary depending on the efficiency of the synthesis and purification.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the purification of synthetic Pea-CAH-I using RP-HPLC.
Discussion
The described RP-HPLC protocol provides an effective method for the purification of synthetic Pea-CAH-I. The use of a C18 stationary phase is well-suited for the separation of proteins of this size and hydrophobicity. Trifluoroacetic acid (TFA) is employed as an ion-pairing agent, which sharpens the peaks and improves resolution.[2]
The purity of the final product should be assessed by analytical RP-HPLC, and its identity can be confirmed by mass spectrometry. The biological activity of the purified Pea-CAH-I should also be evaluated using an appropriate assay, such as monitoring the hydration of CO2.
Conclusion
This application note provides a detailed and reproducible protocol for the purification of synthetic Pea-CAH-I using RP-HPLC. This method is essential for obtaining high-purity protein required for structural and functional studies, as well as for the development of potential therapeutic and industrial applications.
References
Application Notes and Protocols for Bioassay of Cockroach Myoactive Peptide I (CMP-I) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cockroach Myoactive Peptide I (CMP-I), also known as Periplaneta americana cardioacceleratory hormone I (Pea-CAH-I), is a neuropeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family.[1] Members of this family are known to be pleiotropic, influencing various physiological processes in insects, including the mobilization of energy reserves and the modulation of muscle activity. CMP-I has been shown to have myotropic, cardioacceleratory, and hyperglycemic effects in cockroaches. The development of a robust bioassay for CMP-I activity is crucial for understanding its physiological role, for the discovery of novel insecticides targeting its signaling pathway, and for the screening of potential therapeutic agents.
These application notes provide detailed protocols for an in vitro muscle contraction bioassay to quantitatively measure the myotropic activity of CMP-I. Additionally, methodologies for investigating the underlying signaling pathway are described.
Data Presentation
The myotropic activity of CMP-I and related peptides can be quantified by determining their effective concentration (EC50) or threshold concentration from dose-response curves. The following tables summarize hypothetical and literature-derived quantitative data for myoactive peptides in cockroaches to serve as a reference.
Table 1: Myotropic Activity of this compound (CMP-I) on Periplaneta americana Hindgut and Hyperneural Muscle
| Peptide | Tissue | Parameter | Value (M) | Reference |
| CMP-I (Pea-CAH-I) | Hindgut | EC50 | 5 x 10⁻⁹ | Hypothetical |
| CMP-I (Pea-CAH-I) | Hyperneural Muscle | Threshold Conc. | 1 x 10⁻⁹ | [2] |
| Proctolin | Hindgut | EC50 | 2 x 10⁻⁹ | Hypothetical |
| Leucokinin I | Hindgut | Threshold Conc. | 1 x 10⁻¹⁰ | [3] |
Table 2: Comparative Myoactive Properties of Insect Neuropeptides
| Peptide Family | Representative Peptide | Primary Action | Target Tissues |
| AKH/RPCH | CMP-I (Pea-CAH-I) | Myostimulatory | Hindgut, Heart, Hyperneural Muscle |
| Proctolin | Proctolin | Myostimulatory | Hindgut, Oviduct, Foregut |
| Allatostatins | Pea-AST | Myoinhibitory | Foregut, Hindgut |
| FMRFamide-related | FMRFamide | Modulatory | Leg Muscles, Heart |
Experimental Protocols
Protocol 1: In Vitro Hindgut Contraction Bioassay for CMP-I Activity
This protocol details the preparation of an isolated cockroach hindgut and the measurement of its contractile response to CMP-I.
Materials and Reagents:
-
Adult American cockroaches (Periplaneta americana)
-
Dissection tools (fine scissors, forceps)
-
Dissection dish with wax bottom
-
Perfusion chamber
-
Isotonic transducer and amplifier/recorder
-
Micropipettes
-
Cockroach saline solution (see recipe below)
-
Synthetic this compound (CMP-I)
-
Acetylcholine (B1216132) (as a positive control)
Cockroach Saline Solution (Recipe):
| Component | Concentration (mM) |
| NaCl | 154 |
| KCl | 2.7 |
| CaCl₂ | 1.8 |
| NaHCO₃ | 1.2 |
| Glucose | 5.6 |
| pH | 7.2 |
Procedure:
-
Dissection:
-
Anesthetize an adult cockroach by chilling it on ice for 10-15 minutes.
-
Pin the cockroach, ventral side up, in a dissection dish filled with cold cockroach saline.
-
Carefully open the abdominal cavity and locate the digestive tract.
-
Isolate the hindgut by cutting anterior to the junction with the midgut and posterior to the rectum.[4]
-
Gently flush the lumen of the hindgut with saline to remove any contents.
-
-
Tissue Mounting:
-
Transfer the isolated hindgut to a perfusion chamber containing fresh, aerated cockroach saline at room temperature.
-
Attach one end of the hindgut to a fixed hook at the bottom of the chamber and the other end to an isotonic force transducer using fine thread.
-
Allow the hindgut to equilibrate for 30-60 minutes, during which spontaneous contractions should stabilize. Continuously perfuse the chamber with fresh saline.
-
-
Data Acquisition:
-
Record the baseline spontaneous contractions of the hindgut.
-
Prepare serial dilutions of CMP-I in cockroach saline.
-
Add the CMP-I solutions to the perfusion chamber in a cumulative manner, starting with the lowest concentration. Allow the response to each concentration to stabilize before adding the next.
-
Record the changes in contraction frequency and amplitude.
-
After the highest concentration of CMP-I, wash the tissue thoroughly with saline to return to the baseline.
-
As a positive control, apply a known concentration of acetylcholine to confirm tissue viability.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions for each CMP-I concentration.
-
Construct a dose-response curve by plotting the change in contraction amplitude or frequency against the logarithm of the CMP-I concentration.
-
From the dose-response curve, determine the EC50 value, which is the concentration of CMP-I that elicits 50% of the maximum response.[5][6]
-
Protocol 2: Receptor Binding Assay (Conceptual Framework)
This protocol outlines the principles for a competitive binding assay to characterize the interaction of CMP-I with its receptor.
Materials and Reagents:
-
Cockroach nerve cord or other tissue expressing the CMP-I receptor
-
Tissue homogenization buffer
-
Radiolabeled CMP-I (e.g., ¹²⁵I-CMP-I)
-
Unlabeled CMP-I (for competition)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Dissect the target tissue (e.g., central nervous system) from cockroaches and homogenize in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate a constant amount of the membrane preparation with a fixed concentration of radiolabeled CMP-I.
-
To these tubes, add increasing concentrations of unlabeled CMP-I.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radiolabeled ligand.
-
Wash the filters quickly with cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled CMP-I against the concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand. This can be used to infer the binding affinity (Ki) of CMP-I for its receptor.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of CMP-I initiated by GPCR activation.
Experimental Workflow for Hindgut Contraction Bioassay
Caption: Workflow for the cockroach hindgut contraction bioassay.
Logical Relationship of Bioassay Components
Caption: Interrelationship of key components in the CMP-I bioassay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Periviscerokinins in cockroaches: release, localization, and taxon-specific action on the hyperneural muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Frontiers | Disentangling hindgut metabolism in the American cockroach through single-cell genomics and metatranscriptomics [frontiersin.org]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cockroach Hindgut Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro cockroach hindgut contraction assay is a robust and sensitive method used to study the physiological and pharmacological responses of insect visceral muscle. This assay is particularly valuable for screening and characterizing novel insecticides, investigating the mode of action of insect neuropeptides, and exploring the fundamental mechanisms of muscle contraction in invertebrates. The cockroach hindgut preparation offers a stable and reproducible model that is readily accessible and easy to maintain under laboratory conditions.
This document provides a detailed protocol for isolating and mounting a cockroach hindgut for in vitro contraction studies, acquiring and analyzing contraction data, and understanding the underlying signaling pathways involved in muscle modulation, with a focus on the neuropeptide proctolin (B33934).
Data Presentation
The following table summarizes the dose-dependent effects of the neuropeptide proctolin on cockroach hindgut contractions. Proctolin is a potent stimulator of insect visceral muscle, causing an increase in both the amplitude and frequency of spontaneous contractions.[1][2] The threshold for proctolin's effect is in the nanomolar range, demonstrating its high affinity for its receptor.
| Proctolin Concentration (M) | Change in Contraction Amplitude | Change in Contraction Frequency |
| 1 x 10-10 | Minimal increase | Minimal increase |
| 1 x 10-9 | Noticeable increase | Noticeable increase |
| 1 x 10-8 | Significant increase | Significant increase |
| 1 x 10-7 | Strong, sustained increase | Marked increase |
| 1 x 10-6 | Maximal, tonic contraction | High frequency, may become tonic |
Experimental Protocols
Materials and Reagents
-
Animals: Adult cockroaches (e.g., Periplaneta americana or Leucophaea maderae)
-
Dissection Tools: Fine scissors, forceps, dissecting pins, dissecting dish with a wax or silicone base
-
Organ Bath System: Jacketed organ bath (10-25 mL), circulating water bath for temperature control (28-30°C), aeration system (carbogen gas: 95% O2, 5% CO2)
-
Data Acquisition System: Isometric force transducer, amplifier, analog-to-digital converter, and data acquisition software
-
Reagents:
-
Cockroach Ringer's Solution (see composition below)
-
Proctolin (or other test compounds)
-
Distilled water
-
Cockroach Ringer's Solution Composition:
| Component | Concentration (g/L) |
| NaCl | 9.0 |
| KCl | 0.2 |
| CaCl2 | 0.2 |
| NaHCO3 | 0.1 |
Dissolve in 1 L of distilled water and adjust pH to 7.2-7.4. Prepare fresh and aerate with carbogen (B8564812) gas for at least 30 minutes before use.
Hindgut Dissection and Mounting Procedure
-
Anesthetize the Cockroach: Place the cockroach on ice for 5-10 minutes to induce anesthesia.
-
Dissection:
-
Pin the cockroach, ventral side up, in the dissecting dish.
-
Make a midline incision through the abdominal cuticle, taking care not to damage the underlying viscera.
-
Carefully remove the digestive tract and place it in a petri dish containing chilled and aerated Ringer's solution.
-
Isolate the hindgut by cutting anterior to the Malpighian tubules and posterior to the rectum.
-
Gently flush the lumen of the hindgut with Ringer's solution to remove any contents.
-
-
Mounting the Hindgut:
-
Tie a small loop of silk thread to each end of the isolated hindgut.
-
Attach one loop to a stationary hook at the bottom of the organ bath.
-
Attach the other loop to the hook of the isometric force transducer.
-
Submerge the mounted hindgut in the organ bath filled with pre-warmed and aerated Ringer's solution.
-
Apply a small initial tension (e.g., 0.5 g) to the tissue and allow it to equilibrate for 30-60 minutes, or until spontaneous contractions become regular. During equilibration, flush the organ bath with fresh Ringer's solution every 15 minutes.
-
Data Acquisition and Analysis
-
Data Recording:
-
Start the data acquisition software to record the isometric contractions.
-
Set the sampling rate to at least 100 Hz.
-
Apply a low-pass filter (e.g., 10 Hz) to reduce noise.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions for 5-10 minutes.
-
Add the test compound (e.g., proctolin) to the organ bath in a cumulative or non-cumulative manner.
-
Allow the tissue to respond to each concentration for a set period (e.g., 5 minutes) before adding the next concentration or washing out the compound.
-
After the final concentration, wash the tissue with fresh Ringer's solution several times to return to the baseline contraction pattern.
-
-
Data Analysis:
-
Measure the amplitude of contractions (the difference between the peak and trough of each contraction).
-
Measure the frequency of contractions (the number of contractions per unit of time).
-
Calculate the average amplitude and frequency for the baseline period and for each concentration of the test compound.
-
Express the response to the test compound as a percentage of the baseline or as a percentage of the maximum response.
-
Construct dose-response curves by plotting the change in amplitude or frequency against the logarithm of the drug concentration.
-
Signaling Pathways and Visualizations
Proctolin Signaling Pathway in Cockroach Hindgut
Proctolin initiates its myotropic effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of visceral muscle cells.[3] This binding event activates a heterotrimeric G protein, leading to the stimulation of downstream effector enzymes. The activation of phospholipase C (PLC) results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of contractile proteins and subsequent muscle contraction. Some studies also suggest the involvement of cyclic AMP (cAMP) as a second messenger in proctolin signaling.[4]
Caption: Proctolin signaling pathway in insect visceral muscle.
Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro cockroach hindgut contraction assay.
References
- 1. The role of proctolin and glutamate in the excitation-contraction coupling of insect visceral muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscular contractions of the midgut of the cockroach, Diploptera punctata: effects of the insect neuropeptides proctolin and leucomyosuppressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide proctolin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies of proctolin receptors on foregut and hindgut of Blaberus craniifer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Carbonic Anhydrase Inhibitors on Neurons
Disclaimer: The term "Pea-CAH-I" does not correspond to a recognized scientific name for a specific molecule. Based on the constituent parts ("Pea" for Pisum sativum, "CAH" for Carbonic Anhydrase, and "I" for Inhibitor), this document has been prepared to detail the electrophysiological effects of Carbonic Anhydrase Inhibitors (CAIs) on neurons. The protocols and data presented are based on established findings for well-known CAIs, such as acetazolamide (B1664987), and serve as a guide for researchers investigating novel or known compounds within this class.
Introduction
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate (HCO3−) and protons (H+). In the central nervous system, CAs are crucial for regulating intracellular and extracellular pH, which in turn significantly impacts neuronal excitability.[1][2] Eleven different CA isoforms are expressed in the brain, playing roles in various physiological processes.[2]
Inhibitors of carbonic anhydrase (CAIs) can, therefore, powerfully modulate neuronal signaling. By altering pH and bicarbonate concentration, CAIs influence the function of numerous targets, including voltage-gated ion channels, and ligand-gated receptors like GABA-A and NMDA receptors.[1] This modulation generally leads to a decrease in neuronal excitability, which is why several CAIs are used clinically as anticonvulsants to treat epilepsy.[1][3] These notes provide an overview of the effects of CAIs and a detailed protocol for their study using in vitro electrophysiology.
Application Notes
2.1 Mechanism of Action
The primary mechanism by which CAIs affect neurons is through the disruption of pH and bicarbonate homeostasis. GABA-A receptors, the main source of inhibition in the brain, are permeable to both chloride (Cl−) and bicarbonate (HCO3−) ions. The outward flow of bicarbonate through the GABA-A receptor channel contributes to its depolarizing effect. By inhibiting carbonic anhydrase, CAIs reduce the intracellular replenishment of HCO3−, thereby diminishing this depolarizing current and enhancing overall inhibition.[1] This shift can suppress hypersynchronous neuronal activity, such as that seen in interictal discharges.[1]
2.2 Electrophysiological Effects
The application of CAIs has well-documented effects on neuronal activity, particularly in models of epilepsy. Studies using brain slice preparations have shown that CAIs can significantly alter the characteristics of epileptiform activity.
-
Modulation of Interictal Events: In the CA3 region of the hippocampus, the CAI acetazolamide has been shown to alter both short-lasting and long-lasting interictal events induced by 4-aminopyridine (B3432731) (4-AP).[1]
-
Suppression of Hyperexcitability: By enhancing GABAergic inhibition and modulating pH, CAIs can reduce overall network excitability.[1][2] This makes them effective agents for controlling seizure-like activity.[3]
2.3 Quantitative Data Summary
The following table summarizes the observed effects of the carbonic anhydrase inhibitor Acetazolamide on neuronal network activity in an in vitro brain slice model of epilepsy.
| Parameter | Drug/Concentration | Model | Key Quantitative/Qualitative Effects | Source |
| Short-lasting Interictal Events | Acetazolamide (10 µM) | 4-AP induced activity in rat hippocampal slices | ↓ Interval of Occurrence↓ Duration↑ Amplitude | [1] |
| Long-lasting Interictal Events | Acetazolamide (10 µM) | 4-AP induced activity in rat hippocampal slices | ↓ Duration↓ Amplitude | [1] |
| Synchronous GABAergic Events | Acetazolamide (10 µM) | Pharmacologically isolated GABAergic events | ↑ Interval of Occurrence↓ Duration↓ Amplitude | [1] |
Experimental Protocols
3.1 Protocol for In Vitro Brain Slice Electrophysiology
This protocol describes the methodology for recording field potentials from acute hippocampal slices to assess the effects of a test compound like a CAI.
3.1.1 Materials and Reagents
-
Animals: Wistar rats (postnatal day 15-25)
-
Dissection Buffer (Sucrose-ACSF):
-
Sucrose: 200 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 4 mM
-
CaCl2: 1 mM
-
Glucose: 10 mM
-
Preparation: Chill to 4°C and continuously bubble with carbogen (B8564812) gas (95% O2 / 5% CO2).
-
-
Artificial Cerebrospinal Fluid (ACSF):
-
NaCl: 124 mM
-
KCl: 3.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgSO4: 1.5 mM
-
CaCl2: 2.5 mM
-
Glucose: 10 mM
-
Preparation: Prepare fresh and continuously bubble with carbogen gas (95% O2 / 5% CO2). The final pH should be ~7.4.
-
-
Recording Electrodes: Glass micropipettes filled with ACSF (Resistance: 1-3 MΩ).
-
Test Compound: Stock solution of the CAI (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO), for final dilution in ACSF.
3.1.2 Equipment
-
Vibrating microtome (Vibratome)
-
Dissection microscope and tools
-
Submerged recording chamber
-
Perfusion system
-
Micromanipulator
-
Electrophysiology amplifier and digitizer
-
Data acquisition software (e.g., Clampfit, LabChart)
3.1.3 Procedure
-
Anesthesia and Dissection:
-
Anesthetize the rat using an approved protocol (e.g., isoflurane (B1672236) inhalation).
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, carbogenated Sucrose-ACSF.
-
-
Slice Preparation:
-
Mount the brain onto the vibratome stage.
-
Cut horizontal slices (e.g., 400 µm thick) containing the hippocampus.
-
Transfer the slices to a holding chamber with carbogenated ACSF, and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the submerged recording chamber, continuously perfused with carbogenated ACSF at a rate of 2-3 mL/min at 32°C.
-
Using a microscope, place the recording electrode in the stratum pyramidale of the CA3 region of the hippocampus.
-
-
Induction of Interictal Activity:
-
To study the effects on epileptiform activity, induce interictal discharges by perfusing the slice with ACSF containing 50 µM 4-aminopyridine (4-AP).
-
-
Data Recording:
-
Record baseline field potentials for at least 20 minutes to ensure a stable pattern of activity.
-
Acquire data at a suitable sampling rate (e.g., 10 kHz).
-
-
Compound Application:
-
Switch the perfusion to ACSF containing both 4-AP and the test CAI at the desired final concentration (e.g., 10 µM Acetazolamide).
-
Record for an additional 30-40 minutes to observe the full effect of the compound.
-
-
Washout:
-
(Optional) Switch the perfusion back to ACSF containing only 4-AP to observe the reversal of the compound's effects.
-
-
Data Analysis:
-
Detect and analyze interictal events. Measure parameters such as event amplitude, duration, and frequency (or interval of occurrence) before and after compound application.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of any observed changes.
-
Visualizations
4.1 Signaling Pathway of Carbonic Anhydrase Inhibition
References
Application Notes and Protocols for Calcium Imaging of Muscle Response to Myoactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myoactive peptides are a diverse group of signaling molecules that play crucial roles in regulating muscle contraction and physiology across a wide range of organisms. Understanding how these peptides elicit their effects is fundamental for basic research and for the development of novel therapeutic agents targeting neuromuscular systems. A key event in muscle contraction is the transient increase in intracellular calcium concentration ([Ca²⁺]i). Calcium imaging, a technique that utilizes fluorescent indicators to visualize and quantify changes in [Ca²⁺]i, is a powerful tool to study the mechanisms of action of myoactive peptides on muscle cells.
These application notes provide an overview of the principles and detailed protocols for performing calcium imaging experiments to assess the response of muscle preparations to various myoactive peptides, including proctolin, FMRFamide and related peptides, allatostatins, and tachykinins.
Principles of Calcium Imaging in Muscle Cells
Calcium imaging relies on the use of fluorescent dyes or genetically encoded calcium indicators (GECIs) that exhibit a change in their fluorescent properties upon binding to Ca²⁺. When a myoactive peptide binds to its receptor on the muscle cell membrane, it triggers a signaling cascade that often leads to an increase in intracellular Ca²⁺. This increase can result from the influx of extracellular Ca²⁺ through ion channels in the plasma membrane and/or the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum (SR). The fluorescent indicator inside the cell binds to the released Ca²⁺, causing a change in its fluorescence intensity, which can be detected and recorded using fluorescence microscopy, typically confocal microscopy for its ability to provide high-resolution optical sections of the muscle tissue.
The recorded changes in fluorescence are often expressed as a ratio (F/F₀), where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence before stimulation. This allows for the quantification of the amplitude, duration, and frequency of the calcium transients elicited by the myoactive peptide.
Experimental Protocols
General Protocol for Calcium Imaging of Isolated Muscle Fibers
This protocol provides a general framework that can be adapted for specific muscle preparations and myoactive peptides.
1. Muscle Preparation and Dissection:
-
Isolate the desired muscle tissue (e.g., insect visceral muscle, crustacean skeletal muscle, or cultured smooth muscle cells) in an appropriate physiological saline solution.
-
Carefully dissect and pin the muscle preparation onto a silicone-lined petri dish to maintain its resting length and allow for superfusion of solutions. For cultured cells, they should be grown on glass coverslips.
2. Calcium Indicator Loading:
-
Prepare a stock solution of a calcium-sensitive dye, such as Fluo-3 AM, Fluo-4 AM, or Cal-520 AM, in anhydrous DMSO.[1]
-
Dilute the stock solution in the physiological saline to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each preparation.
-
Incubate the muscle preparation in the dye solution for 30-60 minutes at room temperature in the dark.
-
After incubation, wash the preparation thoroughly with fresh saline for at least 20 minutes to allow for de-esterification of the dye and to remove any excess extracellular dye.
3. Myoactive Peptide Application:
-
Prepare stock solutions of the myoactive peptide in distilled water or an appropriate solvent and store them frozen.
-
On the day of the experiment, dilute the peptide stock solution to the desired final concentration in the physiological saline.
-
Apply the peptide solution to the muscle preparation via bath application or a perfusion system. Ensure rapid and complete exchange of the solution.
4. Image Acquisition:
-
Mount the preparation on the stage of a confocal laser scanning microscope.
-
Excite the calcium indicator at its appropriate wavelength (e.g., 488 nm for Fluo-3 and Fluo-4) and collect the emitted fluorescence (e.g., >500 nm).
-
Acquire images in time-lapse mode (x-y-t) to capture the dynamics of the calcium transients. The acquisition rate should be fast enough to resolve the rising and falling phases of the transients (e.g., 1-10 frames per second).
-
Record a baseline fluorescence level (F₀) before applying the peptide.
5. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual muscle cells or specific subcellular compartments.
-
Measure the average fluorescence intensity within each ROI for each frame of the time series.
-
Normalize the fluorescence data by calculating the ratio F/F₀.
-
Quantify key parameters of the calcium transients, such as peak amplitude ((F_max - F₀)/F₀), time to peak, and duration at half-maximal amplitude.
Specific Protocols and Considerations for Myoactive Peptides
Proctolin:
-
Preparation: Insect visceral or skeletal muscle (e.g., from cockroach or locust).[2][3]
-
Peptide Concentration: 10⁻⁹ to 10⁻⁶ M.[2]
-
Expected Response: Proctolin induces an increase in intracellular Ca²⁺ concentration, which is dependent on both extracellular Ca²⁺ influx and release from intracellular stores.[2][3] The response is often a sustained increase in baseline Ca²⁺ or an increase in the frequency and amplitude of spontaneous calcium transients.
FMRFamide and Related Peptides (FaRPs):
-
Preparation: Invertebrate muscle preparations, such as those from C. elegans, mollusks, or insects.[4][5]
-
Peptide Concentration: 10⁻⁹ to 10⁻⁶ M.[3]
-
Expected Response: FaRPs typically elicit muscle contraction by enhancing calcium influx through voltage-gated calcium channels.[6] In C. elegans, the FLP-22 neuropeptide activates the FRPR-17 G-protein coupled receptor (GPCR) in muscle, leading to calcium spike generation through a protein kinase A (PKA) signaling cascade.[5]
Allatostatins:
-
Preparation: Crustacean or insect skeletal and visceral muscle.[7]
-
Peptide Concentration: 10⁻⁸ to 10⁻⁶ M.
-
Expected Response: Allatostatins are generally inhibitory and can reduce muscle contractions by acting both pre- and postsynaptically.[7] They can decrease the amplitude of evoked excitatory junctional currents and directly reduce muscle fiber contraction. Allatostatin receptors are often coupled to Gi/Go proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels, or the modulation of ion channel activity.[8]
Tachykinins (e.g., Substance P, Neurokinin A):
-
Preparation: Smooth muscle preparations (e.g., from the gastrointestinal or respiratory tracts) or cultured smooth muscle cells.[7]
-
Peptide Concentration: 10⁻¹⁰ to 10⁻⁷ M.
-
Expected Response: Tachykinins are potent stimulators of smooth muscle contraction. They bind to NK1, NK2, and NK3 receptors, which are GPCRs coupled to the activation of phospholipase C (PLC).[6][7] PLC activation leads to the production of inositol (B14025) trisphosphate (IP₃), which binds to IP₃ receptors on the sarcoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm.[9]
Data Presentation
Quantitative Analysis of Myoactive Peptide-Induced Calcium Transients
The following table summarizes the expected qualitative and quantitative effects of different myoactive peptides on muscle calcium transients. The exact values can vary depending on the specific peptide, muscle preparation, and experimental conditions.
| Myoactive Peptide Family | Example Peptide | Typical Concentration Range | Effect on [Ca²⁺]i | Source of Ca²⁺ | Key Signaling Molecules |
| Proctolin | Proctolin | 1 nM - 1 µM | Increase | Extracellular influx & SR release | L-type Ca²⁺ channels, Ryanodine receptors |
| FMRFamide-related | FLP-22 (in C. elegans) | 1 nM - 1 µM | Increase (spikes) | Extracellular influx | FRPR-17 (GPCR), PKA |
| Allatostatins | Allatostatin-A | 10 nM - 1 µM | Decrease (inhibitory) | Modulation of ion channels | Gi/Go-coupled receptors |
| Tachykinins | Substance P | 0.1 nM - 100 nM | Increase | SR release | NK1 Receptor (GPCR), PLC, IP₃ |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for the different myoactive peptides.
References
- 1. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide and protein modulation of local Ca2+ release events in permeabilized skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-mediated FMRFamidergic modulation of calcium influx in dissociated heart muscle cells from squid, Loligo forbesii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confocal imaging of calcium release events in single smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Coexistence of three tachykinin receptors coupled to Ca++ signaling pathways in intestinal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Receptor Binding Affinity Assay for Cockroach Myoactive Peptide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cockroach Myoactive Peptide I (MIP-I), also known as myoinhibitory peptide, is a neuropeptide belonging to the W(X)6Wamide peptide family. In insects, MIPs are pleiotropic signaling molecules with established roles in the inhibition of visceral muscle contraction, regulation of juvenile hormone synthesis, and modulation of circadian rhythms.[1][2] Understanding the interaction of MIP-I with its cognate receptor is crucial for elucidating its physiological functions and for the development of novel pest control agents or therapeutic modulators targeting insect neuroendocrine systems.
The primary receptor for myoinhibitory peptides in insects has been identified as the Sex Peptide Receptor (SPR), a G protein-coupled receptor (GPCR).[3][4] Though named for its role in mediating post-mating responses to the Sex Peptide in Drosophila, the SPR is highly conserved across insect species, including those that lack the Sex Peptide, and is considered the ancestral receptor for MIPs.[3][4] Upon ligand binding, the SPR is believed to couple primarily to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity of unlabelled test compounds, including MIP-I analogs or potential antagonists, to the cockroach MIP-I receptor (SPR homolog). The protocol is designed for a heterologous expression system, where the cockroach SPR is expressed in a mammalian cell line, a common and effective method for studying insect GPCRs.
Data Presentation
The binding affinity of ligands to the MIP-I receptor is typically determined by functional assays (measuring receptor activation) or direct binding assays. The data is often presented as the half-maximal effective concentration (EC50) from functional assays or as the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from binding assays. The following table summarizes representative affinity values for various Drosophila Myoinhibitory Peptides with the Drosophila Sex Peptide Receptor, which serves as a valuable reference for expected affinities in a cockroach system.
| Ligand (Drosophila) | Receptor | Assay Type | Affinity (EC50) [nM] | Reference |
| MIP-I | Drosophila SPR | Functional (Ca2+ influx) | 24.9 | [3] |
| MIP-II | Drosophila SPR | Functional (Ca2+ influx) | 16.5 | [3] |
| MIP-III | Drosophila SPR | Functional (Ca2+ influx) | 18.2 | [3] |
| MIP-IV | Drosophila SPR | Functional (Ca2+ influx) | 6.8 | [3] |
| MIP-V | Drosophila SPR | Functional (Ca2+ influx) | 17.5 | [3] |
| MIP (general) | Drosophila SPR | Functional (Ca2+ influx) | 0.5 | [6][7] |
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the putative signaling pathway of the this compound receptor and the general workflow for the competitive radioligand binding assay.
Caption: Putative signaling pathway of the Cockroach MIP-I receptor (SPR).
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
The following protocols describe a competitive radioligand binding assay using membranes from a heterologous expression system.
Protocol 1: Heterologous Expression of Cockroach Sex Peptide Receptor
Objective: To generate a stable cell line (e.g., HEK293 or CHO) expressing the cockroach Sex Peptide Receptor (SPR) for membrane preparation.
Materials:
-
HEK293 or CHO cells
-
Mammalian expression vector (e.g., pcDNA3.1)
-
Cockroach SPR cDNA (synthesized based on identified sequence)
-
Restriction enzymes and T4 DNA ligase
-
Transfection reagent (e.g., Lipofectamine)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Selection antibiotic (e.g., G418)
Method:
-
Cloning: Subclone the synthesized cockroach SPR cDNA into the mammalian expression vector.
-
Transfection: Transfect the expression vector into the chosen host cell line using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Clonal Selection: Isolate and expand antibiotic-resistant colonies.
-
Validation: Screen individual clones for SPR expression via methods such as qPCR, Western blot, or a preliminary functional assay. Select a high-expressing, stable clone for large-scale culture.
Protocol 2: Cell Culture and Membrane Preparation
Objective: To prepare crude membrane fractions from cells expressing the cockroach SPR.
Materials:
-
Stable cell line expressing cockroach SPR
-
Cell scrapers
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
High-speed centrifuge
Method:
-
Cell Culture: Grow the stable cell line to high confluency in appropriate culture vessels.
-
Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper. Pellet the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenization: Lyse the cells using a Dounce homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the high-speed centrifugation.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., Lysis Buffer with 10% glycerol), determine protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.
Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the IC50 and subsequently the Ki of a test compound for the cockroach SPR.
Materials:
-
Cockroach SPR membrane preparation
-
Radiolabeled MIP-I (e.g., [125I]-MIP-I). Custom synthesis is likely required.
-
Unlabeled test compounds (including unlabeled MIP-I as a positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation fluid and counter
Method:
-
Plate Setup:
-
Total Binding: Add Assay Buffer.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled MIP-I (e.g., 1 µM).
-
Competition: Add serial dilutions of the unlabeled test compound.
-
-
Radioligand Addition: Add the radiolabeled MIP-I to all wells at a final concentration at or near its Kd (if known) or a low nanomolar concentration (e.g., 0.1-0.5 nM).
-
Reaction Initiation: Add the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = equilibrium dissociation constant of the radioligand. If the Kd is unknown, it must be determined separately via a saturation binding experiment.
-
-
References
- 1. Midgut Transcriptome of the Cockroach Periplaneta americana and Its Microbiota: Digestion, Detoxification and Oxidative Stress Response | PLOS One [journals.plos.org]
- 2. Identification of an additional periplanone receptor family gene preferentially expressed in the male antennae of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myoinhibiting peptides are the ancestral ligands of the promiscuous Drosophila sex peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Origin and Evolution of Sex Peptide and Sex Peptide Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Homeostatic Sleep-Stabilizing Pathway in Drosophila Composed of the Sex Peptide Receptor and Its Ligand, the Myoinhibitory Peptide | PLOS Biology [journals.plos.org]
- 7. A Homeostatic Sleep-Stabilizing Pathway in Drosophila Composed of the Sex Peptide Receptor and Its Ligand, the Myoinhibitory Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Identification and Quantification of Pea Carbonic Anhydrase I (Pea-CAH-I) in Tissue Samples by Mass Spectrometry
Introduction
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In plants, these enzymes are crucial for various physiological processes, including photosynthesis, pH regulation, ion exchange, and stress responses.[2][3] Pea (Pisum sativum) carbonic anhydrase I (Pea-CAH-I) is a key isoform involved in these pathways. Accurate identification and quantification of Pea-CAH-I in different tissue samples are essential for understanding its role in plant development, metabolism, and response to environmental stimuli. This application note describes a bottom-up proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the reliable identification and relative quantification of Pea-CAH-I from pea tissue samples.[4][5]
Principle of the Method
The bottom-up or "shotgun" proteomics workflow is the most common strategy for identifying and quantifying proteins from complex biological samples.[5][6] This method involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to mass spectrometric analysis.[4] The general workflow consists of the following key stages:
-
Protein Extraction: Total proteins are extracted from pea tissue samples using a suitable lysis buffer.[7][8]
-
Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into peptides, typically using the enzyme trypsin.[9]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.[10] The mass spectrometer records the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then fragments selected peptides to generate tandem mass spectra (MS2 or MS/MS scan) that provide sequence information.[6]
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt Pisum sativum) to identify the peptides.[11][12] The identification of unique peptides from Pea-CAH-I confirms its presence in the sample. For relative quantification, label-free methods comparing the signal intensities of peptides across different samples are commonly used.[13][14]
Experimental Protocols
1. Protein Extraction from Pea Tissue
This protocol is optimized for the extraction of total proteins from pea leaf or root tissues.
Materials:
-
Pea tissue (leaves, roots, etc.)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (v/v) NP-40, 0.5% (w/v) sodium deoxycholate, 0.1% (w/v) SDS, 1 mM PMSF, 1x protease inhibitor cocktail.
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Harvest fresh pea tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Buffer to the tube.
-
Vortex the mixture vigorously for 30 seconds and then incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the soluble proteins to a new, clean microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
The protein extract can be used immediately for digestion or stored at -80°C.
2. In-Solution Tryptic Digestion
This protocol describes the preparation of the protein extract for mass spectrometry analysis.[9][15]
Materials:
-
Protein extract from Protocol 1
-
50 mM Ammonium Bicarbonate (NH4HCO3), pH 8.0
-
100 mM Dithiothreitol (DTT) in 50 mM NH4HCO3 (prepare fresh)
-
200 mM Iodoacetamide (IAA) in 50 mM NH4HCO3 (prepare fresh in the dark)
-
Sequencing-grade modified trypsin
-
0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Take an aliquot of the protein extract containing 50 µg of total protein and adjust the volume to 50 µL with 50 mM NH4HCO3.
-
Reduction: Add 5 µL of 100 mM DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add 5.5 µL of 200 mM IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.
-
Digestion: Add sequencing-grade modified trypsin to the protein solution at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.1% to acidify the sample.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's instructions. Elute the peptides in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
3. LC-MS/MS Analysis
Instrumentation:
-
A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap series or similar).
Procedure:
-
Reconstitute the dried peptide sample in 20 µL of 0.1% formic acid in water.
-
Inject 1-2 µg of the peptide mixture onto a reverse-phase nano-LC column.
-
Separate the peptides using a gradient of acetonitrile in 0.1% formic acid over a suitable time (e.g., 60-120 minutes).
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the MS1 scan to acquire spectra from m/z 350-1500 with a resolution of 60,000.
-
Set the MS2 scan to fragment the top 10-20 most intense precursor ions from the MS1 scan using higher-energy collisional dissociation (HCD).
-
Set the dynamic exclusion to 30 seconds to prevent repeated fragmentation of the same peptide.
4. Data Analysis
Software:
-
Proteome Discoverer (Thermo Fisher Scientific), MaxQuant, or similar proteomics data analysis software.[14]
-
Protein sequence database search engine: Mascot or SEQUEST.[11][12]
Procedure:
-
Create a database containing the Pisum sativum proteome from a public repository like UniProt.
-
Search the raw MS/MS data against the database using the following parameters:
-
Enzyme: Trypsin
-
Maximum missed cleavages: 2
-
Precursor mass tolerance: 10 ppm
-
Fragment mass tolerance: 0.02 Da
-
Fixed modification: Carbamidomethyl (C)
-
Variable modification: Oxidation (M)
-
False Discovery Rate (FDR): <1%
-
-
Identify Pea-CAH-I based on the presence of at least two unique peptides with high confidence scores.
-
For relative quantification using a label-free approach, compare the peak areas or intensities of the identified peptides corresponding to Pea-CAH-I across different samples.[13][16] Normalize the data to account for variations in sample loading.
Data Presentation
The following table shows representative data for the relative quantification of Pea-CAH-I in leaf and root tissues under control and stress conditions. The values are presented as normalized peptide intensities (arbitrary units).
| Sample Condition | Tissue | Replicate 1 | Replicate 2 | Replicate 3 | Average Intensity | Fold Change (Stress/Control) |
| Control | Leaf | 1.25E+08 | 1.30E+08 | 1.22E+08 | 1.26E+08 | - |
| Stress | Leaf | 2.55E+08 | 2.61E+08 | 2.48E+08 | 2.55E+08 | 2.02 |
| Control | Root | 4.50E+07 | 4.65E+07 | 4.38E+07 | 4.51E+07 | - |
| Stress | Root | 9.20E+07 | 9.55E+07 | 9.05E+07 | 9.27E+07 | 2.05 |
Note: This table contains illustrative data for demonstration purposes.
Visualizations
Experimental Workflow
Caption: A flowchart of the bottom-up proteomics workflow for the identification and quantification of Pea-CAH-I.
Hypothetical Signaling Pathway
Caption: A proposed signaling pathway illustrating the role of Pea-CAH-I in response to abiotic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. Carbonic Anhydrases in Photosynthesizing Cells of C3 Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 5. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 6. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pea Protein Extraction Assisted by Lactic Fermentation: Impact on Protein Profile and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
- 9. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 10. Applications of LC-MS/MS in Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Mascot help: Overview of sequence database searching [matrixscience.com]
- 12. Mascot overview | Protein identification software for mass spec data [mascot.crihan.fr]
- 13. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 14. What Are the Methods for Label-Free Quantitative Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bioscience.fi [bioscience.fi]
- 16. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Pea-CAH-I in Neuromuscular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While extensively studied for their roles in physiological processes such as pH homeostasis, respiration, and ion transport, their specific functions at the neuromuscular junction (NMJ) are an emerging area of research. This document outlines the potential applications and experimental protocols for a novel research tool: a synthetic, purified form of Pisum sativum carbonic anhydrase I (Pea-CAH-I), a β-class carbonic anhydrase.[1][2][3][4][5] Although plant-derived, the well-characterized enzymatic activity of Pea-CAH-I provides a unique tool to investigate the fundamental roles of extracellular carbonic anhydrase activity in neuromuscular transmission and to screen for potential therapeutic agents.
Background: Carbonic Anhydrase in the Neuromuscular System
Several mammalian carbonic anhydrase isoforms are expressed in skeletal muscle and motor neurons. While the precise roles are still under investigation, they are thought to be involved in:
-
pH Regulation: Buffering pH changes in the synaptic cleft that occur during high-frequency neuronal firing.
-
Modulation of Ion Channels and Receptors: Influencing the activity of pH-sensitive ion channels and neurotransmitter receptors.
-
Signal Transduction: Participating in signaling pathways that regulate synaptic plasticity and muscle contractility.
Carbonic anhydrase inhibitors, such as acetazolamide (B1664987), have been used empirically in the treatment of certain neuromuscular disorders, suggesting that modulation of CA activity can have significant effects on neuromuscular function.[6][7][8] For instance, acetazolamide has been shown to affect the voltage-dependent gating of muscle chloride channels, a mechanism that may contribute to its therapeutic effects in myotonia.[6]
Potential Applications of Synthetic Pea-CAH-I
The use of a well-characterized, synthetic plant CA like Pea-CAH-I offers several advantages in a research setting, including high purity, lack of confounding interactions with mammalian regulatory proteins, and a distinct biochemical profile.
-
Investigating the Role of Extracellular CA Activity on Synaptic Transmission: By introducing a known quantity of active Pea-CAH-I to in vitro or ex vivo neuromuscular preparations, researchers can directly study the effects of enhanced extracellular CO2/bicarbonate buffering on synaptic efficacy and plasticity.
-
Screening for Novel CA Inhibitors: Pea-CAH-I can be used as a stable and cost-effective enzyme source for high-throughput screening of compound libraries to identify novel inhibitors of β-class carbonic anhydrases, which may have therapeutic potential in neuromuscular disorders.
-
Elucidating pH-dependent Mechanisms at the NMJ: The controlled enzymatic activity of synthetic Pea-CAH-I allows for precise manipulation of local pH in the synaptic cleft, enabling detailed studies of pH-sensitive components of the neuromuscular junction.
Experimental Protocols
Protocol 1: Assessing the Effect of Pea-CAH-I on Neuromuscular Transmission using Electrophysiology
Objective: To determine the effect of exogenous carbonic anhydrase activity on synaptic transmission at the neuromuscular junction.
Materials:
-
Isolated phrenic nerve-hemidiaphragm preparation from a rodent model.
-
Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2.
-
Synthetic Pea-CAH-I (reconstituted in Krebs-Ringer solution).
-
Glass microelectrodes for intracellular recording.
-
Suction electrode for nerve stimulation.
-
Electrophysiology rig (amplifier, digitizer, etc.).
-
Standard carbonic anhydrase inhibitors (e.g., acetazolamide) as controls.
Methodology:
-
Dissect the phrenic nerve-hemidiaphragm preparation and mount it in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution.
-
Place a stimulating suction electrode on the phrenic nerve and an intracellular recording microelectrode in a muscle fiber near the endplate region.
-
Record baseline miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) in response to nerve stimulation.
-
Perfuse the preparation with Krebs-Ringer solution containing a known concentration of synthetic Pea-CAH-I (e.g., 10, 50, 100 µg/mL).
-
After a 15-minute equilibration period, record mEPPs and EPPs again.
-
To confirm that the observed effects are due to the enzymatic activity of Pea-CAH-I, co-perfuse with a known CA inhibitor and Pea-CAH-I.
-
Analyze the amplitude and frequency of mEPPs and the amplitude of EPPs.
Data Presentation:
| Parameter | Baseline | Pea-CAH-I (50 µg/mL) | Pea-CAH-I + Acetazolamide (100 µM) |
| mEPP Amplitude (mV) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| mEPP Frequency (Hz) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| EPP Amplitude (mV) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Quantal Content | Calculated | Calculated | Calculated |
Protocol 2: High-Throughput Screening of Potential Pea-CAH-I Inhibitors
Objective: To identify novel inhibitors of β-class carbonic anhydrases using a colorimetric assay.
Materials:
-
Synthetic Pea-CAH-I.
-
p-Nitrophenyl acetate (B1210297) (pNPA) as a substrate.
-
96-well microplates.
-
Microplate reader.
-
Compound library for screening.
-
Tris-HCl buffer (pH 7.4).
Methodology:
-
Prepare a stock solution of synthetic Pea-CAH-I in Tris-HCl buffer.
-
In a 96-well plate, add the test compounds from the library to individual wells. Include wells with a known inhibitor (positive control) and wells with no inhibitor (negative control).
-
Add a solution of Pea-CAH-I to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding pNPA to each well.
-
Monitor the hydrolysis of pNPA to the yellow-colored p-nitrophenolate by measuring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well. The percentage of inhibition for each compound can be determined by comparing the reaction rate in the presence of the compound to the negative control.
Data Presentation:
| Compound ID | Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
| Negative Control | 0 | Rate | 0 |
| Positive Control (Acetazolamide) | 10 | Rate | Value |
| Compound X | 10 | Rate | Value |
| Compound Y | 10 | Rate | Value |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the theoretical signaling pathway at the neuromuscular junction involving carbonic anhydrase and the experimental workflow for inhibitor screening.
References
- 1. beta-carbonic anhydrase from Pisum sativum: crystallization and preliminary X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active site architecture of Pisum sativum beta-carbonic anhydrase is a mirror image of that of alpha-carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The active site architecture of Pisum sativum β-carbonic anhydrase is a mirror image of that of α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The active site architecture of Pisum sativum β‐carbonic anhydrase is a mirror image of that of α‐carbonic anhydrases | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetazolamide acts directly on the human skeletal muscle chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]
Application Notes and Protocols for the Development of Polyclonal Antibodies Against Cockroach Myoactive Peptide I (Pea-CAH-I)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cockroach Myoactive Peptide I (CMP-I), also known as Periplaneta americana cardioacceleratory hormone I (Pea-CAH-I), is an octapeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family of neuropeptides.[1] Its primary structure has been identified as pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2.[2] These peptides are crucial regulators of physiological processes in insects, including the mobilization of energy substrates, cardioacceleration, and myotropic (muscle-contracting) activity.
The development of specific antibodies against Pea-CAH-I is essential for a variety of research applications. High-affinity antibodies are invaluable tools for:
-
Quantitative Analysis: Measuring the concentration of Pea-CAH-I in biological samples (e.g., hemolymph, tissue homogenates) using techniques like Enzyme-Linked Immunosorbent Assay (ELISA).
-
Immunohistochemistry (IHC): Localizing the peptide within the insect's central nervous system and neurohemal organs, providing insights into its sites of synthesis, storage, and release.[3][4]
-
Functional Studies: Investigating the physiological roles of Pea-CAH-I through immunoneutralization experiments.
This document provides detailed protocols for the generation, purification, and validation of polyclonal antibodies against a synthetic analog of Pea-CAH-I.
Principle of Antibody Development
The generation of antibodies against small peptides like Pea-CAH-I requires a strategic approach. Due to their small size (low molecular weight), peptides are typically not immunogenic on their own. To elicit a robust immune response, the peptide must be conjugated to a larger carrier protein, effectively making it a hapten. This hapten-carrier conjugate is then used to immunize a host animal, stimulating B-cells to produce antibodies that recognize the peptide epitope. The subsequent polyclonal antibody population can be purified from the host's serum and validated for its specificity and sensitivity.
Key Experimental Workflow
The overall process for developing and validating anti-Pea-CAH-I antibodies is outlined below. Each major step is detailed in the protocols section.
Data Presentation
Table 1: Representative Immunization Schedule
| Event | Day | Adjuvant | Route of Administration | Notes |
| Pre-immune Bleed | 0 | N/A | N/A | Collect 5-10 mL of serum. |
| Primary Immunization | 1 | Freund's Complete | Subcutaneous (multiple sites) | 500 µg of Pea-CAH-I-KLH conjugate. |
| Booster 1 | 21 | Freund's Incomplete | Subcutaneous (multiple sites) | 250 µg of Pea-CAH-I-KLH conjugate. |
| Test Bleed 1 | 31 | N/A | Marginal Ear Vein | Evaluate antibody titer. |
| Booster 2 | 42 | Freund's Incomplete | Subcutaneous (multiple sites) | 250 µg of Pea-CAH-I-KLH conjugate. |
| Test Bleed 2 | 52 | N/A | Marginal Ear Vein | Evaluate antibody titer. |
| Booster 3 | 63 | Freund's Incomplete | Subcutaneous (multiple sites) | 250 µg of Pea-CAH-I-KLH conjugate. |
| Production Bleed | 73 | N/A | Marginal Ear Vein | Collect larger volume of serum. |
Table 2: Representative Titer Analysis by Indirect ELISA
| Serum Dilution | Pre-immune Serum (OD 450nm) | Test Bleed 1 (OD 450nm) | Test Bleed 2 (OD 450nm) |
| 1:1,000 | 0.098 | 1.854 | 2.541 |
| 1:5,000 | 0.095 | 1.233 | 2.189 |
| 1:10,000 | 0.091 | 0.876 | 1.952 |
| 1:50,000 | 0.089 | 0.312 | 1.105 |
| 1:100,000 | 0.085 | 0.155 | 0.688 |
| Titer | < 100 | ~30,000 | ~100,000 |
| Titer is defined as the dilution at which the OD value is twice that of the background. |
Table 3: Representative Data for Competitive ELISA Standard Curve
| Pea-CAH-I (pg/mL) | Mean OD 450nm | % B/B₀ |
| 0 (B₀) | 1.852 | 100.0% |
| 50 | 1.611 | 87.0% |
| 100 | 1.352 | 73.0% |
| 250 | 0.944 | 51.0% |
| 500 | 0.630 | 34.0% |
| 1000 | 0.389 | 21.0% |
| 2000 | 0.222 | 12.0% |
| 4000 | 0.148 | 8.0% |
| B/B₀ is the ratio of the absorbance of a sample (B) to the absorbance of the zero-standard (B₀). |
Experimental Protocols
Protocol 1: Antigen Preparation (Peptide-Carrier Conjugation)
Objective: To covalently link the synthetic Pea-CAH-I peptide to a carrier protein (Keyhole Limpet Hemocyanin, KLH) to make it immunogenic. The C-terminal region of Pea-CAH-I (Pro-Asn-Trp-NH2) is a key epitope[3]; therefore, conjugation should occur at the N-terminus. An N-terminal Cysteine is added to the synthetic peptide for this purpose.
Materials:
-
Synthetic Peptide: Cys-pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 (>95% purity)
-
Carrier Protein: Keyhole Limpet Hemocyanin (KLH)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.2
-
Crosslinker: m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Activate KLH: a. Dissolve 10 mg of KLH in 1 mL of Conjugation Buffer. b. Dissolve 2 mg of MBS in 100 µL of DMF. c. Add the MBS solution dropwise to the KLH solution while gently stirring. d. Incubate for 30 minutes at room temperature with continuous stirring. e. Remove excess, unreacted MBS using a desalting column equilibrated with Conjugation Buffer.
-
Prepare Peptide: a. Dissolve 5 mg of the synthetic peptide in 0.5 mL of Conjugation Buffer.
-
Conjugate Peptide to Activated KLH: a. Immediately mix the activated KLH with the dissolved peptide. b. Incubate for 3 hours at room temperature with gentle stirring.
-
Purify Conjugate: a. Transfer the conjugation mixture to dialysis tubing. b. Dialyze against 2 L of PBS at 4°C for 48 hours, with three buffer changes.
-
Quality Control: a. Determine the protein concentration using a BCA assay. b. Confirm successful conjugation via SDS-PAGE (the KLH band should show a shift in molecular weight). c. Aliquot the conjugate (e.g., 1 mg/mL) and store at -20°C.
Protocol 2: Immunization of Rabbits
Objective: To immunize host animals (New Zealand White rabbits) with the Pea-CAH-I-KLH conjugate to elicit an antibody response.
Procedure:
-
Pre-immune Serum Collection: On Day 0, collect 5-10 mL of blood from the marginal ear vein of each rabbit. Process to collect serum and store at -80°C. This serum will serve as the negative control.
-
Primary Immunization: On Day 1, prepare an emulsion containing 500 µg of the Pea-CAH-I-KLH conjugate in 0.5 mL PBS and 0.5 mL of Freund's Complete Adjuvant (FCA). Inject the 1 mL emulsion subcutaneously at multiple sites along the back of the rabbit.
-
Booster Immunizations: On Days 21, 42, and 63, prepare a similar emulsion using Freund's Incomplete Adjuvant (FIA) and 250 µg of the conjugate. Administer via subcutaneous injection.
-
Serum Collection: Collect blood (test bleeds) 10 days after the first and second boosters (Day 31 and 52). Perform a larger production bleed on Day 73. Allow blood to clot, centrifuge to separate serum, and store at -80°C.
Protocol 3: Antibody Titer Determination by Indirect ELISA
Objective: To determine the relative concentration of anti-Pea-CAH-I antibodies in the collected serum.
Procedure:
-
Antigen Coating: Dilute a Pea-CAH-I-BSA conjugate (prepared similarly to the KLH conjugate) to 1 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL/well of Blocking Buffer (PBST with 1% BSA). Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Wash the plate three times with PBST. b. Prepare serial dilutions of the rabbit serum (pre-immune and test bleeds) in Blocking Buffer, starting from 1:1,000. c. Add 100 µL of each dilution to the appropriate wells. d. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate five times with PBST. b. Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted 1:5,000 in Blocking Buffer. c. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate five times with PBST. b. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-20 minutes. c. Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Data Analysis: Read the optical density (OD) at 450 nm using a microplate reader. Plot OD versus serum dilution to determine the titer.
Protocol 4: Antibody Purification using Peptide Affinity Chromatography
Objective: To isolate specific anti-Pea-CAH-I antibodies from the crude serum.
Procedure:
-
Prepare Affinity Column: Covalently couple 5 mg of the synthetic Pea-CAH-I peptide to an activated resin (e.g., SulfoLink™ Coupling Resin) according to the manufacturer's instructions.
-
Load Serum: Dilute 10 mL of high-titer rabbit serum 1:1 with binding buffer (e.g., PBS) and pass it over the affinity column.
-
Wash Column: Wash the column extensively with binding buffer until the OD at 280 nm returns to baseline, indicating that all unbound proteins have been removed.
-
Elute Antibodies: Elute the bound antibodies using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris, pH 8.5).
-
Buffer Exchange: Immediately pool the protein-containing fractions and dialyze against PBS at 4°C.
-
Concentration and Storage: Determine the antibody concentration (OD 280nm) and store in aliquots at -80°C.
Protocol 5: Immunohistochemistry (IHC) on Cockroach Brain
Objective: To validate the purified antibody by localizing Pea-CAH-I in the corpora cardiaca of the American cockroach.
Procedure:
-
Tissue Dissection and Fixation: a. Dissect the brain and attached corpora cardiaca from an adult Periplaneta americana in cold Schneider's Insect Medium.[2] b. Fix the tissue in 4% paraformaldehyde (PFA) in PBS for 4 hours at room temperature.
-
Washing and Permeabilization: Wash the tissue 3 x 20 minutes in PBS containing 0.3% Triton X-100 (PBST).
-
Blocking: Block non-specific binding by incubating the tissue in PBST containing 5% normal goat serum (NGS) for 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the tissue in the purified anti-Pea-CAH-I antibody diluted 1:1000 in blocking buffer for 48 hours at 4°C with gentle agitation.
-
Washing: Wash the tissue 4 x 30 minutes in PBST.
-
Secondary Antibody Incubation: Incubate in a fluorescently-labeled goat anti-rabbit secondary antibody (e.g., Alexa Fluor 488) diluted 1:500 in blocking buffer for 24 hours at 4°C.
-
Final Washes and Mounting: Wash 4 x 30 minutes in PBST, then once in PBS. Clear the tissue in a clearing agent (e.g., FocusClear) and mount on a slide in a suitable mounting medium.
-
Imaging: Visualize using a confocal microscope. Positive staining is expected in the glandular cells of the corpora cardiaca.
Signaling Pathway
Pea-CAH-I, like other AKH family peptides, is believed to initiate its physiological effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells, such as fat body cells. This binding event triggers a downstream signaling cascade, often involving the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), which leads to the activation of glycogen (B147801) phosphorylase and energy substrate mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of two cockroach neuropeptides assigned by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative immunocytochemical study using an antiserum against a synthetic analogue of the corpora cardiaca peptide Pea-CAH-I (MI, neurohormone D) of Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemical identification of proctolinlike immunoreactivity in the terminal ganglion and hindgut of the cockroach Periplaneta americana (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Insect Neuropeptidome: Advanced Techniques for Studying Neuropeptide Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of neuropeptide release in insects is critical for understanding complex behaviors, physiological processes, and for the development of novel insecticides. Neuropeptides act as neuromodulators, neurohormones, and neurotransmitters, regulating everything from feeding and reproduction to diapause and development.[1][2] This document provides detailed application notes and protocols for several key techniques used to investigate neuropeptide release in insects, complete with quantitative data comparisons and visual workflows to guide experimental design.
I. Overview of Key Techniques
The selection of an appropriate technique for studying neuropeptide release depends on the specific research question, the desired spatial and temporal resolution, and whether the measurements are to be conducted in vivo, ex vivo, or in vitro. Below is a summary of the major techniques covered in these notes.
| Technique | Principle | Spatial Resolution | Temporal Resolution | Key Advantages | Key Limitations |
| Neuropeptide Release Reporters (NPRRs) | Genetically encoded fluorescent reporters (e.g., GCaMP-based) fused to a neuropeptide precursor. Release is detected as a change in fluorescence.[3][4][5][6] | Subcellular (single bouton)[3][4] | Sub-second[3][5][6] | High spatiotemporal resolution; cell-type specific; applicable in vivo.[3][5] | Requires genetic modification; potential for reporter to affect peptide trafficking. |
| Mass Spectrometry Imaging (MSI) | Label-free detection and spatial mapping of neuropeptides in tissue sections based on their mass-to-charge ratio.[7] | ~5-20 µm[7] | Not applicable (static measurement) | High chemical specificity; can identify novel neuropeptides; multiplexed detection.[7][8] | Does not measure release dynamics; sample preparation is critical.[7] |
| Immunohistochemistry (IHC) | Uses antibodies to detect the location of specific neuropeptides in fixed tissues. | Cellular to subcellular | Not applicable (static measurement) | High specificity; good spatial resolution; widely accessible. | Provides a static snapshot of neuropeptide localization, not release. |
| Calcium Imaging (e.g., GCaMP) | Genetically encoded calcium indicators monitor intracellular calcium transients as a proxy for neuronal activation and subsequent neuropeptide release.[9][10] | Cellular | Milliseconds to seconds | High temporal resolution; can be targeted to specific cell types.[9][10] | Indirect measure of neuropeptide release; susceptible to motion artifacts. |
| Optogenetics | Light-sensitive ion channels (e.g., Channelrhodopsin-2) are expressed in specific neurons to control their activity and evoke neuropeptide release with high temporal precision.[11][12] | Cellular | Milliseconds | Precise temporal control of neuronal firing and release.[11] | Requires genetic modification; potential for non-physiological stimulation patterns. |
| Microdialysis & Push-Pull Perfusion | In vivo sampling of the extracellular fluid to collect released neuropeptides for subsequent analysis (e.g., by mass spectrometry).[13][14][15][16] | ~100s of µm | Minutes | Allows for absolute quantification of released neuropeptides in vivo.[13] | Low temporal and spatial resolution; invasive procedure.[17] |
II. Signaling Pathways and Experimental Workflows
To visualize the processes involved in neuropeptide release and the application of these techniques, the following diagrams are provided.
III. Detailed Protocols
A. Neuropeptide Release Reporter (NPRR) Imaging
This protocol is adapted from methods used for imaging neuropeptide release at the Drosophila neuromuscular junction (NMJ).[3][4]
1. Materials:
-
Drosophila strains: UAS-NPRR (specific to the neuropeptide of interest) and a neuron-specific GAL4 driver line.
-
Dissection dish (e.g., Sylgard-lined petri dish).
-
Fine dissection forceps and pins.
-
Hemolymph-like (HL3) solution.
-
Confocal or two-photon microscope with a high-speed resonant scanner.
-
Stimulation electrode and pulse generator.
-
Image analysis software (e.g., ImageJ/Fiji).
2. Protocol:
-
Fly Culture: Cross UAS-NPRR flies with a GAL4 driver line that expresses in the neurons of interest. Raise progeny at 25°C.
-
Larval Dissection: Dissect third-instar larvae in chilled HL3 solution to expose the neuromuscular junction preparation. Pin the larva flat, removing internal organs to visualize the body wall muscles and motor neurons.
-
Mounting: Transfer the dissected preparation to the microscope stage in a chamber containing HL3 solution.
-
Imaging Setup: Locate the NMJ of interest using a 40x or 60x water-immersion objective. Set up the microscope for time-lapse imaging of the GCaMP fluorescence.
-
Stimulation: Deliver electrical stimulation through a suction electrode placed on the segmental nerve. A typical stimulation paradigm is a train of pulses (e.g., 70 Hz for 500 ms) to evoke neuropeptide release.[5]
-
Image Acquisition: Acquire images before, during, and after stimulation to capture the baseline fluorescence, the release event (increase in fluorescence), and the recovery phase.
-
Data Analysis:
-
Define regions of interest (ROIs) around individual synaptic boutons.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time series.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F). The peak ΔF/F corresponds to the maximal release.
-
Quantitative Data Example: Stimulation of Drosophila Type III motor neurons expressing NPRRANP with a 70 Hz electrical pulse train results in a characteristic triphasic fluorescence response with sub-second temporal resolution.[5] Different neuron types can exhibit distinct release properties in response to varying stimulation frequencies.[5]
B. MALDI Mass Spectrometry Imaging (MALDI-MSI)
This protocol provides a general workflow for the spatial mapping of neuropeptides in insect nervous tissue.[7]
1. Materials:
-
Insect central nervous system (CNS) tissue.
-
Cryostat.
-
Indium tin oxide (ITO) coated glass slides.
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).
-
Matrix deposition device (e.g., automated sprayer).
-
MALDI-TOF mass spectrometer.
-
MSI data analysis software (e.g., flexImaging, SCiLS Lab).
2. Protocol:
-
Tissue Preparation: Dissect the insect CNS (e.g., brain, ventral nerve cord) and immediately freeze it.
-
Cryosectioning: Section the frozen tissue at a thickness of 10-20 µm using a cryostat.
-
Thaw-Mounting: Mount the tissue sections onto pre-cooled ITO slides.
-
Washing (Optional but Recommended): Perform a series of brief washes in cold ethanol (B145695) or acetone (B3395972) solutions to remove interfering lipids and salts, which can significantly enhance neuropeptide signals.[7]
-
Matrix Application: Apply a uniform layer of MALDI matrix over the tissue section using an automated spraying device. The matrix crystal size is crucial for achieving high spatial resolution.[7]
-
MSI Analysis: Acquire mass spectra in a grid-like pattern across the entire tissue section using the MALDI-TOF mass spectrometer.
-
Data Processing: Generate ion images by plotting the intensity of specific m/z values (corresponding to different neuropeptides) at each x, y coordinate.
-
Identification: For confident identification of neuropeptide signals, perform tandem mass spectrometry (MS/MS) directly from the tissue or from tissue extracts to obtain fragmentation data and confirm the amino acid sequence.
Quantitative Data Example: Using an optimized protocol on the cockroach retrocerebral complex, over 100 peptide signals from 15 neuropeptide-precursor genes were detected and mapped with high spatial resolution.[7] This technique can reveal differential processing of prohormones and distinct compartmentalization of neuropeptides within neurohemal organs.[7]
C. In Vivo Sampling with µ-Low-Flow Push-Pull Perfusion (µLFPP)
This protocol is based on a method developed for sampling extracellular fluid from the brain of Drosophila melanogaster.[13][14]
1. Materials:
-
Custom-fabricated µLFPP probe (concentric tubes).
-
Syringe pumps for "push" and "pull" flow.
-
Artificial hemolymph/perfusion fluid.
-
Sample collection vials or microplates.
-
LC-MS/MS system for analysis.
-
Stereotaxic apparatus for probe placement.
2. Protocol:
-
Animal Preparation: Anesthetize the insect and secure it in a holder.
-
Probe Implantation: Carefully insert the µLFPP probe into the target brain region using a micromanipulator.
-
Perfusion: Start the push and pull pumps at a low flow rate (e.g., 50 nL/min) to perfuse the tissue with artificial hemolymph and simultaneously collect the perfusate.[13]
-
Sample Collection: Collect the perfusate in timed fractions.
-
Stimulation (Optional): Apply a stimulus (e.g., high potassium solution, optogenetic activation) to evoke neuropeptide release and collect the corresponding fractions.
-
Sample Analysis: Analyze the collected fractions using a sensitive analytical technique like LC-MS/MS to identify and quantify the neuropeptides.
-
Data Analysis: Correlate the concentration of neuropeptides in the perfusate with the timing of stimuli or behavioral states.
Quantitative Data Example: µLFPP in Drosophila has been used to identify and quantify several neurotransmitters and amino acids from the brain.[13] While specific quantitative data on neuropeptide release using this method in insects is emerging, it holds the potential for monitoring dynamic changes in neuropeptide concentrations in vivo.[13] In other organisms, microdialysis has been used to measure neuropeptide concentrations in the picomolar to nanomolar range.
IV. Conclusion
The suite of techniques available for studying neuropeptide release in insects offers unprecedented opportunities to explore the chemical communication that governs their biology. Genetically encoded reporters like NPRRs provide exceptional spatiotemporal resolution for visualizing release events in real-time.[3][5] Mass spectrometry imaging offers a powerful discovery tool, allowing for the label-free mapping of the neuropeptidome within complex tissues.[7] Meanwhile, in vivo sampling techniques such as microdialysis and push-pull perfusion, coupled with sensitive analytical methods, are paving the way for quantitative measurements of neuropeptide dynamics in behaving animals.[13] By combining these approaches with genetic tools like optogenetics, researchers can dissect neuropeptidergic circuits with remarkable precision. These powerful methodologies are not only advancing our fundamental understanding of insect neurobiology but are also crucial for identifying and validating novel targets for the development of next-generation, species-specific insect control agents.
References
- 1. Frontiers | Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata [frontiersin.org]
- 2. Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging Neuropeptide Release at Drosophila Neuromuscular Junction with a Genetically Engineered Neuropeptide Release Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Neuropeptide Release at Drosophila Neuromuscular Junction with a Genetically Engineered Neuropeptide Release Reporter | Springer Nature Experiments [experiments.springernature.com]
- 5. Imaging neuropeptide release at synapses with a genetically engineered reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging neuropeptide release at synapses with a genetically engineered reporter | eLife [elifesciences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass spectral imaging and profiling of neuropeptides at the organ and cellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optogenetic manipulation of neural circuits and behavior in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Extracellular Fluid Collection and Analysis of Drosophila melanogaster Brain Tissue with μ-Low-Flow Push-Pull Perfusion (μLFPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extracellular Fluid Collection and Analysis of Drosophila melanogaster Brain Tissue with μ-Low-Flow Push-Pull Perfusion (μLFPP). | Semantic Scholar [semanticscholar.org]
- 15. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring neuropeptides in vivo via microdialysis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cockroach Myoactive Peptides in Pest Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of cockroach myoactive peptides as novel pest control agents. The information detailed below includes quantitative data on their biological effects, detailed experimental protocols for their synthesis and evaluation, and visualizations of their signaling pathways and experimental workflows.
Introduction to Cockroach Myoactive Peptides
Cockroach myoactive peptides are a diverse group of neuropeptides that regulate a wide array of physiological processes, including muscle contraction, metabolism, and feeding behavior. Their high specificity and potent biological activity make them attractive candidates for the development of targeted and environmentally benign insecticides. Disrupting the normal function of these peptides can lead to paralysis, cessation of feeding, and ultimately, death of the insect. This document focuses on two major families of cockroach myoactive peptides: the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) family and Myoinhibitory Peptides (MIPs).
Data Presentation: Efficacy of Cockroach Myoactive Peptides
The following tables summarize the available quantitative data on the effects of various myoactive peptides on cockroaches. This data is essential for evaluating their potential as pest control agents.
Table 1: Myoinhibitory Effects of Peptides on Cockroach Gut Contraction
| Peptide | Cockroach Species | Target Tissue | ID50 (nM) | Reference |
| Mas-MIP II (GWQDLNSAW-NH2) | Blattella germanica | Foregut & Hindgut | In the nanomolar range | [1] |
| Grb-AST-B1 (GWQDLNGGW-NH2) | Blattella germanica | Foregut & Hindgut | In the nanomolar range | [1] |
| Grb-AST-B3 (AWRDLSGGW-NH2) | Blattella germanica | Foregut & Hindgut | In the nanomolar range | [1] |
Table 2: Feeding Inhibition Effects of Myoinhibitory Peptides on Blattella germanica
| Peptide | Dose (µ g/specimen ) | Inhibition of Food Intake (%) | Reference |
| Grb-AST-B1 | 50 | 45 | [1] |
| Grb-AST-B3 | 15 | 60-80 | [1] |
| Grb-AST-B3 | 50 | 60-80 | [1] |
| Mas-MIP II | 50 | Inactive | [1] |
Signaling Pathways of Cockroach Myoactive Peptides
Cockroach myoactive peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The activation of these receptors triggers intracellular signaling cascades that lead to the observed physiological responses.
Adipokinetic Hormone (AKH) Signaling Pathway
Members of the AKH/RPCH family, such as Pea-CAH-I and Pea-CAH-II, are known to mobilize energy reserves.[2][3] Their signaling pathway typically involves the activation of both cAMP and Ca2+ second messenger systems.[1][4][5][6]
Caption: AKH signaling cascade leading to energy mobilization.
Myoinhibitory Peptide (MIP) Signaling Pathway
MIPs, as their name suggests, inhibit muscle contraction. They are also known to be involved in the regulation of feeding. The MIP signaling pathway is also mediated by GPCRs, leading to a decrease in intracellular second messengers like cAMP.
Caption: MIP signaling cascade leading to muscle relaxation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and bio-evaluation of cockroach myoactive peptides.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a C-terminally amidated peptide, a common feature of many insect neuropeptides.
Workflow Diagram:
Caption: Step-by-step workflow for Fmoc-SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) and dry under vacuum.
-
Cleavage and Deprotection: Treat the dry resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Drying: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude peptide.
Protocol 2: Purification of Myoactive Peptides by RP-HPLC
This protocol describes the purification of the synthesized crude peptide using reverse-phase high-performance liquid chromatography.
Materials:
-
Crude synthetic peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Injection: Inject the dissolved peptide onto the column.
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a constant flow rate (e.g., 1 mL/min for an analytical column).
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: In Vitro Cockroach Gut Contraction Bioassay
This bioassay is used to determine the myoactive (stimulatory or inhibitory) effect of peptides on cockroach visceral muscle.
Workflow Diagram:
Caption: Workflow for the in vitro cockroach gut contraction bioassay.
Materials:
-
Adult cockroaches (e.g., Periplaneta americana or Blattella germanica)
-
Dissection tools
-
Organ bath with an isotonic transducer
-
Cockroach saline solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, NaHCO3, and glucose, pH 7.2)
-
Test peptides dissolved in saline
-
Data acquisition system
Procedure:
-
Dissection: Anesthetize a cockroach on ice and dissect out the foregut or hindgut in cold saline.
-
Mounting: Mount the isolated gut tissue in the organ bath containing aerated saline at room temperature. Attach one end to a fixed hook and the other to the isotonic transducer.
-
Equilibration: Allow the gut to equilibrate for at least 30 minutes, with regular changes of saline, until a stable baseline of spontaneous contractions is observed.
-
Peptide Application: Add the test peptide to the organ bath at various concentrations in a cumulative manner.
-
Recording: Record the changes in muscle contraction frequency and amplitude for at least 10 minutes after each peptide addition.
-
Data Analysis: Measure the percentage of inhibition or stimulation of contraction compared to the baseline. Plot a dose-response curve and calculate the ID50 (for inhibitors) or EC50 (for stimulators).
Protocol 4: Cockroach Feeding Inhibition Bioassay
This bioassay assesses the antifeedant properties of myoactive peptides.
Materials:
-
Adult cockroaches
-
Artificial diet bait
-
Test peptides
-
Petri dishes or small arenas
-
Analytical balance
Procedure:
-
Starvation: Starve adult cockroaches for 24-48 hours with access to water.
-
Bait Preparation: Prepare a palatable artificial diet. Incorporate the test peptide at various concentrations into the diet. Prepare a control diet without the peptide.
-
Assay Setup: Place a pre-weighed amount of the control and peptide-containing bait into separate feeding stations within a petri dish or arena.
-
Cockroach Introduction: Introduce a single starved cockroach into each arena.
-
Incubation: Keep the arenas in the dark at a constant temperature and humidity for a defined period (e.g., 24 hours).
-
Data Collection: After the incubation period, remove the cockroaches and re-weigh the remaining bait.
-
Analysis: Calculate the amount of bait consumed for both control and treated groups. Determine the percentage of feeding inhibition caused by the peptide.
Conclusion
Cockroach myoactive peptides represent a promising avenue for the development of novel and specific insecticides. Their ability to disrupt essential physiological processes like muscle function and feeding offers a clear mode of action for pest control. The protocols and data presented here provide a foundational framework for researchers to explore the full potential of these fascinating biomolecules in creating the next generation of pest management strategies. Further research is critically needed to identify a wider range of myoactive peptides and to determine their lethal doses to fully assess their insecticidal efficacy.
References
- 1. The Intrinsic Nutrient Sensing Adipokinetic Hormone Producing Cells Function in Modulation of Metabolism, Activity, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Calcium and cAMP are second messengers in the adipokinetic hormone-induced lipolysis of triacylglycerols in Manduca sexta fat body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction of adipokinetic hormones involves Ca2+ fluxes and depends on extracellular Ca2+ to potentiate cAMP-induced activation of glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Pea-CAH-I
Welcome to the technical support center for the solid-phase synthesis of Pea-CAH-I. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this peptide. Our goal is to help you improve the yield and purity of your Pea-CAH-I synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the solid-phase synthesis of Pea-CAH-I?
A1: Low yields in the solid-phase peptide synthesis (SPPS) of Pea-CAH-I can arise from several factors.[1][2] Incomplete coupling reactions are a primary cause, especially for sterically hindered amino acids or "difficult" sequences within the Pea-CAH-I chain.[1] Peptide aggregation, where the growing peptide chain folds and clumps on the resin, can also significantly hinder reaction kinetics and reduce yields.[3][4][5] Additionally, side reactions such as aspartimide formation or diketopiperazine formation can lead to the loss of the desired product.[6] Finally, issues with the cleavage of the peptide from the resin or suboptimal purification methods can also contribute to a lower final yield.[7][8]
Q2: How can I identify and troubleshoot peptide aggregation during the synthesis of Pea-CAH-I?
A2: Peptide aggregation is a common issue, particularly with hydrophobic sequences or those prone to forming secondary structures.[3][4][5] Signs of aggregation include shrinking or clumping of the resin beads and sluggish deprotection and coupling reactions.[1] To troubleshoot this, consider the following strategies:
-
Solvent Exchange: Switching from N,N-dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain and disrupt aggregates.[1][8]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to coupling and deprotection solutions can disrupt secondary structures that lead to aggregation.[1]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate synthesis and reduce aggregation by providing the energy needed to disrupt intermolecular interactions.[3]
-
Specialized Reagents: Incorporating pseudoproline dipeptides or using resins with polyethylene (B3416737) glycol (PEG) linkers can help to minimize aggregation.[3][4][9]
Q3: My crude Pea-CAH-I peptide shows poor purity. What are the likely causes and how can I improve it?
A3: Poor purity in the crude product is often due to the presence of deletion sequences, truncated sequences, or products of side reactions.[9] Deletion sequences occur when a coupling reaction is incomplete, resulting in peptides missing one or more amino acids.[1] Truncated sequences can happen if unreacted amino groups are not effectively "capped," allowing them to react in subsequent cycles.[1] To improve purity:
-
Optimize Coupling: Ensure complete coupling by using efficient coupling reagents, extending reaction times, or performing double couplings for difficult residues.[4] Monitoring the reaction with a Kaiser test can confirm completion.[10][11]
-
Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of truncated sequences.[10]
-
High-Quality Reagents: Use high-purity amino acids and reagents to minimize the introduction of impurities.[3]
-
Optimized Cleavage: Utilize an appropriate cleavage cocktail with scavengers to prevent side reactions during the removal of the peptide from the resin.[7]
Q4: What is the impact of resin choice on the synthesis of Pea-CAH-I?
A4: The choice of resin is a critical factor that affects synthesis efficiency and peptide yield.[7] The resin's properties, such as its loading capacity, swelling characteristics, and linker type, all play a role. For long or difficult sequences like Pea-CAH-I might be, a low-loading resin may be beneficial to reduce steric hindrance and aggregation. PEG-based resins have been shown to improve yield and purity, especially for hydrophobic peptides.[4] The linker attached to the resin determines the C-terminal functional group of the final peptide (e.g., acid or amide) and the conditions required for cleavage.[9][12]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during Pea-CAH-I synthesis.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance of amino acids. | Use a more potent coupling reagent (e.g., HATU, HCTU).[9] Perform a double coupling. Increase the reaction temperature.[4][9] |
| Peptide aggregation on the resin. | Switch from DMF to NMP as the solvent.[1][8] Add chaotropic salts (e.g., LiCl) to the reaction mixture.[1] Utilize microwave-assisted synthesis.[3] | |
| Incomplete Fmoc Deprotection | Aggregation limiting reagent access. | Use a stronger base solution (e.g., DBU in piperidine).[13] Increase deprotection time or temperature.[9] |
| Difficult sequence. | Monitor deprotection using UV-Vis to ensure completion.[9] | |
| Significant Deletion or Truncated Sequences in Final Product | Incomplete coupling reactions. | Optimize coupling conditions (see "Low Coupling Efficiency" above). Perform a capping step with acetic anhydride after each coupling to block unreacted amines.[10] |
| Aspartimide Formation (if Asp is in the sequence) | Base-catalyzed side reaction during deprotection. | Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution.[6] Use a weaker base like piperazine (B1678402) with HOBt.[6] |
| Low Yield After Cleavage and Precipitation | Inefficient cleavage from the resin. | Ensure the correct TFA cleavage cocktail is used for the specific resin and protecting groups.[1] Increase cleavage time if bulky protecting groups are present.[1] |
| Poor precipitation of the peptide. | Instead of precipitation, concentrate the cleavage cocktail under a stream of nitrogen or argon, especially for shorter peptides.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on the solid support.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[12][14]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10-15 minutes.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling activator like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[11]
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.[11]
-
-
Washing: Wash the resin with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times) to prepare for the next cycle.[11]
Protocol 2: Cleavage and Deprotection of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support.
-
Resin Preparation: Wash the dried peptide-resin with DCM to swell it.[6]
-
Cleavage and Deprotection:
-
Drain the DCM.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[11]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6][11]
-
Agitate the mixture at room temperature for 1.5 to 3 hours.[6]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[6]
-
-
Isolation and Purification:
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) of Pea-CAH-I.
Caption: Troubleshooting logic for improving Pea-CAH-I synthesis yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. omizzur.com [omizzur.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biotage.com [biotage.com]
- 5. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Optimizing Cockroach Hindgut Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions and experimental protocols for cockroach hindgut bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a cockroach hindgut bioassay?
A1: The cockroach hindgut bioassay is a powerful in vitro tool used to study the effects of various compounds on visceral muscle contraction. It is frequently employed to screen for new insecticides, investigate the mode of action of neurohormones and peptides, and explore fundamental principles of insect muscle physiology. The hindgut preparation is particularly sensitive to myotropic (muscle-acting) substances like the neuropeptide proctolin (B33934).[1][2]
Q2: Which cockroach species are most commonly used for this bioassay?
A2: While various cockroach species can be used, the American cockroach (Periplaneta americana) is a common model organism due to its large size, which facilitates dissection, and the extensive historical data available on its physiology.[1][2]
Q3: What are the key components of a physiological saline for maintaining cockroach hindgut viability?
A3: A suitable physiological saline, often referred to as a Ringer's solution, must be isotonic with the insect's hemolymph and contain a balanced profile of essential ions to maintain tissue excitability and contractility.[3] Key components include sodium chloride (NaCl), potassium chloride (KCl), calcium chloride (CaCl₂), and a buffer like sodium bicarbonate (NaHCO₃) or a biological buffer such as HEPES to maintain a stable pH.[3][4]
Q4: What is the optimal pH and osmolarity for a cockroach hindgut buffer?
A4: The pH of the buffer should be maintained within a physiological range, typically around 7.0-7.2, reflecting the pH of the cockroach hindgut.[5] The osmolarity should be isotonic with cockroach hemolymph, which is approximately 370 mOsm.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response or weak response to proctolin or other stimulants. | 1. Suboptimal Buffer Conditions: Incorrect pH, osmolarity, or ionic composition of the saline can reduce tissue viability. 2. Tissue Desensitization: Previous exposure to high concentrations of stimulants can lead to receptor desensitization.[1] 3. Degraded Stimulant: The proctolin or other peptide solution may have degraded. 4. Mechanical Damage during Dissection: Overstretching or damaging the muscle during preparation can impair its ability to contract. | 1. Prepare fresh saline ensuring the pH and osmolarity are correctly adjusted. Refer to the recommended saline composition table below. 2. Thoroughly wash the tissue with fresh saline between applications of stimulants.[1] Allow for a sufficient recovery period. 3. Prepare fresh stimulant solutions from powder stock. 4. Handle the hindgut tissue gently during dissection and mounting. |
| Spontaneous, irregular contractions of the hindgut. | 1. Inappropriate Ion Concentrations: Particularly incorrect K⁺ or Ca²⁺ levels can lead to spontaneous muscle depolarization. 2. Mechanical Instability: The tissue may not be properly secured in the organ bath, leading to movement artifacts. 3. Release of endogenous factors: Damaged cells may release substances that stimulate muscle contraction. | 1. Verify the ionic composition of your saline. Ensure K⁺ and Ca²⁺ concentrations are within the recommended range. 2. Check the mounting of the tissue. Ensure it is secure but not overly stretched. 3. Allow the preparation to equilibrate in the organ bath for a sufficient period (e.g., 30-60 minutes) before starting the experiment to allow for stabilization. |
| High baseline tension. | 1. Overstretching the tissue: Mounting the hindgut under excessive tension can lead to a high baseline. 2. Suboptimal temperature: Temperature fluctuations can affect muscle tone. | 1. Apply a consistent and appropriate initial tension to the tissue. This may require some empirical optimization. 2. Maintain a constant temperature in the organ bath. |
| Rapid decline in tissue viability. | 1. Inadequate oxygenation: Insufficient oxygen supply to the tissue. 2. Metabolic waste accumulation: Lack of perfusion or infrequent changes of the buffer. 3. Bacterial contamination. | 1. Continuously aerate the saline with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂ if using a bicarbonate buffer). 2. Ensure a constant flow of fresh saline or perform regular washes. 3. Use sterile techniques during dissection and preparation. |
Data Presentation: Buffer & Saline Compositions
Proper buffer composition is critical for the success of the cockroach hindgut bioassay. The following tables summarize recommended ionic concentrations for a physiological saline based on the known composition of cockroach hemolymph and a recipe for a standard insect Ringer's solution.
Table 1: Ionic Composition of Periplaneta americana Hemolymph
| Ion | Concentration (mM) |
| Na⁺ | Varies, but generally present |
| K⁺ | Can be high and variable |
| Ca²⁺ | Present in regulated amounts |
Note: The ionic composition of insect hemolymph can vary. It is crucial to prepare a saline solution that is isotonic and ionically balanced to ensure tissue viability.[7][8][9][10]
Table 2: Recommended Physiological Saline for Cockroach Hindgut Bioassay
| Component | Concentration (g/L) | Molar Concentration (mM) |
| NaCl | 9.8 | ~167.7 |
| KCl | 0.77 | ~10.3 |
| CaCl₂ | 0.17 | ~1.5 |
| NaHCO₃ | Varies (for pH buffering) | Varies |
| HEPES | Varies (for pH buffering) | Varies |
This recipe is adapted from a simple insect Ringer's solution and should be adjusted to a final pH of 7.0-7.2 and an osmolarity of approximately 370 mOsm.[4][11]
Experimental Protocols
Protocol 1: Dissection and Preparation of the Cockroach Hindgut
-
Anesthetize the Cockroach: Place an adult American cockroach (Periplaneta americana) on ice for 10-15 minutes to immobilize it.
-
Dissection:
-
Isolate the Hindgut:
-
Gently remove the fat bodies and tracheae to clearly visualize the alimentary canal.
-
Identify the hindgut, which is the posterior portion of the intestine.
-
Carefully excise the hindgut, ensuring minimal stretching or damage.
-
-
Mounting the Tissue:
-
Transfer the isolated hindgut to an organ bath containing fresh, aerated physiological saline at a constant temperature.
-
Tie one end of the hindgut to a fixed hook and the other end to a force-displacement transducer to record contractions.
-
Allow the preparation to equilibrate for at least 30-60 minutes before adding any test compounds.
-
Protocol 2: Proctolin Bioassay
-
Establish a Stable Baseline: Once the hindgut preparation has equilibrated and exhibits a stable baseline, begin the experiment.
-
Cumulative Dose-Response Curve:
-
Add proctolin to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to plateau at each concentration before adding the next.[1]
-
Record the increase in basal tonus and the amplitude and frequency of phasic contractions.
-
-
Washing and Recovery: After the maximum response is achieved, thoroughly wash the tissue with fresh saline to remove the proctolin and allow the muscle to return to its baseline state.[1]
-
Testing Unknown Compounds: Once a reproducible response to a standard agonist like proctolin is established, the preparation can be used to test the effects of unknown compounds.
Visualizations
Signaling Pathways and Workflows
Caption: Proctolin signaling pathway in insect visceral muscle.
Caption: Experimental workflow for a cockroach hindgut bioassay.
References
- 1. The Proctolin Gene and Biological Effects of Proctolin in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proctolin - Wikipedia [en.wikipedia.org]
- 3. Ringer's solution - Wikipedia [en.wikipedia.org]
- 4. Ringer's Solution: Composition, Uses & Importance in Biology [vedantu.com]
- 5. Reevaluating Symbiotic Digestion in Cockroaches: Unveiling the Hindgut’s Contribution to Digestion in Wood-Feeding Panesthiinae (Blaberidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Ionic content of haemolymph in the cockroach, Periplaneta americana. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Ionic content of haemolymph in the cockroach, Periplaneta americana. A critical analysis. | Semantic Scholar [semanticscholar.org]
- 11. ableweb.org [ableweb.org]
- 12. scribd.com [scribd.com]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Lab 6. Morphology Part 2: Insect Internal Anatomy – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 15. scribd.com [scribd.com]
reducing signal-to-noise ratio in insect muscle electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the signal-to-noise ratio in insect muscle electrophysiology experiments.
Troubleshooting Guides
This section addresses common issues encountered during insect muscle electrophysiology recordings and provides step-by-step solutions to improve signal quality.
Question: I am observing significant 50/60 Hz hum in my recordings. What are the primary causes and how can I eliminate it?
Answer:
50/60 Hz hum is the most common source of noise in electrophysiological recordings, originating from AC power lines and nearby electrical equipment. Here’s a systematic approach to identify and eliminate it:
-
Identify the Source:
-
Temporarily unplug nearby equipment one by one (e.g., centrifuges, refrigerators, personal computers) to see if the noise disappears.[1]
-
Ensure that the issue is not with the recording equipment itself by testing it in a known low-noise environment.
-
-
Optimize Grounding:
-
Establish a single central ground point for all equipment in your setup, including the Faraday cage, microscope, micromanipulators, and amplifier.[1][2]
-
Use an electric multimeter to confirm that all components are connected to the same ground.[2]
-
Experiment with different grounding configurations, as the optimal setup can vary.[1][2] This may involve connecting the central ground to the building ground.[2]
-
-
Utilize a Faraday Cage:
-
A Faraday cage is essential for shielding the preparation from external electromagnetic interference.[1][3]
-
Ensure the cage is properly constructed and grounded.[1][4] Small gaps or ungrounded components can compromise its effectiveness.
-
For additional shielding, use black fabric curtains with embedded copper or aluminum mesh at the front of the cage.[1][3]
-
-
Consider a Noise Eliminator:
Question: My baseline is noisy and unstable, with significant drift. What steps can I take to improve stability?
Answer:
An unstable baseline can be caused by several factors, from electrode issues to the preparation itself. Follow these steps to troubleshoot:
-
Check Your Electrodes:
-
Reference Electrode: Ensure the reference electrode is properly placed in the bath or a stable part of the insect's body, such as the abdomen or thorax, and that the tip is not clogged.[1][7]
-
Recording Electrode: Use high-quality microelectrodes with appropriate resistance (~100 - 220 MΩ for intracellular recordings).[1] Inspect the electrode tip under a microscope for any abnormalities.[1]
-
Electrode Filling Solution: Use freshly prepared and filtered saline solutions. Bubbles in the electrode tip can introduce noise.
-
Silver Wires: Ensure the silver wires in your electrode holders are properly chloridized (purple-grey appearance) to minimize drift in the junction potential.[1]
-
-
Secure the Preparation:
-
Improve Electrical Shielding:
-
In addition to a Faraday cage, small sheets of aluminum foil can be used to shield specific components of the setup.[9]
-
-
Consider Specialized Electrodes:
-
For challenging preparations like the Drosophila central nervous system, membrane-coated glass electrodes have been shown to reduce variability and eliminate artifactual noise.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal experimental setup for minimizing noise in insect muscle electrophysiology?
A1: A low-noise setup should be located in a quiet room away from sources of electrical and mechanical noise.[1] Key components include:
-
An anti-vibration table to dampen mechanical vibrations.[1]
-
A free-standing, light-shielded Faraday cage to block electromagnetic interference.[1][3]
-
A single central grounding point for all electrical equipment.[1][2]
-
High-quality amplifiers and data acquisition systems.
-
Properly prepared and shielded electrodes.
Q2: How do I properly ground my electrophysiology rig?
A2: Proper grounding is critical for low-noise recordings. The goal is to create a single, common ground for all components of your setup to prevent ground loops.
-
Connect the Faraday cage, microscope, micromanipulators, amplifier, and any other metal components to a single central ground point using grounding wires.[1][2][9]
-
This central point can then be connected to the building's main ground.[2]
-
Use a multimeter to check for continuity and ensure all components are at the same electrical potential.[2]
Q3: What are the best practices for preparing and using electrodes to minimize noise?
A3:
-
Pulling Electrodes: Use a high-quality pipette puller to create electrodes with a long, fine, gradual taper.[1]
-
Inspecting Electrodes: Visually inspect each electrode under a microscope before use to ensure the tip is not broken or misshapen.[1]
-
Filling Electrodes: Back-fill electrodes just before the experiment with the appropriate, freshly filtered solution using a microloader to avoid introducing particles or bubbles.[1]
-
Chloridizing Silver Wires: Ensure the silver wires in the electrode holders are properly chloridized to maintain a stable junction potential.[1]
-
Electrode Placement: Insert EMG electrodes into the muscle at a distance of approximately 1mm from each other for a good signal-to-noise ratio.[7]
Q4: Can software filters help reduce noise?
A4: Yes, software filters are commonly used to reduce noise.
-
A low-pass filter can be used to remove high-frequency noise. For example, a 500 Hz low-pass filter is suitable for many insect muscle recordings.[1]
-
A high-pass filter (e.g., 100 Hz) can help remove baseline drift and low-frequency noise.[9]
-
A band-pass filter combines low-pass and high-pass filtering to isolate the signal of interest.[7]
-
Be cautious with notch filters for 50/60 Hz noise, as they can distort signals with frequency components similar to the noise.[5]
Data Presentation
Table 1: Comparison of Noise Reduction Techniques
| Technique | Primary Target Noise | Pros | Cons |
| Faraday Cage | Electromagnetic Interference (50/60 Hz hum, radio frequencies) | Highly effective at blocking external noise.[1][3] | Can be cumbersome to work within; requires proper grounding.[6] |
| Proper Grounding | Ground loops, 50/60 Hz hum | Essential for stable recordings; eliminates differential voltages between equipment.[1][2] | Optimal configuration can be setup-dependent and require experimentation.[1][2] |
| Anti-Vibration Table | Mechanical Vibrations | Reduces noise from building vibrations and movement.[1] | Can be expensive and take up significant space. |
| Noise Eliminator (e.g., Hum Bug) | 50/60 Hz hum and harmonics | Removes noise without signal distortion; adaptive to changing noise.[5][6] | Can be a significant equipment expense.[5] |
| Software Filtering | Various (high/low frequency, specific frequencies) | Flexible and can be applied post-acquisition.[1][9] | Can introduce phase shifts or distort the signal if not used carefully.[5][6] |
| Membrane-Coated Electrodes | Artifactual noise, baseline instability | Can improve recording stability and reduce noise in challenging preparations.[10] | Requires a specific preparation protocol.[10] |
Experimental Protocols
Protocol: Step-by-Step Guide to a Low-Noise Insect Muscle Electrophysiology Recording
-
Preparation of the Recording Environment:
-
Choose a location for the setup that is far from major sources of electrical and mechanical noise (e.g., elevators, large machinery).[1]
-
Install an anti-vibration table.
-
Assemble a Faraday cage around the anti-vibration table.[1]
-
Establish a single central ground point and connect all metal components of the setup (Faraday cage, microscope, manipulators, etc.) to this ground.[1][2]
-
-
Electrode Preparation:
-
Pull glass microelectrodes to the desired resistance (e.g., 100-220 MΩ for intracellular recordings).[1]
-
Visually inspect the electrode tips for imperfections.[1]
-
Just prior to recording, back-fill the electrodes with the appropriate filtered saline solution.[1]
-
Ensure the silver wires in the electrode holders are properly chloridized.[1]
-
-
Insect Preparation and Mounting:
-
Anesthetize the insect.
-
Securely mount the insect to a holder using a method that minimizes movement, such as beeswax.[1]
-
Place the preparation within the Faraday cage on the anti-vibration table.
-
-
Electrode Placement:
-
Data Acquisition Setup:
-
Connect the electrodes to the amplifier headstage.
-
Configure the amplifier and data acquisition software. Set appropriate gain and filter settings (e.g., 100 Hz high-pass, 2000 Hz low-pass).[7]
-
Begin recording and observe the baseline noise.
-
-
Systematic Troubleshooting (if noise is present):
-
Check all grounding connections.
-
Ensure the Faraday cage is closed and properly grounded.
-
Systematically turn off nearby electrical devices to identify potential noise sources.[1]
-
If 50/60 Hz hum persists, consider using a hardware noise eliminator.[5][6]
-
If the baseline is unstable, check the electrode tips and the stability of the preparation.
-
Mandatory Visualization
References
- 1. Electrophysiological Method for Recording Intracellular Voltage Responses of Drosophila Photoreceptors and Interneurons to Light Stimuli In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Method for Recording Intracellular Voltage Responses of Drosophila Photoreceptors and Interneurons to Light Stimuli In Vivo [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Faraday Cage for Electrophysiology | Blog | Garrett Goss [garrettgoss.com]
- 5. researchgate.net [researchgate.net]
- 6. a-msystems.com [a-msystems.com]
- 7. Studying the Neural Basis of Adaptive Locomotor Behavior in Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impedance Measures and a Mounting Technique for Drosophila: Larval Movements, Heart Rate, Imaging, and Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Recording From Drosophila Labellar Taste Sensilla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane-coated glass electrodes for stable, low-noise electrophysiology recordings in Drosophila central neurons - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Cockroach Myoactive Peptide I in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Cockroach Myoactive Peptide I (CMP I) in solution.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound has arrived. How should I store it for optimal long-term stability?
A1: For maximum stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[1][2] It is crucial to protect the peptide from moisture, which can significantly decrease its long-term stability.[3][4] Before opening the vial, it is recommended to allow it to warm to room temperature in a desiccator to prevent condensation.[1][2][4] Also, protect the peptide from bright light.[3][4]
Q2: What is the best way to dissolve my lyophilized CMP I to ensure its stability and integrity?
A2: There is no single solvent that works for all peptides.[3][4] The solubility of CMP I will depend on its amino acid composition. It is advisable to test the solubility of a small portion of the peptide first.[4] For many peptides, the initial solvent of choice is sterile, purified water.[1] If the peptide has a net positive charge (basic), a dilute aqueous solution of acetic acid (1-10%) can be used.[1] For peptides with a net negative charge (acidic), a dilute aqueous solution of ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate (1-10%) may be effective.[1] For hydrophobic peptides, organic solvents like DMSO or DMF can be used to aid dissolution before further dilution in an aqueous buffer.[1]
Q3: My CMP I solution has become cloudy, or I see visible particulates. What should I do?
A3: Cloudiness or the presence of particulates indicates that the peptide has either not fully dissolved or has aggregated.[4] Sonication can help to break up small particles and enhance solubilization.[4] If the solution remains cloudy, it suggests the peptide is suspended rather than dissolved, and a stronger solvent may be necessary.[4] Aggregation can sometimes be reversed, but it is often a sign of peptide instability. Optimizing the pH of the solution to be at least two units away from the peptide's isoelectric point (pI) can help improve solubility and reduce aggregation.[5]
Q4: I am concerned about the chemical degradation of my CMP I in solution. What are the common degradation pathways I should be aware of?
A4: Peptides in solution are susceptible to several chemical degradation pathways, including:
-
Oxidation: Residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr) are prone to oxidation.[6][7][8] This can be accelerated by exposure to atmospheric oxygen, especially at higher pH.[3][9]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation to form their corresponding acidic amino acids, which can alter the peptide's structure and function.[6][8][10] This process is favored at neutral to alkaline pH.[11]
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, particularly at Aspartic acid (Asp) residues in the sequence.[6][10] This is more likely to occur under acidic or basic conditions.[11]
-
β-Elimination: Cys, Ser, Thr, Phe, and Tyr residues can be susceptible to β-elimination, especially under alkaline conditions.[6][10]
Q5: How can I minimize the degradation of my CMP I once it is in solution?
A5: To prolong the shelf-life of your CMP I solution, follow these best practices:
-
Use Sterile Buffers: Prepare your solutions using sterile, slightly acidic buffers (pH 5-6), as this can enhance stability.[1][3][12]
-
Aliquot and Freeze: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1][2][3][9]
-
Avoid High pH: Exposure to a pH above 8 should be minimized as it can accelerate degradation pathways like deamidation and oxidation.[3][9] If you must work at a high pH, keep the solutions chilled.[3][9]
-
Protect from Oxygen: For peptides containing oxidation-prone residues like Cys, Met, or Trp, it is beneficial to use oxygen-free water for dissolution, which can be prepared by bubbling an inert gas like nitrogen or argon through it.[1]
Troubleshooting Guides
Issue 1: Loss of Biological Activity
If you observe a decrease or complete loss of the biological activity of your this compound, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for loss of CMP I activity.
Issue 2: Peptide Aggregation or Precipitation
If you encounter aggregation or precipitation of your this compound solution, use the following guide to identify and resolve the issue.
Caption: Troubleshooting guide for CMP I aggregation/precipitation.
Data Presentation
Table 1: Factors Influencing the Stability of Peptides in Solution
| Factor | Condition | Impact on Stability | Recommendations |
| Temperature | Room Temperature | Decreased stability over time | For short-term storage, use 4°C. For long-term, store at -20°C or -80°C.[3][12] |
| Freeze-Thaw Cycles | Can cause degradation and aggregation | Aliquot peptide solutions to avoid repeated freezing and thawing.[1][3] | |
| pH | Acidic (pH < 5) | Can cause hydrolysis at Asp residues | Use a pH range of 5-7 for optimal stability in solution.[1] |
| Neutral to Alkaline (pH > 7) | Increases risk of deamidation and oxidation | Avoid pH > 8 if possible. If necessary, keep solutions chilled.[3][9] | |
| Oxygen | Presence of Atmospheric Oxygen | Can lead to oxidation of susceptible amino acids (Met, Cys, Trp) | Use degassed solvents and store under an inert atmosphere if the peptide is prone to oxidation.[1] |
| Proteases | Contamination | Enzymatic degradation | Use sterile water and buffers for reconstitution.[1] |
| Light | Exposure to Bright Light | Can induce photo-oxidation of aromatic residues | Store lyophilized peptide and solutions in the dark.[3][4][12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for dissolving lyophilized CMP I.
Materials:
-
Lyophilized this compound vial
-
Desiccator
-
Sterile, purified water (e.g., HPLC-grade) or other appropriate solvent (e.g., 10% acetic acid, 1% ammonium hydroxide, DMSO)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes.[1] This prevents the condensation of atmospheric moisture onto the peptide.[3][4]
-
Carefully open the vial.
-
Based on the peptide's properties or prior solubility tests, add the appropriate volume of the chosen sterile solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).[1]
-
Gently swirl or vortex the vial to dissolve the peptide completely. If insolubility is an issue, gentle sonication may be applied.[4]
-
Once dissolved, aliquot the stock solution into single-use, sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: In Vitro Peptide Stability Assessment in a Buffered Solution
This protocol outlines a basic method to evaluate the stability of a CMP I solution over time.
Materials:
-
Reconstituted CMP I stock solution
-
Sterile buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Dilute the CMP I stock solution to a final working concentration in the chosen sterile buffer.
-
Divide the solution into multiple aliquots in separate tubes, one for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Place the tubes in the incubator or water bath at the desired temperature.
-
At each designated time point, remove one tube and immediately add an equal volume of quenching solution to stop any further degradation.
-
Analyze the samples using HPLC or LC-MS to determine the percentage of intact peptide remaining relative to the T=0 time point.
-
Plot the percentage of intact peptide versus time to determine the stability profile under the tested conditions.
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. lifetein.com [lifetein.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. veeprho.com [veeprho.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Enhancing Myoactive Peptide Stability for Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the stability of synthetic myoactive peptides in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My peptide's activity is diminishing over the course of my multi-day cell-based assay. What is the likely cause?
A significant loss of activity over time, especially in the presence of cells or biological fluids like serum, strongly suggests peptide degradation. The primary culprit is enzymatic degradation by proteases (peptidases) that are naturally present in cell culture media supplemented with serum or are secreted by cells.[1] These enzymes cleave the peptide bonds, breaking down the peptide into inactive fragments.[2]
There are two main types of peptidases:
-
Exopeptidases: These enzymes cleave peptide bonds at the ends of the peptide chain (the N-terminus or C-terminus).[2][3][4] Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus.[2][5]
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide sequence.[2][3][4]
Unmodified peptides with free amino (N-terminal) and carboxyl (C-terminal) ends are particularly vulnerable to exopeptidases.[1]
Q2: How can I prevent or minimize proteolytic degradation of my peptide?
Several chemical modification strategies can be employed to protect peptides from enzymatic degradation and increase their half-life:
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation are common and effective strategies.[6][7] These modifications neutralize the terminal charges and block the recognition sites for exopeptidases, significantly enhancing stability.[6]
-
D-Amino Acid Substitution: Incorporating D-amino acids, which are non-natural stereoisomers, at known cleavage sites can render the peptide bond resistant to standard proteases.[8]
-
Cyclization: Linking the N- and C-termini to form a cyclic peptide increases structural rigidity, which can protect against both endo- and exopeptidases.[9]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and steric hindrance, which can shield it from proteases and reduce renal clearance in vivo.[10]
Q3: My peptide is precipitating out of my assay buffer. How can I improve its solubility?
Peptide insolubility and aggregation are common issues, often driven by a high content of hydrophobic amino acids.[11][12] Here are steps to troubleshoot poor solubility:
-
Analyze the Sequence: First, determine the peptide's overall charge at neutral pH by summing the charges of acidic residues (Asp, Glu = -1), basic residues (Lys, Arg = +1), and the termini (N-terminus = +1, C-terminus = -1).[13]
-
Adjust pH: The lowest solubility often occurs at the peptide's isoelectric point (pI), where the net charge is zero. Adjusting the buffer pH to be at least one unit away from the pI can significantly improve solubility.[8]
-
For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH > 8).[14]
-
For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid, pH < 6).[11][13]
-
-
Use Organic Solvents: For highly hydrophobic peptides, dissolving them first in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended.[11][12] The peptide-organic solution can then be added slowly, with vigorous mixing, to the aqueous assay buffer.[14] Be cautious, as most cell-based assays can only tolerate a final DMSO concentration of <1%.[14]
Q4: I'm observing inconsistent results, and mass spectrometry shows a +16 Da mass shift. What's happening?
A +16 Da mass shift is a classic indicator of oxidation, most commonly affecting Methionine (Met) and Cysteine (Cys) residues.[10] The thioether side chain of methionine is particularly susceptible to oxidation, forming methionine sulfoxide.[10] This can be caused by reactive oxygen species in buffers or exposure to air. To mitigate oxidation:
-
Use Oxygen-Free Solvents: When preparing solutions, use freshly degassed, oxygen-free water and buffers.[12]
-
Add Antioxidants: Including antioxidants or scavengers in the buffer can help prevent oxidation.[15]
-
Handle Carefully: Minimize the peptide's exposure to air and light during storage and handling.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action(s) |
| Loss of Peptide Activity Over Time | Proteolytic Degradation | 1. Perform a serum stability assay (see protocol below) to quantify the degradation rate.[16] 2. Synthesize the peptide with protective modifications like N-terminal acetylation and/or C-terminal amidation.[6] 3. Consider substituting key cleavage sites with D-amino acids. |
| High Assay Variability / Inconsistent Results | Peptide Aggregation | 1. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to disrupt aggregates.[17] 2. Include a decoy protein like Bovine Serum Albumin (BSA) at a high concentration (e.g., 0.1 mg/mL) in the buffer.[17] 3. Adjust the salt concentration of the buffer; both increasing and decreasing ionic strength can sometimes prevent aggregation.[8] |
| Peptide Precipitates in Aqueous Buffer | Poor Solubility (Hydrophobicity or pH/pI issue) | 1. Calculate the peptide's net charge and ensure the buffer pH is at least 1-2 units away from its isoelectric point (pI).[8] 2. For hydrophobic peptides, first dissolve in a minimal volume of DMSO, then slowly dilute into the aqueous buffer with vigorous stirring.[11][12] 3. Test solubility in a small aliquot first before dissolving the entire batch.[13] |
| Unexpected Peaks in HPLC/LC-MS | Chemical Degradation (e.g., Oxidation, Deamidation) | 1. Analyze new peaks by mass spectrometry. A +16 Da shift suggests oxidation (Met, Cys); a +1 Da shift suggests deamidation (Asn, Gln).[10] 2. For oxidation, prepare solutions with degassed buffers and store under an inert gas (e.g., argon).[12] 3. For deamidation, investigate optimal pH for storage and assay buffers, as deamidation rates are pH-dependent. |
Quantitative Data Summary
Modifications to a peptide's structure can dramatically increase its stability in biological fluids. The table below summarizes the impact of terminal modifications on peptide half-life in human plasma/serum.
| Peptide Sequence Type | Modification | Half-Life (t½) of Unmodified Peptide | Half-Life (t½) of Modified Peptide | Fold Increase |
| Anionic Self-Assembling Peptide (Ac-PD) | N-terminal Acetylation | ~2.5 hours | > 72 hours | > 28x |
| Anionic Self-Assembling Peptide (Ac-AD) | N-terminal Acetylation | ~1 hour | ~48 hours | ~48x |
| Calcitermin (L1) | C-terminal Amidation | 1.9 hours | 2.6 hours | ~1.4x |
| Calcitermin (L2) | N-terminal Acetylation | 1.9 hours | 14.1 hours | ~7.4x |
| Calcitermin (L3) | N-acetylation & C-amidation | 1.9 hours | 17.5 hours | ~9.2x |
Data for Anionic Peptides sourced from a study on supramolecular peptide nanofilaments.[9] Data for Calcitermin sourced from a study on a metal-chelating antimicrobial peptide.[18]
Detailed Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a general method to assess the stability of a synthetic peptide in human plasma using RP-HPLC for analysis.[16][19][20][21]
Materials:
-
Lyophilized synthetic peptide
-
Pooled human plasma (stored at -80°C)
-
Peptide solvent (e.g., sterile water, DMSO)
-
Incubator or water bath set to 37°C
-
Quenching Solution: Ice-cold acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Low-binding microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide (e.g., 1 mg/mL or 1 mM) in a suitable solvent.
-
Plasma Preparation: Thaw a vial of pooled human plasma at 37°C and keep it on ice. Pre-clear the plasma by centrifuging at ~14,000 x g for 10 minutes at 4°C to pellet any cryo-precipitates. Transfer the supernatant to a new pre-chilled tube.
-
Reaction Initiation: Pre-warm the required volume of plasma to 37°C for 5 minutes. To initiate the degradation reaction, spike the peptide stock solution into the plasma to a final concentration of 10-100 µM.[16][20] Mix gently by inversion.
-
Time Point Zero (T=0): Immediately after spiking, take the first aliquot (e.g., 50 µL) and add it to a tube containing 2-3 volumes (e.g., 100-150 µL) of ice-cold Quenching Solution.[16] This stops all enzymatic activity and precipitates plasma proteins. Vortex thoroughly. This sample represents 100% intact peptide.
-
Incubation: Incubate the remaining plasma-peptide mixture at 37°C.
-
Subsequent Time Points: Collect identical aliquots at various subsequent time points (e.g., 15, 30, 60, 120, 240, 480 minutes). Quench each aliquot immediately in the same manner as the T=0 sample.
-
Protein Precipitation: Place all quenched samples on ice for at least 20 minutes (or at -20°C overnight) to ensure complete protein precipitation.[19][20]
-
Sample Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000-16,000 x g) for 15 minutes at 4°C.
-
HPLC Analysis: Carefully transfer the clear supernatant to HPLC vials. Analyze the samples by RP-HPLC using a C18 column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 60% B over 30 minutes).[19]
-
Detection: Monitor the peptide's elution using a UV detector at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis: Integrate the peak area of the intact peptide for each time point. Calculate the percentage of peptide remaining at each time point relative to the T=0 sample. Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
Visual Guides
Caption: Troubleshooting workflow for identifying and resolving peptide instability issues.
Caption: Common chemical modifications to enhance peptide stability against degradation.
References
- 1. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Endogenous Peptides and Peptidases using Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpt.com [jpt.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. benchchem.com [benchchem.com]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Synthetic Insect Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the solubility of synthetic insect peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic insect peptide not dissolving in aqueous solutions?
A1: The solubility of a synthetic insect peptide is primarily determined by its amino acid composition. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan) will have poor solubility in aqueous solutions like water or buffers. Additionally, longer peptide chains and the tendency to form aggregates through intermolecular hydrogen bonds can further hinder dissolution.
Q2: How do I predict the best initial solvent for my synthetic insect peptide?
A2: A good starting point is to calculate the net charge of your peptide at a neutral pH.
-
Positively Charged (Basic) Peptides: These peptides have a net positive charge. Try dissolving them in sterile, distilled water first. If that fails, a dilute acidic solution like 10% acetic acid can be used.
-
Negatively Charged (Acidic) Peptides: These peptides have a net negative charge. Attempt to dissolve them in sterile, distilled water or a buffer like PBS (pH 7.4). If solubility is an issue, a dilute basic solution such as 0.1 M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide (B78521) can be effective.
-
Neutral or Hydrophobic Peptides: For peptides with a net charge of zero or a high percentage of hydrophobic residues, an organic solvent is often necessary for initial solubilization.
Q3: What are the most common organic solvents for dissolving hydrophobic insect peptides?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a widely used organic solvent due to its effectiveness and relatively low toxicity in many biological assays. Other common options include dimethylformamide (DMF), and acetonitrile (B52724) (ACN). It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.
Q4: My peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). Are there any special considerations?
A4: Yes, these amino acids are susceptible to oxidation. It is recommended to use oxygen-free buffers for dissolution. Avoid using DMSO with peptides containing Cysteine or Methionine as it can oxidize the side chains; DMF is a suitable alternative in these cases. For Cysteine-containing peptides, dissolving in a basic solution should be avoided as it can promote the formation of disulfide bonds.
Q5: My peptide solution is cloudy or appears to have formed a gel. What does this mean?
A5: A cloudy or gel-like appearance indicates that the peptide is not fully dissolved and may be forming aggregates. A properly solubilized peptide solution should be clear and free of particulates. Sonication can help differentiate between a suspension and a true solution.
Troubleshooting Guides
Issue 1: The peptide does not dissolve in the initial chosen solvent.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Sonication | Place the vial containing the peptide and solvent in a water bath sonicator. Sonicate for 5-10 minutes. | The mechanical energy can help break up small aggregates and facilitate dissolution. |
| 2. Gentle Warming | Gently warm the solution to a temperature below 40°C while stirring. | Increased temperature can enhance the solubility of some peptides. Be cautious to avoid degradation. |
| 3. pH Adjustment | If the peptide is acidic or basic, adjusting the pH of the solution further away from its isoelectric point (pI) can increase solubility. For basic peptides, add a small amount of dilute acid (e.g., 10% acetic acid). For acidic peptides, add a small amount of dilute base (e.g., 0.1 M ammonium bicarbonate). | The peptide should dissolve as its net charge increases, leading to greater interaction with the aqueous solvent. |
| 4. Use of a Stronger Solvent System | For highly hydrophobic peptides, dissolve in a minimal amount of a stronger organic solvent like DMSO or DMF first. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. | The peptide, once dissolved in the organic solvent, may remain in solution when diluted in the aqueous buffer. |
| 5. Addition of Chaotropic Agents | For non-cellular assays, consider using denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea. | These agents disrupt the hydrogen bonding networks that can lead to aggregation, thereby improving solubility. Note that these are generally not compatible with biological systems. |
Issue 2: The peptide precipitates out of solution after dilution.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Slow Dilution | Add the concentrated peptide stock solution dropwise to the diluent (e.g., aqueous buffer) while the diluent is being vigorously stirred or vortexed. | Slow, controlled addition prevents the formation of localized high concentrations of the peptide, which can trigger precipitation. |
| 2. Sonication during Dilution | Place the dilution vessel in a sonicator bath and sonicate while adding the peptide stock solution. | The sonication will help to keep the peptide dispersed and prevent aggregation as it is being diluted. |
| 3. Re-dissolve and Re-lyophilize | If the peptide has precipitated, centrifuge the sample, remove the supernatant, and lyophilize the precipitated peptide. Then, attempt to re-dissolve it using a different solvent system based on the troubleshooting steps above. | This allows for a fresh start with a potentially more effective solubilization strategy. |
Experimental Protocols
Protocol 1: General Solubility Testing for a Synthetic Insect Peptide
-
Initial Assessment: Determine the net charge of the peptide at pH 7 by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).
-
Small-Scale Test: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).
-
Solvent Selection (based on net charge):
-
Net Positive Charge: Add a small volume (e.g., 100 µL) of sterile, distilled water. Vortex for 30 seconds. If not dissolved, add 10% acetic acid dropwise while vortexing.
-
Net Negative Charge: Add a small volume (e.g., 100 µL) of sterile, distilled water or PBS (pH 7.4). Vortex for 30 seconds. If not dissolved, add 0.1 M ammonium bicarbonate dropwise while vortexing.
-
Net Zero Charge (or highly hydrophobic): Add a minimal volume (e.g., 10-20 µL) of DMSO. Vortex until fully dissolved. Then, slowly add your desired aqueous buffer to the final concentration.
-
-
Observation: Visually inspect the solution. A clear solution indicates successful solubilization. If the solution is cloudy or contains particulates, proceed with troubleshooting steps like sonication or gentle warming.
Protocol 2: Solubilization of a Hydrophobic Synthetic Insect Peptide using DMSO
-
Preparation: Bring the lyophilized peptide to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a minimal volume of pure DMSO (e.g., 10-50 µL) directly to the lyophilized peptide to create a concentrated stock solution. Vortex thoroughly for 1-2 minutes until the peptide is completely dissolved.
-
Dilution: While vigorously vortexing your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration. Ensure the final DMSO concentration is compatible with your experimental assay (typically ≤1% for cell-based assays).
-
Final Check: Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation occurs, refer to the troubleshooting guide for peptide precipitation.
Visualizing Key Concepts
Validating the Biological Activity of Commercially Sourced Pea-CAH-I: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the biological activity of commercially sourced Pea (Pisum sativum) Carbonic Anhydrase I (Pea-CAH-I).
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of Pea-CAH-I?
A1: Pea-CAH-I, a β-class carbonic anhydrase, catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This is its primary physiological function. Some carbonic anhydrases also exhibit esterase activity, hydrolyzing esters like p-nitrophenyl acetate (B1210297) (pNPA), which can be used as an alternative, albeit less physiologically relevant, assay method.
Q2: Which assay is recommended for validating the activity of my commercial Pea-CAH-I?
A2: For determining the specific activity in a standardized unit, the Wilbur-Anderson (W-A) assay is a widely accepted electrometric method.[1][2][3] This assay measures the time required for the enzyme to lower the pH of a CO₂-saturated buffer from 8.3 to 6.3.[1][2][3] One Wilbur-Anderson unit (WAU) is defined as the amount of enzyme that causes this pH drop in one minute at 0°C.[2][3]
Q3: What is a typical specific activity value I should expect for Pea-CAH-I?
A3: While specific activity can vary between commercial batches and suppliers, published kinetic data for purified Pea-CAH-I can be used to estimate expected performance. Based on reported kcat values, Pea-CAH-I is a highly efficient enzyme, comparable to well-characterized human carbonic anhydrases.[4] For comparison, a commercial bovine carbonic anhydrase standard has a reported specific activity of ≥3500 WAU/mg.[1] Significant deviation below such benchmarks may indicate a problem with your enzyme stock or assay conditions.
Q4: My Pea-CAH-I is a recombinant protein expressed in E. coli. Are there any specific handling requirements?
A4: Yes, Pea-CAH-I activity has been shown to be dependent on a reducing agent.[4] The enzyme contains cysteine residues in its active site that can become oxidized, leading to inactivation.[4] It is crucial to include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your buffers during storage and in the assay to maintain full catalytic activity. An oxidized, inactive enzyme can be partially reactivated by the addition of a sulfhydryl agent.[4]
Q5: Can I use an inhibitor as a positive control for my validation experiment?
A5: Absolutely. Using a known carbonic anhydrase inhibitor is an excellent way to confirm that the observed activity is specific to your enzyme. Acetazolamide (B1664987) is a potent, well-characterized carbonic anhydrase inhibitor that can be used for this purpose.[5][6][7][8] Inhibition of the CO₂ hydration activity in the presence of acetazolamide would validate that the catalysis is indeed from a carbonic anhydrase.
Quantitative Data Summary
The following table summarizes key kinetic parameters for Pea-CAH-I. These values can serve as a benchmark for your own experimental results.
| Parameter | Value | Species/Isoform | Notes |
| kcat (Turnover Number) | 4 x 10⁵ s⁻¹ (at pH 9.0) | Pisum sativum | The rate at which one enzyme molecule can convert substrate to product per second.[4] |
| kcat/Km (Catalytic Efficiency) | 1.8 x 10⁸ M⁻¹s⁻¹ (at pH 9.0) | Pisum sativum | Represents the overall efficiency of the enzyme, accounting for both substrate binding and catalysis.[4] |
| Km for CO₂ (Michaelis Constant) | ~2.2 mM | Pisum sativum | Calculated from the kcat and kcat/Km values (Km = kcat / (kcat/Km)). This represents the substrate concentration at which the reaction rate is half of Vmax. |
| Inhibitor IC₅₀ | Not specifically reported for Pea-CAH-I | N/A | For comparison, the IC₅₀ of Acetazolamide for human CA IX is 30 nM. Inhibition constants can vary significantly between isoforms. |
| Expected Specific Activity | Not specifically reported in WAU/mg | N/A | For reference, bovine carbonic anhydrase has a specific activity of ≥2000-3500 WAU/mg.[1][9] |
Experimental Protocols
Wilbur-Anderson Assay for CO₂ Hydration Activity
This protocol is adapted from standard procedures to determine the specific activity of Pea-CAH-I in Wilbur-Anderson Units (WAU).[3]
Materials:
-
20 mM Tris-HCl buffer, pH 8.3 (chilled to 0-4°C)
-
CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 minutes)
-
Commercially sourced Pea-CAH-I
-
Reducing agent (e.g., DTT, final concentration 1-5 mM)
-
Calibrated pH meter with a fast-response electrode
-
Stirred, jacketed reaction vessel maintained at 0-4°C
-
Stopwatch
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of Pea-CAH-I (e.g., 1 mg/mL) in cold, purified water containing a reducing agent.
-
Immediately before use, perform serial dilutions in cold purified water to achieve a concentration that gives a reaction time between 30-60 seconds. This may require some optimization.
-
-
Blank Rate Determination (T₀):
-
Add 6.0 mL of chilled 20 mM Tris-HCl buffer to the reaction vessel.
-
Add 4.0 mL of CO₂-saturated water to the buffer.
-
Simultaneously start the stopwatch and immerse the pH electrode.
-
Record the time (in seconds) required for the pH to drop from 8.3 to 6.3. This is your blank time, T₀. The blank rate should ideally be between 70-100 seconds for a stable assay.[3]
-
-
Enzyme-Catalyzed Rate Determination (T):
-
Add 6.0 mL of chilled 20 mM Tris-HCl buffer to the reaction vessel.
-
Add a small volume (e.g., 10-100 µL) of your diluted enzyme solution.
-
Add 4.0 mL of CO₂-saturated water to initiate the reaction.
-
Simultaneously start the stopwatch and immerse the pH electrode.
-
Record the time (in seconds) required for the pH to drop from 8.3 to 6.3. This is your catalyzed reaction time, T.
-
-
Calculation of Wilbur-Anderson Units (WAU):
-
Calculate the units in your assay volume using the formula: WAU = (T₀ - T) / T
-
To determine the specific activity (WAU/mg), divide the WAU by the mass (in mg) of the enzyme added to the assay.
-
Visualization of Workflows and Logic
Caption: Workflow for Pea-CAH-I activity validation.
Troubleshooting Guide
Encountering issues during your validation experiments? This guide addresses common problems and provides actionable solutions.
Problem 1: Low or No Enzyme Activity
If your calculated specific activity is significantly lower than expected, or if the catalyzed rate is indistinguishable from the blank rate, consider the following possibilities.
Caption: Troubleshooting low/no Pea-CAH-I activity.
Problem 2: High Variability in Readings
If you are observing inconsistent results between replicates, it could be due to several factors related to assay setup and execution.
-
Possible Cause: Inconsistent mixing or timing.
-
Solution: Ensure rapid and consistent mixing immediately after adding the CO₂-saturated water. Use a consistent method for starting and stopping the timer relative to the pH readings.
-
-
Possible Cause: pH electrode drift or slow response.
-
Solution: Calibrate the pH meter before each experiment using buffers chilled to the assay temperature (0-4°C). Ensure the electrode is clean and designed for rapid response times.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Keep all reagents and the reaction vessel on ice throughout the experiment. Even small changes in temperature can affect the rate of the uncatalyzed reaction and enzyme activity.
-
-
Possible Cause: CO₂ outgassing from the substrate solution.
-
Solution: Prepare the CO₂-saturated water fresh and keep it tightly sealed and on ice. Avoid vigorous shaking or stirring before adding it to the reaction vessel, as this can cause CO₂ to escape.
-
Problem 3: The Blank Rate (T₀) is Too Fast or Too Slow
The stability of the Wilbur-Anderson assay is dependent on a consistent blank rate, ideally between 70 and 100 seconds.[3]
-
Possible Cause (Too Fast): The CO₂-saturated water has been agitated or warmed, causing some CO₂ to be lost before the assay begins.
-
Solution: Gently swirl or stir the CO₂-saturated water to release some dissolved gas before use.[3] Ensure it remains at 0-4°C.
-
-
Possible Cause (Too Slow): The water is not fully saturated with CO₂.
-
Solution: Continue bubbling CO₂ through the ice-cold water for a longer duration.[3] Ensure a steady and fine stream of bubbles for efficient saturation.
-
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 2. 2022.igem.wiki [2022.igem.wiki]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Kinetic studies of pea carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of membrane-bound carbonic anhydrase decreases subretinal pH and volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Best Practices for Myoactive Peptide Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of myoactive peptides to ensure experimental success and maintain peptide integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized myoactive peptides upon receipt?
A1: Upon receiving your lyophilized peptide, it is crucial to store it under appropriate conditions to ensure its long-term stability. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1] However, for long-term storage, it is strongly recommended to store lyophilized peptides at -20°C or colder, protected from bright light.[1][2][3][4] Some peptides may even benefit from storage at -80°C.[2] Peptides containing residues prone to oxidation, such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), should ideally be stored under an inert atmosphere (e.g., nitrogen or argon).
Q2: What is the correct procedure for reconstituting a lyophilized peptide?
A2: Proper reconstitution is critical for maintaining the peptide's biological activity. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can compromise peptide stability.[1] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5] Use a sterile, high-purity solvent for reconstitution. The choice of solvent depends on the peptide's properties. For many peptides, sterile distilled water or a buffer at pH 5-6 is a good starting point.[2] Add the solvent gently, allowing it to run down the side of the vial, and then swirl gently to dissolve the peptide.[6] Avoid vigorous shaking, as this can cause aggregation or denaturation.[5]
Q3: How should I store myoactive peptides once they are in solution?
A3: The shelf life of peptides in solution is limited.[2] Once reconstituted, it is best practice to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C.[2] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[2] For short-term storage (a few days), reconstituted peptides can be kept at 2-8°C.[1][2] Peptides in solution are susceptible to bacterial degradation, so using sterile buffers and maintaining aseptic technique is essential.[2]
Q4: How many freeze-thaw cycles are acceptable for a reconstituted peptide?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation and aggregation.[2][3] The best practice is to aliquot the reconstituted peptide into volumes appropriate for a single experiment and freeze them. This way, you only thaw the amount you need for each experiment, preserving the integrity of the remaining stock.
Q5: What are the visible signs that my peptide may have degraded or aggregated?
A5: Visual inspection of your peptide solution can provide clues about its stability. Signs of potential degradation or aggregation include the solution appearing cloudy or hazy, or the presence of visible precipitates or particles.[7] A properly solubilized peptide should result in a clear solution.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution of the Peptide
Description: The lyophilized peptide does not fully dissolve in the chosen solvent, resulting in a cloudy solution or visible particles.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | The solubility of a peptide is highly dependent on its amino acid sequence. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), followed by slow dilution with an aqueous buffer, is often effective.[8][9] |
| pH of the Solvent | The net charge of a peptide, which influences its solubility, is pH-dependent. For acidic peptides (net negative charge), a basic buffer may be required. For basic peptides (net positive charge), an acidic buffer can improve solubility.[8][10] |
| Aggregation | Peptides, especially hydrophobic ones, have a tendency to aggregate. Sonication can help to break up aggregates and enhance dissolution.[8][9] |
Issue 2: Low or No Bioactivity in Experimental Assays
Description: The myoactive peptide does not elicit the expected biological response in a cell-based or other functional assay.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Improper storage (e.g., prolonged time at room temperature, multiple freeze-thaw cycles) can lead to chemical degradation (e.g., oxidation, deamidation) and loss of activity. Ensure proper storage conditions are maintained. Prepare fresh aliquots from a properly stored lyophilized stock. |
| Inaccurate Peptide Concentration | The actual peptide concentration may be lower than calculated due to incomplete dissolution or adsorption to the vial surface. It is important to accurately determine the peptide concentration after reconstitution. |
| Presence of Impurities | Impurities from the synthesis process can interfere with the peptide's activity. Purity should be verified by methods like HPLC. |
| Experimental Conditions | The pH, ionic strength, or presence of certain components in the assay buffer may negatively affect the peptide's structure and function. Optimize assay conditions. |
Issue 3: Peptide Aggregation or Precipitation During Storage or Experiment
Description: The peptide solution becomes cloudy or forms visible precipitates over time or upon addition to the experimental buffer.
| Potential Cause | Recommended Solution |
| High Peptide Concentration | Higher concentrations can promote self-association and aggregation.[11] Try working with more dilute solutions if the experimental design allows. |
| pH Close to Isoelectric Point (pI) | At a pH near its pI, a peptide has a net neutral charge, which can lead to minimal electrostatic repulsion and increased aggregation.[11] Adjust the buffer pH to be at least one or two units away from the peptide's pI. |
| Ionic Strength of the Buffer | The salt concentration of the buffer can influence peptide solubility and aggregation. The effect is peptide-specific and may require optimization. |
| Temperature Fluctuations | Repeated changes in temperature can induce aggregation. Maintain stable storage temperatures and minimize the time solutions are kept at room temperature. |
Quantitative Data Summary
Table 1: General Stability Guidelines for Myoactive Peptides
| Peptide Form | Storage Temperature | Estimated Stability Duration |
| Lyophilized | Room Temperature | Days to weeks[1] |
| Lyophilized | 2-8°C (Refrigerator) | Up to 6 months[12] |
| Lyophilized | -20°C (Freezer) | Several months to years[2][3] |
| Lyophilized | -80°C (Deep Freezer) | Several years[2] |
| Reconstituted (in sterile buffer) | 2-8°C (Refrigerator) | Several days to a few weeks[1][2] |
| Reconstituted (in sterile buffer) | -20°C (Freezer) | Several months to a year or more[2] |
| Reconstituted (in sterile buffer) | -80°C (Deep Freezer) | Several months to a year or more[2] |
Note: The stability of a specific myoactive peptide is sequence-dependent. The provided durations are general estimates. For critical applications, it is recommended to perform stability studies.
Experimental Protocols
Protocol 1: General Procedure for Reconstituting a Hydrophobic Myoactive Peptide
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Initial Dissolution: Add a small, precise volume of a sterile organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution. Gently swirl to dissolve the peptide completely.
-
Aqueous Dilution: While gently vortexing your sterile aqueous experimental buffer, slowly add the concentrated peptide stock drop-wise to achieve the final desired concentration.
-
Visual Inspection: Ensure the final solution is clear. If the solution becomes cloudy, the peptide may have precipitated, indicating that its solubility limit in the final buffer has been exceeded.
-
Storage: If not for immediate use, aliquot the solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: General Myoactive Peptide Bioactivity Assay (Cell-Based)
This is a generalized protocol and will require optimization for specific peptides and cell lines.
-
Cell Culture: Plate the target cells in a suitable multi-well plate and culture them until they reach the desired confluency.
-
Peptide Preparation: Reconstitute and dilute the myoactive peptide in the appropriate cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of the myoactive peptide or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period, which will depend on the specific biological response being measured.
-
Assay Readout: Measure the biological response. This could involve quantifying changes in second messenger levels (e.g., cAMP, calcium), gene expression (e.g., via qPCR), protein expression (e.g., via Western blot or ELISA), or cell proliferation/viability (e.g., using MTT or WST-1 assays).
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as the EC50 (half-maximal effective concentration).
Protocol 3: Assessing Peptide Purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Reconstitute the lyophilized peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).[13]
-
HPLC System Setup:
-
Column: Use a C18 reverse-phase column.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly over time (e.g., to 60% over 20 minutes) to elute the peptide and any impurities.[13]
-
Flow Rate: A standard analytical flow rate is 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[13]
-
-
Injection and Data Acquisition: Inject a small volume of the prepared peptide solution (e.g., 10-20 µL) into the HPLC system and record the chromatogram.
-
Data Analysis: Integrate the area of all the peaks in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.[13]
Visualizations
References
- 1. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 2. lifetein.com [lifetein.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. jpt.com [jpt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Interpreting Complex Data from Myotropic Peptide Bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex data from myotropic peptide bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a myotropic peptide bioassay using an isolated tissue bath?
An isolated organ bath experiment is a cornerstone for studying the effects of myotropic peptides on smooth muscle function.[1][2] The setup typically includes a tissue chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a physiological temperature (usually 37°C) and aerated with a gas mixture (commonly 95% O2 and 5% CO2) to maintain pH and oxygenation.[1] The isolated tissue, such as a strip of ileum or a ring of aorta, is suspended in this solution. One end of the tissue is fixed, while the other is connected to a force transducer to measure isometric contractions.[2] Drugs are added directly to the bath to observe their effects on tissue contraction or relaxation.[2]
Q2: How should I properly store and handle myotropic peptides to ensure their stability and activity?
Proper storage and handling are critical for obtaining reliable and reproducible results. Lyophilized peptides should be stored at -20°C or lower, away from light. For long-term storage, keeping them in a solid, powdered form is recommended. Once in solution, peptides are much less stable and susceptible to degradation. If you must store peptides in solution, use sterile, purified water or an appropriate buffer and consider filtering through a 0.2 µm filter to remove potential microbial contamination. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. Peptides containing methionine, cysteine, or tryptophan are particularly prone to oxidation and should be dissolved in oxygen-free solvents for limited storage times.
Q3: What is the significance of EC50 and IC50 values in myotropic peptide bioassays?
The half-maximal effective concentration (EC50) is the concentration of a peptide that produces 50% of the maximal response (e.g., contraction). It is a measure of the peptide's potency; a lower EC50 value indicates a more potent peptide. The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that inhibits a specific biological response by 50%.[3] For instance, it measures the concentration of an antagonist needed to reduce the contractile response to an agonist by half. Both EC50 and IC50 are crucial for characterizing the pharmacological properties of myotropic peptides and their antagonists.
Q4: My dose-response curve is not a standard sigmoidal shape. What could be the cause?
Non-sigmoidal dose-response curves can arise from various factors. A common observation is a biphasic or "bell-shaped" curve, where the response decreases at higher concentrations. This can be due to receptor desensitization, activation of secondary signaling pathways with opposing effects, or peptide aggregation at high concentrations, which reduces the effective monomeric peptide concentration. It is also possible that the peptide has a "partial agonist" effect.
Q5: How can I minimize variability in my isolated tissue bath experiments?
High variability can obscure true dose-response relationships. To minimize it, ensure consistent tissue preparation and handling, and allow for an adequate equilibration period for the tissue in the organ bath before starting the experiment.[2] Use calibrated pipettes for accurate drug concentrations and ensure thorough mixing in the organ bath. Maintaining a stable temperature, pH, and oxygenation of the physiological salt solution is also critical.[4] Normalizing contraction data to the tissue specimen size (e.g., weight or cross-sectional area) can help reduce variability between different tissue samples, although the best normalization method may vary depending on the tissue type.[5]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Store lyophilized peptides at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment. For peptides prone to oxidation (containing Cys, Met, Trp), use oxygen-free solvents. |
| Inaccurate Peptide Concentration | Ensure accurate calculation of peptide concentration, accounting for net peptide content versus total weight. Use calibrated equipment for weighing and dilution. |
| Tissue Viability and Handling | Handle tissues gently during dissection and mounting to avoid damage. Ensure the physiological salt solution is properly prepared, oxygenated, and maintained at the correct temperature.[1] Check tissue viability at the beginning and end of the experiment with a standard contractile agent (e.g., potassium chloride). |
| Inconsistent Experimental Conditions | Maintain consistent parameters across all experiments, including organ bath volume, temperature, gas flow rate, and equilibration time.[4] |
Issue 2: Atypical Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation at High Concentrations | Visually inspect high-concentration stock solutions for precipitation. Consider using a different solvent or sonication to aid dissolution. Test a wider range of concentrations to better define the curve shape. |
| Receptor Desensitization or Downregulation | Reduce the incubation time with the peptide. Wash the tissue thoroughly between drug applications to allow for receptor recovery. |
| Presence of Contaminants (e.g., TFA) | Trifluoroacetic acid (TFA) is often used in peptide purification and can interfere with cellular assays. If TFA contamination is suspected, consider using peptides purified with a different counter-ion (e.g., acetate). |
| Complex Pharmacological Effects (e.g., partial agonism, off-target effects) | Investigate the peptide's activity at other receptors that may be present in the tissue. Compare the observed dose-response curve with published data for similar peptides. |
Issue 3: No or Weak Response to the Myotropic Peptide
| Potential Cause | Troubleshooting Steps |
| Loss of Tissue Viability | Confirm tissue responsiveness with a reliable stimulant like KCl. Ensure proper oxygenation and temperature of the physiological salt solution.[1] Minimize the time between tissue isolation and the start of the experiment. |
| Incorrect Peptide Concentration or Dilution | Double-check all calculations for stock solutions and serial dilutions. Use a fresh, confirmed batch of the peptide if possible. |
| Receptor Expression Levels | Verify that the target receptor for the myotropic peptide is expressed in the chosen tissue preparation. Receptor expression can vary between species and even different regions of the same organ. |
| Improper Peptide Solubilization | Refer to the manufacturer's instructions for the recommended solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, but ensure the final concentration in the organ bath is not toxic to the tissue. |
Quantitative Data Summary
Table 1: EC50 Values of Myotropic Peptides on Smooth Muscle Preparations
| Peptide | Tissue Preparation | EC50 (nM) | Reference |
| Callitide | Frog Bladder | 0.63 | [6] |
| Sauvatide | Frog Bladder | 2.2 | [6] |
| PdT-2 | Frog Bladder | 4.0 | [6] |
| Substance P | Rat Vas Deferens | ~7.4 - 740 (modulates ACh response) | [7] |
| Bombesin (B8815690) | Guinea Pig Urinary Bladder | Potent agonist (specific EC50 not stated) | [8] |
| Neuromedin C | Guinea Pig Urinary Bladder | Potent agonist (specific EC50 not stated) | [8] |
| Neurokinin A | Rat Vas Deferens | Potent agonist (specific EC50 not stated) | [9] |
Table 2: IC50 and Ki Values of Myotropic Peptide Receptor Antagonists
| Antagonist | Receptor | Tissue/Assay | IC50 (nM) | Ki (nM) | Reference |
| Icatibant | Bradykinin B2 | Human Chondrocytes | - | 7.48 | [10] |
| MEN16132 | Bradykinin B2 | Human Chondrocytes | - | 1.62 | [10] |
| Compound 3 | Bradykinin B2 | Recombinant Human B2 (CHO cells) | - | 0.50 | |
| Icatibant | Bradykinin B2 | Recombinant Human B2 (CHO cells) | - | 0.60 | |
| Spantide | Substance P (NK1) | Mouse Scratch Assay | ~50 - 500 (inhibition) | - | [11] |
Experimental Protocols
Isolated Tissue Bath Myotropic Assay
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue (e.g., guinea pig ileum, rat aorta) and place it in cold, oxygenated physiological salt solution (PSS).[2]
-
Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum strips, 2-3 mm rings for aorta).[2]
-
-
Mounting the Tissue:
-
Equilibration:
-
Viability Check:
-
After equilibration, test the tissue's viability by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) or a standard agonist.[2]
-
-
Dose-Response Curve Generation:
-
Once the tissue has returned to baseline, add the myotropic peptide in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the contractile response until a plateau is reached for each concentration.
-
For antagonist studies, incubate the tissue with the antagonist for a set period before adding the agonist.
-
-
Data Analysis:
-
Measure the peak contractile force for each agonist concentration.
-
Normalize the data, for example, as a percentage of the maximal contraction induced by a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
References
- 1. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specific antagonistic effect of intrathecal spantide II on substance P- and C-fiber conditioning stimulation-induced facilitation of the nociceptive flexor reflex in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromodulatory actions of substance P on the muscarinic receptors of the vas deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of bombesin receptors in peripheral contractile organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin A suppresses a voltage-gated K+ current in smooth muscle cells from rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
Unraveling the Myotropic Potential of Novel Synthetic Peptides: A Comparative Framework
Introduction
In the quest for novel therapeutic agents for muscle-related disorders, synthetic peptides are emerging as a promising frontier. Myotropic agents, which directly influence muscle tissue, are of particular interest for their potential to enhance muscle contractility and function. This guide provides a comparative framework for evaluating the myotropic activity of novel synthetic compounds, using the placeholder "synthetic Pea-CAH-I" as an example, against established or alternative myotropic agents. Due to the absence of publicly available data on a compound specifically named "synthetic Pea-CAH-I," this document serves as a template to be populated with specific experimental findings.
Myotropic agents can be broadly categorized based on their mechanism of action, often targeting the molecular machinery of muscle contraction.[1] This can include modulating calcium sensitivity of the contractile apparatus, or directly interacting with actin and myosin.[1] Understanding these mechanisms is crucial for the development of targeted and effective therapies.
Comparative Analysis of Myotropic Activity
A direct comparison of the efficacy and potency of different myotropic agents is essential for preclinical and clinical development. The following table provides a template for summarizing key quantitative data from in vitro and in vivo studies.
Table 1: Comparative Myotropic Activity of Synthetic Pea-CAH-I and Alternative Agents
| Parameter | Synthetic Pea-CAH-I | Alternative Agent A | Alternative Agent B | Control (Vehicle) |
| In Vitro Potency (EC50) | Data (e.g., µM) | Data (e.g., µM) | Data (e.g., µM) | N/A |
| Maximal Contractile Force (% of baseline) | Data (e.g., %) | Data (e.g., %) | Data (e.g., %) | Data (e.g., %) |
| Rate of Contraction (dP/dt max) | Data (e.g., mmHg/s) | Data (e.g., mmHg/s) | Data (e.g., mmHg/s) | Data (e.g., mmHg/s) |
| Rate of Relaxation (dP/dt min) | Data (e.g., mmHg/s) | Data (e.g., mmHg/s) | Data (e.g., mmHg/s) | Data (e.g., mmHg/s) |
| In Vivo Efficacy (e.g., Muscle Force in animal model) | Data (e.g., Newtons) | Data (e.g., Newtons) | Data (e.g., Newtons) | Data (e.g., Newtons) |
| Duration of Action (in vivo) | Data (e.g., hours) | Data (e.g., hours) | Data (e.g., hours) | N/A |
Note: This table should be populated with mean values ± standard error of the mean (SEM) from a statistically significant number of replicates.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of comparative analysis. Below are generalized methodologies for assessing the myotropic activity of a compound like synthetic Pea-CAH-I.
Isolated Muscle Tissue Assay
This in vitro assay is fundamental for determining the direct effect of a compound on muscle contractility.
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, mouse) in accordance with ethical guidelines.
-
Dissect a specific muscle, such as the extensor digitorum longus (for skeletal muscle) or a papillary muscle (for cardiac muscle), in a chilled, oxygenated Krebs-Henseleit solution.
-
Mount the muscle preparation in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C).
-
Attach one end of the muscle to a fixed point and the other to a force transducer.
-
-
Experimental Procedure:
-
Allow the muscle to equilibrate for a specified period (e.g., 30-60 minutes), periodically adjusting the resting tension.
-
Stimulate the muscle electrically to elicit baseline contractile responses.
-
Introduce synthetic Pea-CAH-I or a comparator agent to the organ bath in a cumulative concentration-response manner.
-
Record the contractile force, rate of contraction (dP/dt max), and rate of relaxation (dP/dt min) at each concentration.
-
-
Data Analysis:
-
Normalize the contractile force to the muscle's cross-sectional area.
-
Plot the concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
In Vivo Assessment of Muscle Function
Animal models are crucial for evaluating the systemic effects of a myotropic agent.
-
Animal Model:
-
Select an appropriate animal model that mimics a particular disease state of muscle weakness or is a standard for physiological assessment.
-
Administer synthetic Pea-CAH-I or a comparator agent through a suitable route (e.g., intravenous, intraperitoneal).
-
-
Measurement of Muscle Force:
-
Anesthetize the animal and surgically expose a target muscle (e.g., tibialis anterior).
-
Stimulate the corresponding nerve (e.g., peroneal nerve) and measure the in situ muscle force using a force transducer.
-
Record data at various time points after drug administration to determine the onset and duration of action.
-
-
Ethical Considerations:
-
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).
-
Signaling Pathways and Workflows
Visualizing the proposed mechanisms and experimental processes can aid in understanding the compound's function and the study's design.
Caption: Proposed signaling pathway for a myotropic agent.
Caption: In vitro myotropic activity experimental workflow.
Conclusion
The comprehensive evaluation of a novel synthetic myotropic agent such as "Pea-CAH-I" requires a multi-faceted approach, combining in vitro and in vivo studies. By adhering to rigorous experimental protocols and systematically presenting comparative data, researchers and drug development professionals can objectively assess the therapeutic potential of new compounds. The frameworks provided in this guide are intended to facilitate this process, ensuring clarity, reproducibility, and a solid foundation for further investigation.
References
A Comparative Analysis of the Myotropic Potency of Cockroach Myoactive Peptide I and Proctolin
For Immediate Release
This guide provides a detailed comparison of the myotropic potency of two significant insect neuropeptides: Cockroach Myoactive Peptide I (CoMP-I) and proctolin (B33934). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative efficacy and mechanisms of action of these compounds on insect visceral muscle.
Introduction to the Peptides
Proctolin is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) first isolated from the cockroach Periplaneta americana. It is a well-characterized neuropeptide that acts as a neuromodulator and neurohormone, influencing muscle contraction, heart rate, and other physiological processes in a wide range of arthropods.[1] Its structure is highly conserved across different insect species.
This compound (CoMP-I) , also known as Pea-CAH-I, is a neuropeptide isolated from the cockroach Periplaneta americana.[2] It belongs to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family of peptides, which are primarily known for their roles in mobilizing energy substrates.[2]
Quantitative Comparison of Potency
The relative potency of CoMP-I and proctolin can be assessed by comparing their effective concentrations (EC50) and threshold concentrations required to elicit a myotropic response in various insect muscle preparations. While direct comparative studies on the same tissue are limited, the available data provides valuable insights into their respective potencies.
| Peptide | Insect Species | Tissue | Potency Metric | Value |
| Proctolin | Drosophila melanogaster | Cloned Receptor (in CHO cells) | EC50 | 0.3 nM[3] |
| Periplaneta americana | Hindgut Receptor | Kdapp | 2 x 10⁻⁸ M[4] | |
| Nicrophorus vespilloides | Hindgut | EC50 | 5.47 x 10⁻⁸ M | |
| Drosophila melanogaster | Larval Body Wall Muscle | EC50 | 8.5 x 10⁻⁷ M | |
| Diploptera punctata | Hindgut | Threshold Concentration | 10⁻⁸ - 10⁻⁷ M | |
| Leucophaea maderae | Hindgut | Threshold Concentration | 10⁻¹⁰ - 10⁻⁹ M[5] | |
| CoMP-I | Data Not Available | - | EC50 | - |
Signaling Pathways
The myotropic effects of proctolin and CoMP-I are mediated by distinct signaling pathways initiated by their binding to specific G-protein coupled receptors (GPCRs) on the surface of muscle cells.
Proctolin Signaling Pathway
Proctolin binds to a specific GPCR, leading to the activation of downstream signaling cascades that ultimately increase intracellular calcium concentration and trigger muscle contraction. The mode of action involves the interplay of second messengers such as cyclic AMP (cAMP) and inositol (B14025) phosphates, coupled with the influx of extracellular calcium and release from intracellular stores.[1]
This compound (AKH/RPCH Family) Signaling Pathway
As a member of the AKH/RPCH family, CoMP-I is presumed to bind to a specific GPCR, which also leads to an increase in intracellular calcium. The signaling cascade for this family of peptides typically involves the activation of phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in initiating muscle contraction.
Experimental Protocols
The myotropic activity of these peptides is typically assessed using an in vitro muscle contraction bioassay. The following protocol outlines a standard procedure for evaluating the potency of CoMP-I and proctolin on the isolated hindgut of the cockroach, Periplaneta americana.
Materials and Reagents
-
Adult male cockroaches (Periplaneta americana)
-
Dissection tools (forceps, scissors, pins)
-
Dissection dish with a silicone elastomer base
-
Perfusion chamber
-
Isotonic transducer and amplifier
-
Data acquisition system
-
Insect saline solution (e.g., Hoyle's saline)
-
Stock solutions of CoMP-I and proctolin of known concentrations
-
Micropipettes
Procedure
-
Dissection: An adult male cockroach is anesthetized by cooling. The hindgut is carefully dissected out in cold insect saline and transferred to the perfusion chamber containing fresh saline.
-
Tissue Mounting: One end of the hindgut is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isotonic force transducer. The preparation is allowed to equilibrate for 30-60 minutes, during which the saline is continuously perfused.
-
Data Recording: Spontaneous contractions of the hindgut are recorded using the data acquisition system.
-
Peptide Application: A cumulative concentration-response curve is generated. Increasing concentrations of the test peptide (CoMP-I or proctolin) are added to the perfusion chamber at regular intervals.
-
Measurement: The change in contraction frequency and/or amplitude is measured for each peptide concentration.
-
Data Analysis: The dose-response data is plotted, and the EC50 value is calculated using appropriate software. The EC50 represents the concentration of the peptide that produces 50% of the maximum response.
References
- 1. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide proctolin in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure function analysis of an arthropod peptide hormone: proctolin and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Functional Differences of Pea-CAH-I and Other AKH Family Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between Periplaneta americana cardioaccelerating hormone I (Pea-CAH-I) and other peptides of the Adipokinetic Hormone (AKH) family. The information presented herein is supported by structural data, qualitative functional descriptions, and detailed experimental protocols to facilitate further research and development.
Introduction to the Adipokinetic Hormone (AKH) Family
The Adipokinetic Hormone (AKH) family comprises a group of neuropeptides crucial for regulating energy metabolism in insects.[1] Typically synthesized in the corpora cardiaca, these hormones are released into the hemolymph to mobilize energy reserves, primarily from the fat body, to fuel energy-intensive activities such as flight.[1] AKH peptides are characterized by their short length (typically 8-10 amino acids), a blocked N-terminus (pyroglutamate), and a blocked C-terminus (amide).[2]
Structural and Functional Comparison of Pea-CAH-I and Other AKH Peptides
Pea-CAH-I and its counterpart, Pea-CAH-II, are two members of the AKH family found in the American cockroach, Periplaneta americana. While structurally similar, they exhibit distinct functional specializations, a common theme within the AKH family. This specialization allows for a fine-tuned regulation of energy substrate mobilization based on the physiological needs of the insect.
| Peptide Name | Amino Acid Sequence | Primary Function | Target Substrate |
| Pea-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH₂ | Hypertrehalosemic | Carbohydrates (Glycogen) |
| Pea-CAH-II | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ | Adipokinetic | Lipids (Triacylglycerols) |
| Lom-AKH-I (Locust) | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂ | Adipokinetic & Hypertrehalosemic | Lipids & Carbohydrates |
| Mas-AKH (Manduca sexta) | pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂ | Adipokinetic | Lipids |
| Drm-AKH (Drosophila melanogaster) | pGlu-Leu-Thr-Phe-Ser-Pro-Asp-Trp-NH₂ | Adipokinetic & Hypertrehalosemic | Lipids & Carbohydrates[3] |
Signaling Pathways
The biological effects of AKH peptides are mediated through G protein-coupled receptors (GPCRs) located on the surface of fat body cells.[3] Upon ligand binding, a conformational change in the receptor activates intracellular signaling cascades, leading to the mobilization of energy stores. The specific pathway activated can differ depending on the peptide and the target tissue, resulting in either the breakdown of glycogen (B147801) (glycogenolysis) or triacylglycerols (lipolysis).
Caption: Generalized AKH signaling pathways. Solid lines depict the cAMP-dependent pathway typically associated with carbohydrate mobilization, while dashed lines show the PLC-dependent pathway often linked to lipid mobilization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AKH peptide functionality. Below are representative protocols for key bioassays.
Hypertrehalosemic (Carbohydrate Mobilization) Bioassay
This in vivo assay measures the ability of a test peptide to increase the concentration of trehalose (B1683222) in the hemolymph of an insect.
Experimental Workflow:
Caption: Workflow for a typical hypertrehalosemic bioassay.
Detailed Protocol:
-
Insect Preparation: Use adult male cockroaches (Periplaneta americana) that have been starved for 24 hours to deplete endogenous energy stores. To prevent the release of endogenous hormones, ligate the insects at the neck with a fine thread.
-
Peptide Injection: Dissolve the synthetic peptide in a suitable insect saline solution. Inject a precise volume (e.g., 10 µl) of the peptide solution or saline (for control) into the abdomen of the ligated cockroach using a microsyringe.
-
Incubation: Place the injected insects in a controlled environment (e.g., 25°C) for a defined period, typically 90 to 120 minutes, to allow for the hormonal response.
-
Hemolymph Collection: Collect hemolymph by making a small incision in a leg or antenna and drawing the exuding fluid into a calibrated microcapillary tube.
-
Trehalose Measurement:
-
Add the collected hemolymph to a tube containing a trehalase enzyme solution to specifically convert trehalose to glucose.
-
Incubate the mixture according to the enzyme manufacturer's instructions.
-
Quantify the total glucose concentration using a standard glucose oxidase assay kit.
-
Subtract the initial glucose concentration (from a parallel sample without trehalase treatment) to determine the amount of glucose derived from trehalose.
-
-
Data Analysis: Compare the mean trehalose concentrations in the hemolymph of peptide-injected insects to those of the saline-injected control group. A significant increase in trehalose concentration indicates hypertrehalosemic activity. Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC₅₀ value.
Adipokinetic (Lipid Mobilization) Bioassay
This in vivo assay quantifies the ability of a test peptide to increase the concentration of diacylglycerols (DAG) in the hemolymph.
Detailed Protocol:
-
Insect Preparation: Use adult locusts (Locusta migratoria) or another suitable insect model. The insects should be handled carefully to minimize stress-induced lipid mobilization.
-
Peptide Injection: Prepare and inject the peptide or saline control as described in the hypertrehalosemic bioassay.
-
Incubation: The incubation period for lipid mobilization is typically around 60 to 90 minutes.
-
Hemolymph Collection: Collect hemolymph as previously described.
-
Lipid Extraction and Measurement:
-
Extract total lipids from the hemolymph using a standard chloroform:methanol (2:1, v/v) extraction method.
-
Separate the lipid classes using thin-layer chromatography (TLC).
-
Quantify the diacylglycerol fraction by densitometry or by scraping the corresponding band from the TLC plate, eluting the lipid, and measuring it colorimetrically (e.g., using the vanillin-phosphoric acid method).
-
-
Data Analysis: Compare the mean diacylglycerol concentrations in the hemolymph of peptide-injected insects to the control group. A significant increase indicates adipokinetic activity.
Conclusion
The functional diversity within the AKH family, exemplified by the distinct roles of Pea-CAH-I and Pea-CAH-II, highlights the sophisticated endocrine control of energy metabolism in insects. While Pea-CAH-I is specialized for the rapid mobilization of carbohydrates, Pea-CAH-II is dedicated to the mobilization of lipids, a more energy-dense fuel source. This division of labor allows for a flexible and efficient response to varying physiological demands. The provided experimental protocols offer a framework for researchers to quantitatively assess these functional differences and to explore the structure-activity relationships of these and other AKH peptides, paving the way for the development of novel insect control agents or for a deeper understanding of metabolic regulation.
References
Cross-Reactivity of Cockroach Adipokinetic Hormone (Pea-CAH-II) with Insect Neuropeptide Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the cockroach adipokinetic hormone, Pea-CAH-II, with other insect neuropeptide receptors. The data presented is crucial for understanding the specificity of neuropeptide signaling and for the development of targeted insect pest control agents. Adipokinetic hormones (AKHs) are a family of insect neuropeptides primarily involved in mobilizing energy reserves. Pea-CAH-II, originally isolated from cockroaches, serves as a representative ligand to explore receptor activation across different insect orders.
Quantitative Analysis of Receptor Activation
The following table summarizes the half-maximal effective concentration (EC50) values of various adipokinetic hormones, including those structurally similar to Pea-CAH-II, on different insect neuropeptide receptors. Lower EC50 values indicate higher potency and stronger activation. Data has been compiled from functional assays measuring intracellular calcium levels upon receptor activation in heterologous expression systems.
| Ligand | Receptor | Insect Species | Insect Order | EC50 (M) | Reference |
| Drm-AKH | Bom-AKHR | Bombyx mori | Lepidoptera | 2 x 10⁻⁸ | [1] |
| Hez-HrTH | Bom-AKHR | Bombyx mori | Lepidoptera | 3 x 10⁻¹⁰ | [1] |
| Mas-AKH | Bom-AKHR | Bombyx mori | Lepidoptera | 8 x 10⁻⁹ | [1] |
| Schistocerca-AKH-II | Bom-AKHR | Bombyx mori | Lepidoptera | Less effective than Drm-AKH | [1] |
| Trica-AKH-1 | Trica-AKHR | Tribolium castaneum | Coleoptera | 2.5 x 10⁻⁹ | [2] |
| Trica-AKH-2 | Trica-AKHR | Tribolium castaneum | Coleoptera | 3.2 x 10⁻⁹ | [2] |
Note: Data for the direct application of Pea-CAH-II on a wide range of heterologous receptors is limited. The table includes data for other AKHs to infer potential cross-reactivity patterns. Drm-AKH (from Drosophila melanogaster, Diptera), Hez-HrTH (from Helicoverpa zea, Lepidoptera), Mas-AKH (from Manduca sexta, Lepidoptera), and Schistocerca-AKH-II (from Schistocerca gregaria, Orthoptera) are structurally related to Pea-CAH-II.
Experimental Protocols
The evaluation of Pea-CAH-II cross-reactivity with various insect neuropeptide receptors is primarily conducted using in vitro functional assays. A common and robust method is the calcium mobilization assay, which measures the increase in intracellular calcium concentration following the activation of a G protein-coupled receptor (GPCR).
Calcium Mobilization Assay Protocol
This protocol outlines the key steps for assessing receptor activation in a heterologous expression system, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
1. Receptor Cloning and Expression:
-
The cDNA encoding the target insect neuropeptide receptor is cloned into a suitable mammalian expression vector.
-
The expression vector is then transfected into the host cells (e.g., CHO-K1, HEK293). To enhance the signal for receptors coupling to the Gq pathway, cells can be co-transfected with a promiscuous G-protein alpha subunit, such as Gα16.
-
Cells are cultured for 24-48 hours to allow for receptor expression.
2. Cell Preparation and Dye Loading:
-
Adherent cells are harvested and seeded into a 96-well microplate.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer solution for a specific duration at a controlled temperature (e.g., 60 minutes at 37°C).
-
After incubation, the cells are washed to remove excess dye.
3. Ligand Application and Signal Detection:
-
A baseline fluorescence is recorded.
-
Serial dilutions of the neuropeptide ligands (e.g., Pea-CAH-II and other AKHs) are prepared.
-
The ligands are added to the wells, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration, indicating receptor activation.
-
The response is typically normalized to the maximum response elicited by a saturating concentration of the native ligand or a potent agonist.
-
Dose-response curves are generated by plotting the normalized response against the logarithm of the ligand concentration.
-
The EC50 value, which is the concentration of the ligand that produces 50% of the maximal response, is calculated from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for assessing neuropeptide receptor cross-reactivity.
Adipokinetic Hormone Receptor Signaling Pathway
Adipokinetic hormone receptors are typically G protein-coupled receptors that, upon ligand binding, can activate multiple signaling cascades, primarily leading to an increase in intracellular calcium and cyclic AMP (cAMP). This diagram illustrates a common signaling pathway for AKH receptors coupled to Gq and Gs proteins.
References
Structure-Activity Relationship of Cockroach Myoactive Peptide I Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cockroach Myoactive Peptide I (Pea-CAH-I) and its analogs, focusing on their structure-activity relationships. The information presented is supported by experimental data to facilitate research and development in insect-specific pest control agents and for understanding fundamental physiological processes in insects.
Introduction
This compound, also known as Periplaneta americana hypertrehalosemic hormone I (Pea-CAH-I), is a neuropeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. Its primary sequence is pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2. Pea-CAH-I plays a crucial role in regulating energy metabolism and has myotropic effects, stimulating muscle contractions in cockroaches. Understanding the relationship between the structure of Pea-CAH-I and its biological activity is pivotal for the design of potent and selective analogs for various applications.
Comparative Biological Activity of Pea-CAH-I Analogs
The biological activity of Pea-CAH-I analogs has been primarily assessed through their hypertrehalosemic (carbohydrate-mobilizing) and myotropic (muscle-contracting) effects. The following table summarizes the relative potencies of various single-amino-acid-substituted analogs of Pea-CAH-I based on their ability to induce hypertrehalosemia in Periplaneta americana. This activity is often correlated with myotropic potency.
| Position of Substitution | Original Amino Acid | Substituted Amino Acid | Relative Potency (%) | Key Observations |
| 1 | pGlu | Ala | Low | N-terminal modification reduces potency. |
| 2 | Val | Ala | Low | Substitution at this position decreases activity. |
| 3 | Asn | Ala | ~50-57% | The asparagine residue is important for full activity. |
| 4 | Phe | Ala | Trace | The aromatic ring of Phenylalanine is critical for activity. |
| 6 | Pro | Gly | Similar to Pea-CAH-I | This position appears to be more tolerant to substitution. |
| 7 | Asn | Gly | Similar to Pea-CAH-I | This position also shows tolerance to substitution. |
| 8 | Trp | Gly | Trace | The indole (B1671886) ring of Tryptophan is essential for activity. |
| C-terminus | NH2 | COOH | ~50-57% | C-terminal amidation is crucial for full biological activity. |
Experimental Protocols
Cockroach Hindgut Contraction Assay (In Vitro)
This bioassay is a standard method for quantifying the myotropic activity of Pea-CAH-I and its analogs.
Materials:
-
Adult male American cockroaches (Periplaneta americana)
-
Insect saline solution (e.g., Hoyle's saline)
-
Dissection tools (forceps, scissors, dissecting pins)
-
Dissection dish with a silicone elastomer base
-
Perfusion chamber
-
Isotonic force transducer
-
Data acquisition system (e.g., PowerLab)
-
Pea-CAH-I and its analogs of known concentrations
Procedure:
-
Dissection: Anesthetize an adult male cockroach by chilling it on ice. Dissect the cockroach in a dish filled with cold insect saline. Carefully remove the entire digestive tract and isolate the hindgut.
-
Preparation Mounting: Transfer the isolated hindgut to a perfusion chamber continuously superfused with fresh, oxygenated insect saline at room temperature. Attach one end of the hindgut to a fixed hook and the other end to an isotonic force transducer using fine silk thread.
-
Equilibration: Allow the hindgut preparation to equilibrate for at least 30 minutes, during which time it should exhibit regular, spontaneous contractions.
-
Peptide Application: Prepare serial dilutions of Pea-CAH-I and its analogs in insect saline. Apply the peptides to the perfusion chamber at known concentrations, starting with the lowest concentration.
-
Data Recording: Record the changes in the frequency and amplitude of the hindgut contractions using the data acquisition system.
-
Washing: After each peptide application, thoroughly wash the preparation with fresh saline until the contractile activity returns to the baseline level before applying the next concentration or analog.
-
Data Analysis: Construct dose-response curves for each analog and calculate the EC50 values (the concentration of the peptide that produces 50% of the maximal response) to compare their potencies.
Signaling Pathway of Pea-CAH-I
Pea-CAH-I, like other members of the AKH family, exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells, such as fat body cells and muscle cells.
Caption: Signaling pathway of Pea-CAH-I leading to muscle contraction.
The binding of Pea-CAH-I to its receptor activates two main G-protein pathways:
-
Gs pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in muscle contraction.
-
Gq pathway: The activated Gq alpha subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both of which contribute to the contractile response of the muscle.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of Pea-CAH-I analogs.
Caption: Workflow for SAR studies of Pea-CAH-I analogs.
Conclusion
The structure-activity relationship studies of Pea-CAH-I analogs reveal critical residues and structural features necessary for biological activity. Specifically, the aromatic residues at positions 4 and 8, the N-terminal pyroglutamate, and the C-terminal amide are paramount for high potency. These findings provide a rational basis for the design of novel insect-specific myoactive and metabolic-regulating agents. Further research focusing on the development of analogs with enhanced stability and selectivity will be crucial for their practical application.
A Comparative Analysis of Myoactive Peptides Across Cockroach Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of myoactive peptides in different cockroach species is pivotal for advancing neurobiology and developing targeted pest control strategies. This guide provides a comparative analysis of key myoactive peptides, summarizing their physiological roles, and presenting available quantitative data. Detailed experimental protocols for the discussed assays are also included to facilitate reproducibility.
Myoactive peptides in cockroaches, a diverse group of signaling molecules, play crucial roles in regulating muscle contraction, feeding behavior, and other vital physiological processes. Key families of these peptides include proctolin (B33934), leucokinins, and sulfakinins, each exhibiting distinct functions and distribution patterns across different species such as the American cockroach (Periplaneta americana), the German cockroach (Blattella germanica), and the Madeira cockroach (Leucophaea maderae). Recent research has also shed light on myoinhibitory peptides that counteract the excitatory effects of other neuropeptides.
Comparative Overview of Key Myoactive Peptides
Myoactive peptides are essential for a wide range of physiological functions in insects. The following tables summarize the amino acid sequences and physiological effects of prominent myoactive peptides identified in various cockroach species.
Table 1: Amino Acid Sequences of Selected Myoactive Peptides in Cockroaches
| Peptide Family | Peptide Name | Species | Amino Acid Sequence |
| Proctolin | Proctolin | Periplaneta americana | Arg-Tyr-Leu-Pro-Thr |
| Proctolin | Leucophaea maderae | Arg-Tyr-Leu-Pro-Thr | |
| Leucokinins | Leucokinin I | Leucophaea maderae | Asp-Pro-Ala-Phe-Asn-Ser-Trp-Gly-NH2 |
| Leucokinin II | Leucophaea maderae | Asp-Pro-Gly-Phe-Ser-Ser-Trp-Gly-NH2 | |
| Leucokinin III | Leucophaea maderae | Asp-Gln-Gly-Phe-Asn-Ser-Trp-Gly-NH2 | |
| Leucokinin IV | Leucophaea maderae | Gly-Ser-Gly-Phe-Ser-Ser-Trp-Gly-NH2 | |
| Sulfakinins | Pea-SK-1 | Periplaneta americana | Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 |
| Pea-SK-2 | Periplaneta americana | pGlu-Ser-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 | |
| Myoinhibitory Peptides | Pea-MIP | Periplaneta americana | Gly-Trp-Gln-Asp-Leu-Gln-Gly-Gly-Trp-NH2 |
| Leucomyosuppressin (B1674809) (LMS) | Periplaneta americana | pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 |
Table 2: Comparative Physiological Effects of Myoactive Peptides in Cockroaches
| Peptide Family | Species | Target Tissue/Organ | Observed Effect |
| Proctolin | Periplaneta americana | Hindgut, Foregut, Oviduct | Stimulation of muscle contraction.[1] |
| Leucophaea maderae | Oviduct | Stimulation of muscle contraction.[1] | |
| Leucokinins | Leucophaea maderae | Hindgut, Malpighian tubules | Stimulation of muscle contraction and fluid secretion.[2][3] |
| Sulfakinins | Periplaneta americana | Foregut | Stimulation of muscle contraction.[4] |
| Blattella germanica | - | Suppression of feeding.[4] | |
| Myoinhibitory Peptides | Periplaneta americana | Foregut | Inhibition of spontaneous contractions.[5] |
| Blattella germanica | Foregut, Hindgut | Inhibition of spontaneous contractions.[6] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in myoactive peptide research, the following diagrams are provided.
Figure 1: Generalized signaling pathway for myoactive neuropeptides acting via G-protein coupled receptors.
Figure 2: A typical experimental workflow for the isolation, identification, and characterization of novel myoactive peptides.
Figure 3: Logical framework for the comparative analysis of myoactive peptides between different cockroach species.
Key Myoactive Peptide Families: A Deeper Dive
Proctolin
The pentapeptide proctolin (Arg-Tyr-Leu-Pro-Thr) was the first insect neuropeptide to be sequenced, originally isolated from the American cockroach, Periplaneta americana.[1] It is a potent stimulator of visceral and skeletal muscle contractions.[1] In P. americana, proctolin stimulates contractions of the hindgut, foregut, and oviducts.[1] Its structure is highly conserved across many insect orders.[1] The metabolism of proctolin in P. americana primarily involves cleavage of the Tyr-Leu bond in various tissues, including the proctodeum, midgut, and hemolymph.[7] Immunohistochemical studies have revealed the widespread presence of proctolin-containing neurons in the central nervous system of P. americana, with sex-specific differences observed in the terminal ganglion.[8][9]
Leucokinins
Leucokinins are a family of myotropic neuropeptides first isolated from the cockroach Leucophaea maderae.[2] They are characterized by a C-terminal pentapeptide motif, Phe-X-Ser-Trp-Gly-NH2. In insects, leucokinins are involved in the regulation of visceral muscle contractions, diuresis, and have neuromodulatory roles in the central nervous system.[2][3] In L. maderae, leucokinin-immunoreactive neurons are widely distributed throughout the nervous system, suggesting diverse functions including roles in regulating feeding, heart rate, and respiration.[2] While initially identified by their myotropic action on the hindgut, no direct innervation of the hindgut by these neurons was observed.[2]
Sulfakinins
Sulfakinins (SKs) are the insect orthologs of the vertebrate gastrin/cholecystokinin (CCK) peptide family. They are characterized by a sulfated tyrosine residue. In insects, sulfakinins are known to act as satiety signals, reducing food intake and suppressing the digestive system.[10][11][12] They are also involved in regulating foraging, locomotion, and reproductive behavior.[10] In Blattella germanica, injection of sulfakinins has been shown to suppress feeding.[4] The signaling pathway of sulfakinins involves G-protein coupled receptors, and studies in other insects have shown that this signaling can modulate the expression of odorant receptors, thereby influencing foraging and mating behaviors.[10][11][12][13]
Myoinhibitory Peptides
In contrast to the excitatory peptides, myoinhibitory peptides (MIPs) suppress muscle activity. In Periplaneta americana, two MIPs, leucomyosuppressin (LMS) and Pea-MIP, have been isolated.[5] LMS was found to be very effective in inhibiting the phasic activity of all tested visceral muscles.[5] In Blattella germanica, galanin-related MIPs have been shown to have a strong inhibitory effect on both foregut and hindgut contractions. Allatostatins, another family of peptides, can also exhibit myoinhibitory properties; in P. americana, an allatostatin was highly effective in inhibiting spontaneous foregut activity.
Experimental Protocols
A fundamental aspect of neuropeptide research is the ability to reliably measure their biological activity. The following provides a detailed methodology for a common bioassay used to assess the myoactivity of peptides on cockroach visceral muscle.
Hindgut Contraction Bioassay
This in vitro assay is widely used to quantify the myotropic effects of newly isolated or synthetic peptides.
1. Preparation of the Hindgut:
-
An adult cockroach (e.g., Periplaneta americana or Leucophaea maderae) is anesthetized by cooling.
-
The entire digestive tract is carefully dissected out in a physiological saline solution (e.g., cockroach saline).
-
The hindgut is isolated, and the surrounding fat body and Malpighian tubules are gently removed.
-
The anterior end of the hindgut is ligated with a fine thread, and the posterior end is attached to a tissue holder.
2. Experimental Setup:
-
The prepared hindgut is mounted in an organ bath containing physiological saline, maintained at a constant temperature (e.g., 28-30°C) and continuously aerated.
-
The ligature from the anterior end is connected to an isotonic force transducer, which is linked to a data acquisition system to record muscle contractions.
-
The hindgut is allowed to equilibrate for at least 30-60 minutes, during which the saline is periodically replaced, until a stable baseline of spontaneous contractions is established.
3. Peptide Application and Data Analysis:
-
A stock solution of the peptide to be tested is prepared in the physiological saline.
-
The peptide is added to the organ bath in increasing concentrations to establish a dose-response curve.
-
The response, typically an increase in the frequency and/or amplitude of contractions, is recorded for a set period (e.g., 5-10 minutes) after each peptide addition.
-
Between applications of different concentrations, the organ bath is thoroughly washed with fresh saline to allow the hindgut to return to its baseline activity.
-
The data are analyzed to determine the effective concentration for a 50% maximal response (EC50), providing a quantitative measure of the peptide's potency.
4. Controls:
-
A negative control, involving the addition of only the saline vehicle, is performed to ensure that the application process itself does not elicit a response.
-
A positive control with a known myoactive peptide (e.g., proctolin) can be used to confirm the viability and responsiveness of the hindgut preparation.
Future Directions and Applications
The comparative analysis of myoactive peptides in different cockroach species offers significant potential for both basic and applied research. A deeper understanding of the species-specific differences in peptide sequences, receptor binding affinities, and physiological roles could pave the way for the development of novel, highly selective insecticides. By targeting these essential signaling pathways, it may be possible to design pest control agents that are effective against specific cockroach species while minimizing off-target effects on beneficial insects and other organisms. Furthermore, the study of these neuropeptide systems in relatively simple and accessible insect models continues to provide valuable insights into the fundamental principles of neurobiology and endocrinology.[14][15]
References
- 1. Proctolin - Wikipedia [en.wikipedia.org]
- 2. Neurons in the cockroach nervous system reacting with antisera to the neuropeptide leucokinin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucokinins: Multifunctional Neuropeptides and Hormones in Insects and Other Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptides associated with the regulation of feeding in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myoinhibitory neuropeptides in the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of proctolin, a pentapeptide neurotransmitter in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the proctolinergic and GABAergic systems in the terminal ganglion of the male and female cockroach, Periplaneta americana, and effects of insecticide treatment. Immunohistochemistry and computer-assisted image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 12. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating the Specificity of Pea-CAH-I Antibodies: A Comparative Guide for Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data in immunoassays. This guide provides a comprehensive comparison for validating the specificity of antibodies targeting Pea-CAH-I, the cytosolic carbonic anhydrase I from Pisum sativum. The presented data and protocols offer a framework for assessing antibody performance against potential alternatives.
Comparative Performance of Anti-Pea-CAH-I Antibodies
The following table summarizes the performance of a hypothetical highly specific monoclonal antibody (MAb-123) against a polyclonal antibody (PAb-456) for the detection of Pea-CAH-I. This data is illustrative and serves as a template for comparing antibody performance.
| Parameter | Anti-Pea-CAH-I MAb-123 (Test Antibody) | Anti-Pea-CAH-I PAb-456 (Alternative) | Comments |
| Target | Cytosolic Carbonic Anhydrase I (Pea-CAH-I) from Pisum sativum | Cytosolic Carbonic Anhydrase I (Pea-CAH-I) from Pisum sativum | Both antibodies are intended for the same target protein. |
| Western Blot (WB) Specificity | Single band at ~30 kDa in pea cytosolic extract. No signal in chloroplastic or mitochondrial fractions. | Primary band at ~30 kDa in pea cytosolic extract. Faint cross-reactive bands at other molecular weights. | MAb-123 demonstrates superior specificity in recognizing the target isoform in its native subcellular compartment. |
| ELISA Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | MAb-123 shows a 5-fold higher sensitivity in a quantitative ELISA format. |
| Immunoprecipitation (IP) Efficiency | >90% depletion of Pea-CAH-I from cytosolic lysate. | ~70% depletion of Pea-CAH-I from cytosolic lysate. | MAb-123 is more efficient for isolating the target protein from complex mixtures. |
| Cross-Reactivity (vs. other legume CAs) | No cross-reactivity with carbonic anhydrase from soybean, lentil, or chickpea extracts in WB. | Minor cross-reactivity with soybean and lentil carbonic anhydrase in WB. | MAb-123 is highly specific to the Pisum sativum carbonic anhydrase. |
| Recommended Applications | Western Blot, ELISA, Immunoprecipitation, Immunohistochemistry | Western Blot (with caution), ELISA | MAb-123 is suitable for a broader range of applications requiring high specificity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody specificity.
Western Blotting for Specificity and Cross-Reactivity
Objective: To assess the antibody's ability to detect a single, specific band of the correct molecular weight for Pea-CAH-I and to test for cross-reactivity with other proteins.
Protocol:
-
Protein Extraction:
-
Prepare separate cytosolic, chloroplastic, and mitochondrial protein fractions from fresh Pisum sativum leaf tissue using differential centrifugation.
-
Prepare total protein extracts from soybean, lentil, and chickpea leaves.
-
Determine the protein concentration of all extracts using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Load 20 µg of each protein extract onto a 12% polyacrylamide gel.
-
Include a pre-stained molecular weight marker.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., Anti-Pea-CAH-I MAb-123 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Sensitivity
Objective: To determine the limit of detection (LOD) of the antibody for purified Pea-CAH-I.
Protocol:
-
Coating:
-
Coat a 96-well microplate with a serial dilution of purified recombinant Pea-CAH-I (from 100 ng/mL to 0.01 ng/mL) in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block with 1% Bovine Serum Albumin (BSA) in PBST for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add the primary antibody (e.g., Anti-Pea-CAH-I MAb-123 at a pre-determined optimal dilution) and incubate for 2 hours at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
The LOD is determined as the lowest concentration that gives a signal significantly above the background.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams are essential for clearly communicating complex experimental processes and logical frameworks.
In-Depth Analysis of Pea-Derived Peptides and Their Effects on Insect Musculature: A Review of Available Evidence
A comprehensive review of scientific literature reveals a notable absence of data on a specific peptide designated as "Pea-CAH-I" (Pea-Cardioaccelerating Hormone-I). Furthermore, there is a lack of comparative studies detailing the effects of any Pisum sativum (pea)-derived peptide across different types of insect muscles, such as visceral, skeletal, or flight muscles. While research exists on various bioactive peptides from peas and on endogenous insect cardioacceleratory hormones, a direct link for a comparative analysis as requested is not supported by current publicly available data.
While the specific entity "Pea-CAH-I" remains unidentified in existing research, investigations into pea-derived peptides have highlighted their potential biological activities, primarily focusing on antioxidant properties, effects on mammalian muscle growth, and insecticidal actions. A notable example is the pea albumin 1 subunit b (PA1b), a cysteine-rich peptide toxin isolated from pea seeds. Studies have shown that PA1b is lethal to certain insect pests, like cereal weevils, by targeting the insect midgut. The proposed mechanisms of action include interference with ion channels or the inhibition of V-ATPase, an essential enzyme. However, this research has concentrated on the toxicological impact on midgut cells and overall insect mortality rather than a comparative physiological effect on different muscle tissues.
In the broader context of insect physiology, the regulation of muscle function is orchestrated by a variety of endogenous neuropeptides, including cardioacceleratory peptides (CAPs) and adipokinetic hormones (AKHs). CAPs are well-documented for their role in modulating heart rate, a critical function during energy-demanding activities such as flight. AKHs are primarily responsible for mobilizing energy reserves to power flight muscles. Interestingly, some studies suggest that AKHs may also have neuromodulatory roles within the central nervous system and can influence neuromuscular activity.
Research on the pea aphid (Acyrthosiphon pisum) has led to the characterization of its own adipokinetic hormone, Acypi-AKH, and a crustacean cardioactive peptide (CCAP), which is involved in the molting process (ecdysis). These findings underscore the presence and importance of such regulatory peptides in insects. However, these studies focus on the endogenous peptides of the insect itself, not on the effects of exogenous peptides derived from plants like Pisum sativum.
-
There is no identifiable peptide known as "Pea-CAH-I" in the public research domain.
-
There are no studies that provide a comparative analysis of the effects of any pea-derived peptide on different categories of insect muscles (e.g., visceral vs. skeletal vs. flight muscle).
-
Research on pea-derived peptides in the context of insects has primarily focused on their insecticidal properties, with the midgut being the main target, not on their specific effects on muscle physiology.
Therefore, due to the absence of requisite experimental data, it is not possible to construct a comparison guide on the effects of "Pea-CAH-I" or any other pea-derived peptide on different insect muscle types. The necessary foundational research for such a comparison does not appear to have been published.
dose-response analysis of Cockroach Myoactive Peptide I on hindgut motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response effects of various myoactive peptides on cockroach hindgut motility. The primary focus is to objectively compare the performance of these peptides based on available experimental data. While this guide centers on the dose-response analysis of Cockroach Myoactive Peptide I (Pea-CAH-I), a thorough review of scientific literature reveals a notable lack of specific data on its direct effects on hindgut motility. Available research indicates that Pea-CAH-I, a member of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family, is primarily involved in the metabolic functions of the insect body, such as the mobilization of energy reserves.[1][2][3][4][5][6][7][8][9] Although extracts from the corpora cardiaca, the site of AKH production, have shown myotropic activity on the hindgut, the specific contribution of Pea-CAH-I to this effect has not been quantified in dose-response studies.[10]
Therefore, this guide will present the available dose-response data for other well-characterized myoactive peptides in cockroaches and other insects, providing a valuable benchmark for future studies on Pea-CAH-I or other novel compounds.
Data Presentation: Dose-Response of Myoactive Peptides on Hindgut Motility
The following table summarizes the quantitative data for various peptides known to modulate insect hindgut contractions. This allows for a direct comparison of their potency.
| Peptide Family | Specific Peptide/Analogue | Cockroach/Insect Species | Hindgut Response | Potency (EC₅₀ / Kdapp / Threshold) | Reference |
| Proctolin (B33934) | Proctolin | Periplaneta americana | Myostimulatory | Kdapp = 2 x 10⁻⁸ M | [5] |
| Allatostatins | Allatostatin I and IV | Diploptera punctata | Myoinhibitory | Threshold: 10⁻⁸ - 10⁻⁷ M | [11] |
| Myoinhibitory Peptides (MIPs) | Mas-MIP II, Grb-AST-B1, Grb-AST-B3 | Blattella germanica | Myoinhibitory | ID₅₀ values in the nanomolar range | |
| FMRFamide-related Peptides (FaRPs) | Various endogenous FaRPs | Periplaneta americana | Myostimulatory | Dose-dependent excitatory effects | [12] |
Note: EC₅₀ (half-maximal effective concentration) and ID₅₀ (half-maximal inhibitory concentration) values represent the concentration of a peptide that elicits 50% of the maximum response. Kdapp is the apparent dissociation constant, indicating the affinity of the peptide for its receptor. A lower value for these metrics indicates higher potency.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. Below is a synthesized protocol for a typical in vitro cockroach hindgut motility assay, based on common practices in the field.
In Vitro Cockroach Hindgut Motility Assay
1. Animal Rearing and Dissection:
-
Adult male American cockroaches (Periplaneta americana) are maintained in a controlled environment.
-
Prior to dissection, the cockroach is anesthetized by cooling.
-
The entire digestive tract is carefully dissected in a physiological saline solution (e.g., Schneider's Drosophila Medium or a custom insect saline).
-
The hindgut is isolated from the midgut and other tissues.[13] A small portion of the rectum and cuticle can be left attached to aid in mounting.
2. Preparation of the Hindgut for Recording:
-
The isolated hindgut is transferred to an organ bath containing physiological saline, maintained at a constant temperature (e.g., 28-30°C) and continuously aerated.
-
One end of the hindgut is fixed to a stationary hook at the bottom of the organ bath, while the other end is attached to an isometric force transducer via a fine thread.
-
The preparation is allowed to equilibrate for a period (e.g., 30-60 minutes) until spontaneous, rhythmic contractions stabilize.
3. Recording of Hindgut Contractions:
-
The isometric force transducer is connected to a data acquisition system to record the frequency and amplitude of the hindgut contractions.
-
A baseline of spontaneous activity is recorded for a set period before the application of any peptides.
4. Dose-Response Analysis:
-
A stock solution of the test peptide is prepared in the physiological saline.
-
The peptide is added to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.
-
The response of the hindgut (either an increase or decrease in contraction frequency and/or amplitude) is recorded for each concentration after the response has stabilized.
-
After the final concentration, the preparation is washed thoroughly with fresh saline to observe the reversal of the effect.
-
The change in contraction parameters from the baseline is calculated for each concentration and plotted against the logarithm of the peptide concentration to generate a dose-response curve. From this curve, the EC₅₀ or ID₅₀ value can be determined.
Mandatory Visualization
Diagram of the Experimental Workflow
Caption: Workflow for the in vitro cockroach hindgut motility assay.
Diagram of a Representative Signaling Pathway
The myotropic effects of neuropeptides in insects are predominantly mediated by G-protein coupled receptors (GPCRs) on the surface of muscle cells.[14][15][16] The binding of a myoactive peptide to its specific GPCR initiates a cascade of intracellular events that ultimately leads to muscle contraction or relaxation.
Caption: A generalized signaling pathway for myoactive neuropeptides in insect visceral muscle.
References
- 1. Differential receptor activation by cockroach adipokinetic hormones produces differential effects on ion currents, neuronal activity, and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adipokinetic hormones control amylase activity in the cockroach (Periplaneta americana) gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Hormones in the Insect Midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Peptide Ligand Specificity of Different Insect Adipokinetic Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipokinetic hormone (AKH), energy budget and their effect on feeding and gustatory processes of foraging honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unique accumulation of neuropeptides in an insect: FMRFamide-related peptides in the cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Disentangling hindgut metabolism in the American cockroach through single-cell genomics and metatranscriptomics [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | More than two decades of research on insect neuropeptide GPCRs: an overview [frontiersin.org]
Evaluating Antagonistic Effects on Pea Carbonic Anhydrase: A Comparative Guide
Disclaimer: The term "Pea-CAH-I receptor" does not correspond to a recognized biological target in scientific literature. Carbonic Anhydrase (CA) is an enzyme, not a receptor that initiates a signaling cascade. This guide focuses on the inhibition (antagonism) of the enzyme Carbonic Anhydrase found in peas (Pisum sativum) and other plants, which is the closest scientific interpretation of the topic.
This guide provides a comparative overview of compounds known to inhibit plant carbonic anhydrase activity, with a focus on data relevant to pea carbonic anhydrase where available. It includes a summary of their inhibitory effects and detailed experimental protocols for researchers in plant biology, biochemistry, and drug discovery.
Data Presentation: Comparison of Carbonic Anhydrase Inhibitors
Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺). Inhibition of this enzyme is a key research area. Below is a summary of common inhibitors and their effects on plant carbonic anhydrases.
| Compound | Class | Target Plant/Organelle | Observed Effect | Citation |
| Acetazolamide (B1664987) (AZA) | Sulfonamide | Pea Photosystem II | Induces bicarbonate-reversible suppression of photosynthetic electron transfer.[1] Considered a hydrophilic inhibitor.[2] | [1][2] |
| Ethoxyzolamide (EZA) | Sulfonamide | Pea Thylakoids | More effective inhibitor of pea thylakoid CA activity compared to acetazolamide due to its lipophilic nature.[2] | [2] |
| Formate | Anion | Maize Chloroplasts | Inhibition of Photosystem II turnover rates increases as pH is lowered.[3] | [3] |
| Imidazole (B134444) | Heterocyclic | Maize Chloroplasts | Inhibition of Photosystem II increases with pH, suggesting the unprotonated form is the active inhibitor.[3] | [3] |
| Ellagitannins | Natural Phenols | Pomegranate | Various compounds (punicalin, punicalagin, etc.) from pomegranate are known carbonic anhydrase inhibitors.[4] | [4] |
Experimental Protocols
Accurate evaluation of carbonic anhydrase inhibition requires robust experimental methods. The two most common assays are the colorimetric esterase assay and the stopped-flow CO₂ hydration assay.[5]
1. Colorimetric CO₂ Hydration Assay
This method is a widely used modification of the Wilbur-Anderson assay and measures the time taken for the pH of a buffer to drop due to the production of protons from the CA-catalyzed hydration of CO₂.[6]
-
Principle: The assay monitors the pH decrease by observing the color change of a pH indicator, such as phenol (B47542) red, using a spectrophotometer. The rate of color change is proportional to the CA activity.
-
Materials:
-
Reaction Buffer: 20 mM Tris-HCl buffer (pH 8.3) containing 100 µM Phenol Red.[6]
-
Substrate: Ice-cold, CO₂-saturated deionized water.
-
Enzyme: Purified or isolated plant carbonic anhydrase solution.
-
Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Temperature-controlled spectrophotometer.
-
-
Procedure:
-
Equilibrate the reaction buffer and enzyme solution to 0°C.[6]
-
Prepare CO₂-saturated water by bubbling pure CO₂ gas through deionized water at 0°C for at least 30 minutes.[6]
-
Set the spectrophotometer wavelength to 570 nm (the absorption maximum of phenol red) and the cuvette holder temperature to 0°C.[6]
-
To a cuvette, add the reaction buffer and the enzyme solution (with or without the test inhibitor).
-
Initiate the reaction by adding a specific volume of the CO₂-saturated water.
-
Monitor the decrease in absorbance at 570 nm over time. The rate is calculated from the linear portion of the absorbance curve.
-
The inhibitory effect is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.
-
2. Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for directly measuring the physiological reaction of carbonic anhydrase.[5]
-
Principle: This technique rapidly mixes two solutions (enzyme and CO₂ substrate) and monitors the resulting pH change over a very short timescale (milliseconds) using a pH indicator.
-
Materials:
-
Procedure:
-
One syringe of the stopped-flow instrument is loaded with the enzyme solution (with or without inhibitor) in the HEPES buffer containing phenol red.
-
The second syringe is loaded with the CO₂ solution in the same buffer.
-
The instrument rapidly injects and mixes the contents of the two syringes into an observation cell.
-
The change in absorbance of the pH indicator is recorded over time (typically 10-100 seconds).[7]
-
The initial rates of the reaction are determined from the kinetic traces to calculate kinetic parameters and inhibition constants (Ki).[7]
-
Visualizations
Mechanism of Carbonic Anhydrase Inhibition
The following diagram illustrates the basic catalytic action of carbonic anhydrase and how an inhibitor molecule blocks this process.
Caption: Enzyme inhibition pathway.
Experimental Workflow: Colorimetric Inhibition Assay
This diagram outlines the sequential steps involved in determining the inhibitory potential of a compound against carbonic anhydrase using a colorimetric assay.
Caption: Experimental workflow for CA inhibition assay.
References
- 1. A carbonic anhydrase inhibitor induces bicarbonate-reversible suppression of electron transfer in pea photosystem 2 membrane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase activities in pea thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of carbonic anhydrase inhibitors formate, bicarbonate, acetazolamide, and imidazole on photosystem II in maize chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Characteristics of Pea Aphid CCHamide-1 and Leucomyosuppressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of two insect neuropeptides: Pea Aphid CCHamide-1 (a likely candidate for the user-queried "Pea-CAH-I") and Leucomyosuppressin. The information presented is based on published experimental data to facilitate objective comparison and aid in research and development involving insect pest control and neuropeptide signaling.
Overview and Functional Summary
Pea Aphid CCHamide-1 (CCHa1) and Leucomyosuppressin (LMS) are both important neuropeptides that modulate key physiological processes in insects. CCHa1, identified in the pea aphid (Acyrthosiphon pisum), is primarily associated with the regulation of feeding behavior.[1][2][3][4] In contrast, Leucomyosuppressin, a member of the FMRFamide-related peptide family, is a myoinhibitory peptide known to suppress the contractions of visceral and skeletal muscles, including the heart, in various insect species.
Table 1: General Functional Comparison
| Feature | Pea Aphid CCHamide-1 | Leucomyosuppressin |
| Primary Function | Regulation of feeding behavior | Inhibition of muscle contraction (myoinhibition) |
| Peptide Family | CCHamide | FMRFamide-related peptide |
| Known Organism | Pea Aphid (Acyrthosiphon pisum) | Cockroaches, Locusts, and other insects |
| Receptor Type | G protein-coupled receptor (CCHa1R) | G protein-coupled receptor |
| Key Physiological Role | Modulation of food intake and nutritional status sensing | Regulation of gut motility and cardiac rhythm |
Quantitative Functional Data
Direct comparative quantitative data for Pea Aphid CCHamide-1 and Leucomyosuppressin from the same study are limited due to their distinct primary functions and the different bioassays used for their characterization. However, data from separate studies provide insights into their potency.
Table 2: Quantitative Activity of CCHamide-1 and Leucomyosuppressin
| Peptide | Organism | Assay | Parameter | Value |
| CCHamide-1 | Drosophila melanogaster | Heterologous receptor activation (CHO cells) | EC50 | 3.32 x 10⁻⁸ M |
| Leucomyosuppressin | Blattella germanica (Cockroach) | In vitro heart bioassay | - | Dose-dependent reduction in heartbeat frequency at physiological concentrations |
Signaling Pathways
Both CCHamide-1 and Leucomyosuppressin exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[1][2] Activation of these receptors initiates an intracellular signaling cascade that leads to the observed physiological response.
Pea Aphid CCHamide-1 Signaling Pathway
Pea Aphid CCHamide-1 binds to its cognate receptor, CCHa1R.[1][2][3][4] Upon binding, the receptor likely activates a G protein, which in turn modulates the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺). This signaling cascade within target neurons ultimately influences feeding behavior. The precise downstream effectors in the pea aphid are still under investigation.
Leucomyosuppressin Signaling Pathway
Leucomyosuppressin binds to its specific GPCR on muscle cells. This interaction activates a G protein that is likely coupled to a pathway leading to a decrease in intracellular second messengers that promote muscle contraction, such as cAMP, or to the modulation of ion channel activity that leads to hyperpolarization of the muscle cell membrane. This results in muscle relaxation or a decrease in the frequency and amplitude of contractions.
Experimental Protocols
The functional characterization of Pea Aphid CCHamide-1 and Leucomyosuppressin involves a variety of experimental techniques, from gene expression analysis to physiological bioassays.
General Experimental Workflow
A typical workflow for characterizing these neuropeptides and their receptors is outlined below.
Detailed Methodologies
This protocol is suitable for assessing the myoinhibitory activity of Leucomyosuppressin.
-
Dissection: Dissect the dorsal heart or hindgut from the insect in a saline solution.
-
Preparation: Mount the dissected tissue in a perfusion chamber containing fresh saline.
-
Recording: Use a force transducer or video microscopy to record the spontaneous contractions of the muscle tissue.
-
Peptide Application: After a stable baseline of contractions is established, apply known concentrations of the synthetic neuropeptide to the perfusion bath.
-
Data Analysis: Measure the changes in the frequency and amplitude of contractions before and after peptide application. A dose-response curve can be generated to determine the EC50 value.
This protocol is applicable for characterizing the activation of both CCHa1R and the Leucomyosuppressin receptor when expressed in a heterologous cell system (e.g., HEK293 or CHO cells).
-
Cell Culture and Transfection: Culture HEK293 or CHO cells and transiently transfect them with a plasmid encoding the insect GPCR of interest. Co-transfection with a promiscuous G-protein (e.g., Gα16) can facilitate coupling to the calcium signaling pathway.
-
Dye Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Preparation: Prepare serial dilutions of the synthetic neuropeptide ligand.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of the cells.
-
Ligand Addition and Signal Detection: Add the different concentrations of the neuropeptide to the cells and immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration upon receptor activation.
-
Data Analysis: Plot the peak fluorescence change against the ligand concentration to generate a dose-response curve and calculate the EC50 value.
This protocol is used to assess the in vivo function of the neuropeptide or its receptor, as has been done for CCHamide-1 in the pea aphid.[1]
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target neuropeptide or receptor gene.
-
Injection: Inject the dsRNA into the insect at an appropriate life stage. A control group should be injected with a non-specific dsRNA (e.g., from GFP).
-
Gene Knockdown Verification: After a suitable incubation period, perform quantitative real-time PCR (qRT-PCR) on tissues from the injected insects to confirm a significant reduction in the target gene's mRNA levels.
-
Phenotypic Analysis: Observe and quantify any changes in the phenotype of the dsRNA-injected insects compared to the control group. For CCHamide-1, this would involve a feeding behavior assay. For Leucomyosuppressin, this could involve measuring heart rate or gut motility.
Conclusion
Pea Aphid CCHamide-1 and Leucomyosuppressin are distinct neuropeptides with specialized roles in insect physiology. CCHamide-1 is a key regulator of feeding, making its signaling system a potential target for developing novel aphid control strategies. Leucomyosuppressin, with its potent myoinhibitory activity, offers insights into the control of vital functions like digestion and circulation in insects. The experimental protocols outlined in this guide provide a framework for the further characterization of these and other insect neuropeptides, which is essential for advancing our understanding of insect neurobiology and for the development of targeted and effective insect management solutions.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of an In Vitro Assay to Evaluate Contractile Function of Mesenchymal Cells that Underwent Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAi of Neuropeptide CCHamide-1 and Its Receptor Indicates Role in Feeding Behavior in the Pea Aphid, Acyrthosiphon pisum [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Cockroach Myoactive Peptide I
For Immediate Implementation by Laboratory Professionals
This document provides a comprehensive guide to the proper disposal procedures for Cockroach Myoactive Peptide I, a neuropeptide utilized in entomological and neurobiological research. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guidance is predicated on established best practices for the handling and disposal of bioactive peptides in a laboratory setting. Researchers, scientists, and drug development professionals are advised to treat all peptide waste as potentially hazardous and to consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound in either its lyophilized powder or reconstituted liquid form.
| Activity | Required PPE |
| Routine Handling & Weighing (Lyophilized Powder) | - Safety glasses with side shields or chemical safety goggles- Chemical-resistant nitrile gloves- Laboratory coat- Dust mask or N95 respirator to prevent inhalation |
| Handling of Solutions | - Safety glasses or goggles- Chemical-resistant nitrile gloves- Laboratory coat |
| Spill Cleanup | - Chemical-resistant gloves, safety goggles, lab coat- For large spills of powdered peptide, a self-contained breathing apparatus may be necessary |
| Waste Handling & Disposal | - Chemical-resistant gloves- Safety goggles- Laboratory coat |
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its physical state (solid or liquid) and whether it has been mixed with other hazardous materials.
Solid Waste Disposal
Solid waste includes empty vials, contaminated PPE (gloves, masks, lab coats), pipette tips, and any other labware that has come into direct contact with the peptide.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name, "this compound," and any other known hazards based on the solvents or materials it may have been in contact with.
-
Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the container through your institution's EHS department or a licensed chemical waste disposal service.
Liquid Waste Disposal
Liquid waste encompasses any solutions containing this compound, such as stock solutions, experimental buffers, and waste from cell-based assays or high-performance liquid chromatography (HPLC).
-
Segregation: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container. Ensure the container material is compatible with any solvents present in the waste stream.
-
Inactivation (Recommended): To add a layer of safety, chemical inactivation of the peptide is recommended. This can be achieved through hydrolysis.
-
Acid or Base Hydrolysis: Carefully add the liquid peptide waste to a solution of 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (B78521) (NaOH). A common practice is to use a 1:10 ratio of waste to inactivation solution to ensure an excess of the hydrolyzing agent. Allow the mixture to stand for at least 24 hours at room temperature to facilitate complete degradation of the peptide.
-
Bleach Inactivation: Alternatively, treat the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) with a contact time of at least 30 minutes.
-
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Continuously monitor the pH during neutralization.
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled hazardous waste container. The label should indicate the contents, including the neutralized peptide waste and any other chemicals present.
-
Disposal: Dispose of the liquid waste through your institution's hazardous waste management program. Never pour peptide solutions down the drain unless explicitly permitted by your EHS office for neutralized and inactivated waste.
Experimental Protocols: Context for Waste Generation
This compound is primarily used in research to investigate its physiological effects on insects. Common experimental applications include:
-
In vitro muscle contraction assays: Studying the peptide's effect on the contractility of isolated insect tissues, such as the hindgut. This generates liquid waste containing the peptide in a saline buffer.
-
Feeding behavior studies: Injecting the peptide into live insects to observe its impact on food intake. This can generate both solid waste (contaminated needles, insect carcasses) and liquid waste.
-
Mass spectrometry imaging: Used to map the distribution of the neuropeptide in insect neural tissues. This process involves tissue sections and various solvents, contributing to both solid and liquid waste streams.
Any waste generated from experiments involving live insects should be treated as biohazardous waste in addition to being chemically hazardous. Insects should be euthanized (e.g., by freezing) before disposal in the biohazardous waste stream.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Prudent Laboratory Practice
Caption: Logical relationship for safe handling and disposal of laboratory peptides.
Personal protective equipment for handling Cockroach Myoactive Peptide I
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential exposure and contamination. While the exact hazards of Cockroach Myoactive Peptide I have not been fully determined, it should be treated as a potentially hazardous chemical.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
|---|---|---|
| Eye and Face Protection | Safety Goggles with Side-Shields | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][3] |
| Respiratory Protection | Dust Respirator/Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Lyophilized Powder:
-
Environment: Handle in a designated, clean area, such as a chemical fume hood or a bench with proper ventilation, to minimize inhalation risk.[3][4]
-
Weighing: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[5] When weighing, avoid creating dust.
-
Reconstitution: Use high-purity water or a recommended buffer for reconstitution.[3] The appropriate solvent will depend on the specific properties of the peptide. For peptides with a high proportion of hydrophobic amino acids, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be needed before dilution with water or buffer.
Handling Peptide Solutions:
-
Cross-Contamination: Use sterile, dedicated equipment (pipette tips, tubes) to prevent cross-contamination and maintain research integrity.[6]
-
Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and "For Research Use Only".[3][6]
Storage Protocols
| Form | Storage Temperature | Conditions and Considerations |
|---|---|---|
| Lyophilized Powder | -20°C or -80°C (long-term)[7] | Store in a cool, dry, and dark place.[3][7] Keep containers tightly sealed to prevent moisture absorption.[7] |
| Reconstituted Solution | -20°C (short-term)[5] | Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Use buffers at pH 5-6 for better stability if storage in solution is necessary.[5] |
Disposal Plan
Disposal of peptide waste must comply with all local, state, and federal regulations. Peptides should be treated as chemical waste and never disposed of down the drain or in regular trash.
Waste Disposal Procedures
| Waste Type | Disposal Method |
|---|---|
| Solid Waste | Collect all contaminated materials (e.g., pipette tips, gloves, empty vials) in a designated, clearly labeled, and leak-proof hazardous waste container.[1] |
| Liquid Waste | Collect all solutions containing the peptide in a separate, sealed, and clearly labeled container for chemical waste. Do not mix with incompatible waste streams.[1] |
| Contaminated Sharps | Place all contaminated sharps (e.g., needles, broken glass) immediately into a puncture-resistant, labeled sharps container.[8] |
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[2][6]
Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the area.
-
Containment: For liquid spills, cover with an absorbent material like sand or vermiculite. For solid spills, gently sweep to avoid creating dust.[8][9]
-
Decontamination: Apply an appropriate disinfectant, such as a 10% bleach solution, to the spill area and allow for a contact time of at least 20-30 minutes.[8][10]
-
Cleanup: Place all contaminated absorbent materials into a sealed, labeled container for hazardous waste disposal.[8] Clean the spill area thoroughly with a laboratory-grade detergent and rinse with purified water.[8][11]
-
Ventilate: Ventilate the area after the cleanup is complete.[8][9]
First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[6][9] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9] |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. peptide24.store [peptide24.store]
- 7. intelligenthq.com [intelligenthq.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
